molecular formula C14H24O2 B1243741 Megatomoic Acid CAS No. 23400-52-4

Megatomoic Acid

Cat. No.: B1243741
CAS No.: 23400-52-4
M. Wt: 224.34 g/mol
InChI Key: YRUMHTHCEZRHTN-XAZJVICWSA-N
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Description

Megatomoic acid, with the IUPAC name (3E,5Z)-tetradeca-3,5-dienoic acid, is a naturally occurring, long-chain polyunsaturated fatty acid that functions as a semiochemical . It was first isolated in 1967 from the species Attagenus megatoma . Its primary research value lies in its role as a potent attractant for specific Coleopteran beetles, making it a crucial tool for studying insect behavior and developing integrated pest management (IPM) strategies . Its main application in research involves the monitoring and control of beetle pests, such as the female black carpet beetles ( Attagenus brunneus and Attagenus unicolor ), particularly in domestic situations and public buildings . The mechanism of action for this compound is based on its function as an attractant and mating disrupter . By leveraging this natural chemical signal, researchers can develop targeted trapping systems or behavioral disruption techniques that are highly specific and can reduce reliance on broad-spectrum insecticides . This aligns with the growing need for sustainable and environmentally friendly pest control solutions, as semiochemicals like this compound typically have a favorable environmental profile and can be compatible with biological control agents . The compound has a molecular formula of C₁₄H₂₄O₂ and a molecular mass of 224.34 g/mol . Its structure features a 14-carbon chain with two double bonds in a (3E,5Z) configuration, terminating in a carboxylic acid group . The canonical SMILES representation is CCCCCCCCC=CC=CCC(=O)O, and its CAS Registry Number is 23400-52-4 . This product is intended for research use only and is not intended for personal or commercial pest control applications.

Properties

IUPAC Name

(3E,5Z)-tetradeca-3,5-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h9-12H,2-8,13H2,1H3,(H,15,16)/b10-9-,12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUMHTHCEZRHTN-XAZJVICWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CC=CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\C=C\CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901317146
Record name Megatomoic acid
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Molecular Weight

224.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23400-52-4
Record name Megatomoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23400-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Megatomoic acid [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023400524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Megatomoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MEGATOMOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QVW9MN527
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Megatomoic Acid: Structure, Synthesis, and Biological Function

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Megatomoic Acid, the primary sex pheromone of the black carpet beetle, Attagenus megatoma. Intended for researchers, scientists, and professionals in drug development and chemical ecology, this document delves into the molecule's chemical structure, stereoselective synthesis, biosynthesis, biological role, and the methodologies for its study.

Introduction to this compound: A Key Semiochemical

This compound is a naturally occurring long-chain polyunsaturated fatty acid that functions as a potent sex attractant for the male black carpet beetle.[1] Its identification as (3E, 5Z)-tetradeca-3,5-dienoic acid has been pivotal in understanding the chemical communication of this widespread pest.[2] The precise stereochemistry of the conjugated double bonds is crucial for its biological activity, highlighting the specificity of pheromone-receptor interactions in insects. This guide will explore the multifaceted nature of this important semiochemical, from its fundamental chemical properties to its application in pest management strategies.

Chemical Structure and Properties

This compound is a 14-carbon carboxylic acid featuring a conjugated diene system at the 3 and 5 positions.[3] The specific geometry of these double bonds, trans (E) at the 3-position and cis (Z) at the 5-position, is essential for its function as a pheromone.[2]

PropertyValueSource
IUPAC Name (3E,5Z)-tetradeca-3,5-dienoic acid[3]
Molecular Formula C₁₄H₂₄O₂[3]
Molecular Weight 224.34 g/mol [3]
CAS Number 23400-52-4[4]
SMILES CCCCCCCC/C=C/C=C\CC(=O)O[5]
InChI InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h9-12H,2-8,13H2,1H3,(H,15,16)/b10-9+,12-11-[6]
InChIKey YRUMHTHCEZRHTN-PVHUKWJHSA-N[6]

The presence of the carboxylic acid functional group and the conjugated diene system dictates the chemical reactivity and spectroscopic properties of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the olefinic protons of the conjugated diene system in the range of 5.20-6.40 ppm.[6] The coupling constants between these protons would be indicative of the E and Z configurations. Other expected signals include a triplet for the terminal methyl group around 0.9 ppm, methylene protons adjacent to the double bonds and the carboxyl group, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxyl carbon (around 170-180 ppm) and the four sp² carbons of the diene system (typically in the 120-140 ppm range).[7] The chemical shifts of the aliphatic carbons would appear in the upfield region of the spectrum.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of this compound would likely show a molecular ion peak (M⁺) at m/z 224. The fragmentation pattern would be characterized by the loss of water (M-18), the carboxyl group (M-45), and cleavage at positions alpha to the double bonds.[8][9]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands. A broad O-H stretching band for the carboxylic acid will be present in the region of 2500-3300 cm⁻¹.[10][11] A strong C=O stretching absorption for the carboxyl group is expected around 1710 cm⁻¹ for the hydrogen-bonded dimer.[10][12] Absorptions corresponding to the C=C stretching of the conjugated diene system will appear in the 1600-1650 cm⁻¹ region.[12]

Synthesis of this compound

The stereoselective synthesis of this compound is a key challenge due to the requirement for the specific (3E, 5Z) geometry of the conjugated double bonds. The Wittig reaction is a powerful and commonly employed method for the formation of carbon-carbon double bonds with control over stereochemistry.[5][13][14] The following is a proposed synthetic workflow based on established chemical principles for the synthesis of conjugated dienoic acids.

Proposed Synthetic Workflow

G cluster_1 Retrosynthesis cluster_2 Forward Synthesis A This compound ((3E,5Z)-tetradeca-3,5-dienoic acid) B Wittig Reaction A->B Disconnection C (E)-2-pentenyltriphenylphosphonium ylide B->C D Methyl 4-oxobutanoate B->D E 1-Bromopentane + Triphenylphosphine F (E)-2-pentenyltriphenylphosphonium bromide E->F SN2 Reaction H (E)-2-pentenyltriphenylphosphonium ylide F->H Deprotonation G Strong Base (e.g., n-BuLi) G->H J Wittig Reaction H->J I Methyl 4-oxobutanoate I->J K Methyl (3E,5Z)-tetradeca-3,5-dienoate J->K L Hydrolysis (e.g., LiOH) K->L M This compound L->M G cluster_0 Putative Biosynthetic Pathway A Acetyl-CoA B Fatty Acid Synthase (FAS) A->B C Saturated Fatty Acyl-ACP B->C D Elongases C->D E C14:0 Acyl-ACP (Myristoyl-ACP) D->E F Δ³-Desaturase E->F G (Z)-3-Tetradecenoyl-ACP F->G H Isomerase G->H I (E)-3-Tetradecenoyl-ACP H->I J Δ⁵-Desaturase I->J K (3E,5Z)-Tetradecadienoyl-ACP J->K L Thioesterase K->L M This compound L->M G cluster_0 Pheromone Reception Workflow A This compound in air B Pheromone Binding Protein (PBP) A->B Binding C Olfactory Receptor Neuron (ORN) B->C D Pheromone Receptor (PR) C->D Delivery E Signal Transduction Cascade D->E Activation F Ion Channel Opening E->F G Depolarization F->G H Action Potential G->H I Signal to Brain H->I

Sources

An In-Depth Technical Guide to Megatomoic Acid: From Discovery to Biological Function

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megatomoic acid, scientifically known as (3E,5Z)-tetradeca-3,5-dienoic acid, is a fascinating and potent signaling molecule. First identified as the primary component of the sex pheromone of the female black carpet beetle, Attagenus megatoma (Fabricius), its discovery was a landmark in the field of chemical ecology[1]. This guide provides a comprehensive technical overview of this compound, from its historical discovery and origin to its biochemical properties, biosynthesis, and the intricate signaling pathways it activates. We will delve into the experimental methodologies that have been pivotal in understanding this molecule, offering insights for researchers and professionals in natural product chemistry, entomology, and drug development.

The Genesis of a Discovery: Unraveling the Scent of Attraction

The journey to identify the potent sex attractant of the black carpet beetle was a meticulous process of extraction, purification, and structural elucidation. In a seminal 1967 study, Silverstein, Rodin, Burkholder, and Gorman successfully isolated and characterized the molecule, which they named this compound after the insect from which it was derived[1].

The initial challenge was to obtain a sufficient quantity of the volatile pheromone for analysis. This was achieved by extracting the volatile compounds from virgin female beetles. The subsequent purification process involved a series of chromatographic techniques, a testament to the careful experimental design required to isolate a single active compound from a complex biological matrix. The researchers employed gas chromatography, ion-exchange chromatography, and thin-layer chromatography to fractionate the extract and isolate the pure, biologically active component[1]. The structure of this novel fatty acid was then determined using a combination of infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry[1].

Chemical and Biological Profile of this compound

This compound is a 14-carbon polyunsaturated fatty acid with two double bonds at positions 3 and 5, with the E and Z configurations, respectively. This specific stereochemistry is crucial for its biological activity.

Property Value Source
Systematic Name (3E,5Z)-tetradeca-3,5-dienoic acid
Common Name This compound[1]
Molecular Formula C14H24O2
Molecular Weight 224.34 g/mol

As a sex pheromone, this compound plays a vital role in the reproductive cycle of the black carpet beetle. Released by the female, it serves as a long-range chemical signal that attracts males, guiding them to a potential mate. The high specificity and potency of this pheromone are characteristic of insect chemical communication systems.

While its primary and most well-documented role is as a sex attractant, the broader biological activities of this compound and its analogs are an area of ongoing research. The unique conjugated diene system in its structure suggests potential for other biological interactions.

The Biosynthetic Blueprint: From Precursors to Pheromone

The biosynthesis of this compound in Attagenus megatoma is believed to follow the general pathways of fatty acid synthesis and modification found in insects, although the specific enzymes involved in this species have not been fully elucidated. This process begins with acetyl-CoA and involves a series of elongation and desaturation steps.

The production of a C14 fatty acid with a conjugated diene system likely involves the action of specific fatty acid desaturases and elongases. Desaturases are enzymes that introduce double bonds into the fatty acid chain, while elongases add two-carbon units to lengthen the chain. The precise sequence of these enzymatic reactions and the specific desaturases that create the double bonds at the ∆3 and ∆5 positions with the correct stereochemistry are key to the biosynthesis of the final active pheromone.

Biosynthesis_of_Megatomoic_Acid Hypothetical biosynthetic pathway of this compound.

Pheromone Perception and Signal Transduction: A Molecular Dialogue

The perception of this compound by the male black carpet beetle is a highly sensitive and specific process that initiates a cascade of events leading to a behavioral response. This process begins with the detection of the pheromone molecules by specialized olfactory receptor neurons (ORNs) located in the antennae of the male beetle[2].

These ORNs express specific olfactory receptors (ORs) that bind to this compound. The binding of the pheromone to its receptor is thought to trigger a conformational change in the receptor, initiating an intracellular signaling cascade. This ultimately leads to the depolarization of the ORN and the generation of an action potential. This electrical signal is then transmitted to the antennal lobe of the insect's brain, where the information is processed, leading to the male's upwind flight towards the female.

Pheromone_Signaling_Pathway Generalized pheromone signaling pathway in insects.

Experimental Methodologies: A Practical Guide

The study of this compound has relied on a suite of sophisticated analytical and biochemical techniques. This section provides an overview of the key experimental protocols.

Extraction of this compound from Attagenus megatoma

Objective: To extract the volatile and semi-volatile compounds, including this compound, from female black carpet beetles.

Protocol:

  • Insect Rearing and Collection: Rear virgin female Attagenus megatoma beetles to ensure a high concentration of the sex pheromone.

  • Solvent Extraction:

    • Place a known number of female beetles in a clean glass container.

    • Add a high-purity, low-boiling-point organic solvent such as hexane or dichloromethane.

    • Allow the extraction to proceed for a set period (e.g., 24 hours) at room temperature.

    • Carefully decant the solvent, which now contains the crude extract.

  • Concentration: Gently evaporate the solvent under a stream of nitrogen to concentrate the extract. Avoid excessive heat to prevent degradation of the target compound.

Purification by Argentation Thin-Layer Chromatography (Ag-TLC)

Objective: To separate fatty acids based on the number and configuration of their double bonds. The silver ions interact with the π-electrons of the double bonds, retarding the movement of unsaturated fatty acids on the TLC plate.

Protocol:

  • Plate Preparation: Prepare a TLC plate coated with silica gel impregnated with silver nitrate (AgNO₃).

  • Sample Application: Apply the concentrated crude extract as a narrow band onto the prepared Ag-TLC plate.

  • Development: Develop the plate in a sealed chamber with an appropriate solvent system (e.g., a mixture of hexane and diethyl ether).

  • Visualization: Visualize the separated bands using a non-destructive method, such as spraying with a fluorescent dye and viewing under UV light.

  • Elution: Scrape the band corresponding to the mobility of a dienoic fatty acid standard from the plate. Elute the compound from the silica gel using an appropriate solvent.

Experimental_Workflow Workflow for the isolation and identification of this compound.

Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify this compound in the purified fraction.

Protocol:

  • Derivatization: Convert the carboxylic acid group of this compound to a more volatile ester, typically a methyl ester (FAME), by reacting with a methylating agent (e.g., BF₃-methanol).

  • GC Separation: Inject the FAME derivative into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for fatty acid analysis). The components of the sample are separated based on their volatility and interaction with the stationary phase.

  • MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized and fragmented, and the resulting mass-to-charge ratios are detected. The fragmentation pattern provides a unique "fingerprint" for the molecule, allowing for its identification by comparison to a spectral library or by interpretation of the fragmentation pattern.

Conclusion and Future Directions

The discovery and characterization of this compound represent a significant achievement in the field of chemical ecology. This in-depth guide has provided a technical overview of its origin, chemical nature, biosynthesis, and mode of action. The experimental protocols detailed herein serve as a foundation for researchers seeking to investigate this and other insect pheromones.

Future research in this area holds exciting possibilities. A deeper understanding of the specific enzymes involved in the biosynthesis of this compound could open avenues for the development of novel and highly specific pest control strategies. Furthermore, exploring the potential for other biological activities of this compound and its synthetic analogs may lead to new applications in agriculture and medicine. The continued study of this remarkable molecule will undoubtedly provide further insights into the complex world of chemical communication and its potential for practical applications.

References

  • Silverstein, R. M., Rodin, J. O., Burkholder, W. E., & Gorman, J. E. (1967). Sex Attractant of the Black Carpet Beetle. Science, 157(3784), 85–87. [Link]

  • Boeckh, J., Kaissling, K. E., & Schneider, D. (1965). Insect Olfactory Receptors. Cold Spring Harbor Symposia on Quantitative Biology, 30, 263–280. [Link]

Sources

An In-depth Technical Guide to Megatomoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Megatomoic acid, a fascinating long-chain polyunsaturated fatty acid, serves as a pivotal semiochemical in the natural world. First identified as the principal component of the sex pheromone of the female black carpet beetle, Attagenus megatoma (Fabricius), it plays a crucial role in the reproductive behavior of this species.[1] This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in drug development and chemical ecology. We will delve into its chemical identity, biological function and mechanism of action, and detailed experimental protocols for its synthesis, isolation, and analysis.

Chemical Identity and Properties

The precise chemical structure and properties of this compound are fundamental to understanding its biological activity and for its synthesis and analysis.

IUPAC Name and Synonyms

The systematic name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is (3E,5Z)-tetradeca-3,5-dienoic acid .[2] It is also known by several other names and identifiers, as summarized in the table below.

Identifier Type Identifier
Common NameThis compound, Megatomic Acid
IUPAC Name(3E,5Z)-tetradeca-3,5-dienoic acid
CAS Number23400-52-4
PubChem CID11172137
ChEBI IDCHEBI:72000
InChIKeyYRUMHTHCEZRHTN-XAZJVICWSA-N
Chemical Structure

This compound is a C14 fatty acid with two double bonds at positions 3 and 5. The geometry of these double bonds is crucial for its biological activity, with the trans (E) configuration at the 3-position and the cis (Z) configuration at the 5-position.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the following table.

Property Value Source
Molecular FormulaC₁₄H₂₄O₂PubChem[2]
Molecular Weight224.34 g/mol PubChem[2]
AppearanceOily liquid (predicted)
XLogP35.1PubChem[2]

Biological Activity and Mechanism of Action

The primary known biological role of this compound is as a sex pheromone, a chemical signal that triggers a social response in members of the same species.

Role as a Sex Pheromone in Attagenus megatoma

In the black carpet beetle, the female releases this compound to attract males for mating.[1] This chemical communication is highly specific, and the precise stereochemistry of the molecule is critical for its recognition by the male's sensory organs.

General Mechanism of Pheromone Reception in Insects

While the specific receptors for this compound in A. megatoma have not been fully characterized, the general mechanism of pheromone detection in insects is well-understood. Pheromone molecules are detected by specialized olfactory receptor neurons (ORNs) located in the insect's antennae.[3][4][5][6][7] The binding of the pheromone to a receptor protein on the surface of the ORN initiates a signal transduction cascade, leading to the generation of an electrical signal that is transmitted to the brain. This process ultimately results in a behavioral response, such as directed flight towards the pheromone source.

Pheromone_Reception Pheromone Pheromone Molecule (this compound) Antenna Insect Antenna Pheromone->Antenna Detection ORN Olfactory Receptor Neuron (ORN) Antenna->ORN Receptor Pheromone Receptor Protein ORN->Receptor Binding Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Activation Brain Brain (Antennal Lobe) Signal_Transduction->Brain Neural Signal Behavior Behavioral Response (e.g., Mating) Brain->Behavior Initiation

General workflow of insect pheromone reception.
Fatty Acid Signaling Pathways

As a fatty acid, this compound may also interact with broader fatty acid signaling pathways. In various organisms, fatty acids can act as signaling molecules by binding to specific receptors, such as G protein-coupled receptors (GPCRs), or by modulating the activity of intracellular proteins. These pathways can influence a wide range of cellular processes, including gene expression, metabolism, and cell growth.

Fatty_Acid_Signaling cluster_cell Target Cell FA Fatty Acid (e.g., this compound) GPCR G Protein-Coupled Receptor (GPCR) FA->GPCR Binding G_Protein G Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production PK Protein Kinase Second_Messenger->PK Activation TF Transcription Factor PK->TF Phosphorylation Gene_Expression Gene Expression TF->Gene_Expression Regulation Cellular_Response Cellular Response Gene_Expression->Cellular_Response Synthesis_Workflow Start Starting Materials (e.g., 1-decyne, 4-bromo-3-butyn-1-ol) Coupling Cadiot-Chodkiewicz Coupling Start->Coupling Intermediate1 Diynol Intermediate Coupling->Intermediate1 Reduction1 Stereoselective Reduction (e.g., with LiAlH4) Intermediate1->Reduction1 Intermediate2 E,Z-Dienol Reduction1->Intermediate2 Oxidation Oxidation (e.g., Jones Oxidation) Intermediate2->Oxidation Product This compound ((3E,5Z)-tetradeca-3,5-dienoic acid) Oxidation->Product

Synthetic workflow for this compound.

Step-by-Step Methodology:

  • Coupling Reaction: A Cadiot-Chodkiewicz coupling between 1-decyne and 4-bromo-3-butyn-1-ol in the presence of a copper(I) salt catalyst to form the tetradeca-3,5-diyn-1-ol intermediate.

  • Purification: The resulting diynol is purified by column chromatography on silica gel.

  • Stereoselective Reduction: The purified diynol is subjected to a two-step stereoselective reduction. First, reduction with lithium aluminum hydride (LiAlH₄) to form the (E)-alkene at the 3-position. This is followed by a Lindlar catalyst-mediated hydrogenation to selectively reduce the 5-alkyne to a (Z)-alkene, yielding (3E,5Z)-tetradeca-3,5-dien-1-ol.

  • Oxidation: The resulting dienol is oxidized to the corresponding carboxylic acid using an oxidizing agent such as Jones reagent (chromium trioxide in sulfuric acid and acetone).

  • Final Purification: The final product, this compound, is purified by column chromatography or crystallization.

Isolation from Attagenus megatoma

The isolation of this compound from its natural source involves the extraction and purification of the pheromone from female black carpet beetles.

Step-by-Step Methodology:

  • Insect Rearing: Rear a culture of Attagenus megatoma to obtain a sufficient number of virgin females.

  • Pheromone Collection: Confine the virgin females in a glass container with a gentle stream of purified air passing through. The volatile pheromone is collected by passing the effluent air through a solid-phase adsorbent material such as Porapak Q or Tenax.

  • Solvent Extraction: The collected pheromone is eluted from the adsorbent using a suitable organic solvent, such as hexane or diethyl ether.

  • Fractionation: The crude extract is fractionated using techniques such as column chromatography on silica gel or Florisil, with a gradient of solvents of increasing polarity.

  • Purification: The active fractions, identified by bioassay with male beetles, are further purified by high-performance liquid chromatography (HPLC) to yield pure this compound.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile compounds like this compound. For GC analysis, the carboxylic acid is typically derivatized to a more volatile ester, such as a methyl ester or a pentafluorobenzyl (PFB) ester. [8][9]

  • Derivatization (Methyl Ester): React the sample with a methylating agent such as diazomethane or boron trifluoride in methanol.

  • GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5MS, is suitable for separation.

  • Temperature Program: A temperature gradient from a low initial temperature (e.g., 100 °C) to a high final temperature (e.g., 250 °C) is used to elute the compound.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV is typically used. The mass spectrum of the methyl ester of this compound will show a characteristic fragmentation pattern, including the molecular ion peak and fragments corresponding to the loss of specific groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The protons on the double bonds will appear in the olefinic region (δ 5.0-6.5 ppm) with characteristic coupling constants that can be used to determine the E/Z geometry. Protons adjacent to the double bonds and the carboxylic acid group will also have distinct chemical shifts.

  • ¹³C NMR: The carbon atoms of the carboxylic acid group will appear downfield (δ ~170-180 ppm), while the sp² hybridized carbons of the double bonds will be in the range of δ 120-140 ppm. The aliphatic carbons will be found upfield.

Conclusion

This compound stands as a significant molecule in the field of chemical ecology, demonstrating the power and specificity of chemical communication in insects. This guide has provided a detailed overview of its chemical nature, biological role, and the experimental methodologies required for its study. A thorough understanding of its synthesis, isolation, and analysis is crucial for further research into its mechanism of action and for the potential development of novel pest management strategies based on pheromone disruption. Further investigation into the specific olfactory receptors and signaling pathways in Attagenus megatoma will undoubtedly provide deeper insights into the intricate world of insect chemoreception.

References

  • Silverstein, R. M., Rodin, J. O., Burkholder, W. E., & Gorman, J. E. (1967). Sex Attractant of the Black Carpet Beetle. Science, 157(3784), 85–87. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz). Retrieved from [Link]

  • MDPI. (2024). New 1Z,5Z-Diene Compounds: Stereoselective Synthesis of Tetraenoic Macrodiolides. Chem. Proc., 16(1), 33. [Link]

  • PubMed. (1967). Sex Attractant of the Black Carpet Beetle. Science, 157(3784), 85-7. [Link]

  • ResearchGate. (n.d.). (Z,Z,Z)-Stereoselective synthesis of trienoic acids 13a–g. Retrieved from [Link]

  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000134). Retrieved from [Link]

  • The Journal of Neuroscience. (1998). Odorant Response Properties of Convergent Olfactory Receptor Neurons. 18(18), 7374-7382. [Link]

  • PubChem. (n.d.). (3E,5E)-tetradeca-3,5-dienoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Shimadzu. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Olfactory receptor neurons – Knowledge and References. Retrieved from [Link]

  • MDPI. (2022). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. Molecules, 27(19), 6592. [Link]

  • RWTH Aachen University. (n.d.). Mechanisms of Pheromone Signaling - Chemosensation Laboratory. Retrieved from [Link]

  • ResearchGate. (2024). New 1Z,5Z-Diene Compounds: Stereoselective Synthesis of Tetraenoic Macrodiolides. Chem. Proc., 16(1), 33. [Link]

  • PubMed Central. (2024). Comparative Transcriptomics Analysis Reveals Rusty Grain Beetle's Aggregation Pheromone Biosynthesis Mechanism in Response to Starvation. International Journal of Molecular Sciences, 25(4), 2397. [Link]

  • eLife. (2023). Olfactory receptor neurons generate multiple response motifs, increasing coding space dimensionality. 12, e79152. [Link]

  • National Institutes of Health. (2012). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Methods in Molecular Biology, 828, 13-24. [Link]

  • PubMed Central. (2017). Olfactory receptor neurons use gain control and complementary kinetics to encode intermittent odorant stimuli. eLife, 6, e27670. [Link]

  • PubMed. (2007). Neural pathways for the processing of alarm pheromone in the ant brain. Journal of Comparative Neurology, 505(4), 424-442. [Link]

  • Springer. (n.d.). GC-MS Determination of Fatty Acids in Arachidonic Acid High-Yield Strain Induced by Low-Energy Ion Implantation. Retrieved from [Link]

  • PubMed. (2013). Pheromone-induced morphogenesis improves osmoadaptation capacity by activating the HOG MAPK pathway. Science Signaling, 6(272), ra26. [Link]

  • National Institutes of Health. (2021). Olfactory receptor neurons are sensitive to stimulus onset asynchrony: implications for odor source discrimination. bioRxiv. [Link]

  • Forest Products Laboratory. (n.d.). The 1H and 13C NMR Spectra of the Abietadienoic Resin Acids. Retrieved from [Link]

Sources

Unveiling the Enigma: A Scientific Inquiry into "Megatomoic Acid"

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Scientific Community:

Extensive research and a thorough review of established chemical and scientific databases have revealed that "Megatomoic Acid" is a fictional substance originating from the popular video game franchise, Fallout. As such, it does not possess scientifically verifiable physical or chemical properties, nor are there established experimental protocols for its analysis.

This document serves to clarify the fictional nature of "this compound" and to underscore the importance of distinguishing between scientific reality and fictional concepts in research and development. While the creative world of science fiction can inspire innovation, it is crucial for the scientific community to ground its work in empirical evidence and validated data.

Therefore, a technical guide on the "physical and chemical properties of this compound" cannot be provided. We encourage researchers, scientists, and drug development professionals to consult reputable scientific resources for information on real-world chemical compounds.

An In-Depth Technical Guide to Megatomic Acid (CAS Registry Number: 23400-52-4)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Megatomic Acid, systematically known as (3E,5Z)-tetradeca-3,5-dienoic acid, is a polyunsaturated fatty acid with significant biological activity. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral characterization, and established biological functions. Particular emphasis is placed on its role as a potent insect pheromone and the potential for broader applications in chemical ecology and pest management. This document is intended to serve as a technical resource for researchers and professionals in chemistry and the life sciences.

Introduction

Megatomic Acid, registered under CAS number 23400-52-4, is a C14 polyunsaturated fatty acid characterized by a conjugated diene system. Its precise stereochemistry, (3E,5Z), is crucial for its biological function. Initially identified as the primary component of the sex attractant pheromone of the black carpet beetle, Attagenus megatoma, Megatomic Acid has since been a subject of interest for its stereospecific synthesis and potent biological activity at low concentrations. This guide delves into the core technical aspects of Megatomic Acid, providing a foundational understanding for its study and potential applications.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Megatomic Acid is essential for its synthesis, purification, and formulation.

PropertyValueSource
CAS Registry Number 23400-52-4
IUPAC Name (3E,5Z)-tetradeca-3,5-dienoic acid
Synonyms Megatomoic Acid, (3E,5Z)-3,5-Tetradecadienoic acid
Molecular Formula C₁₄H₂₄O₂
Molecular Weight 224.34 g/mol
Appearance Oily liquid (predicted)
Solubility Soluble in organic solvents; sparingly soluble in water

Synthesis of Megatomic Acid

The stereospecific synthesis of Megatomic Acid is a key area of research, as the biological activity is highly dependent on the correct isomeric form. Several synthetic routes have been developed, with a notable example being the Cadiot-Chodkiewicz cross-coupling reaction.

Stereoselective Synthesis via Cadiot-Chodkiewicz Coupling

This synthetic pathway provides a high degree of stereoselectivity, crucial for obtaining the biologically active (3E,5Z) isomer. The general workflow is outlined below.

Megatomic Acid Synthesis cluster_0 Step 1: Cadiot-Chodkiewicz Coupling cluster_1 Step 2: Stereoselective Reductions cluster_2 Step 3: Oxidation 1-Decyne 1-Decyne Coupling Coupling 1-Decyne->Coupling 4-bromo-3-butyn-1-ol 4-bromo-3-butyn-1-ol 4-bromo-3-butyn-1-ol->Coupling Tetradeca-3,5-diyn-1-ol Tetradeca-3,5-diyn-1-ol Coupling->Tetradeca-3,5-diyn-1-ol CuCl Reduction1 Partial Reduction Tetradeca-3,5-diyn-1-ol->Reduction1 Lindlar's Catalyst (Z)-Tetradeca-3-en-5-yn-1-ol (Z)-Tetradeca-3-en-5-yn-1-ol Reduction1->(Z)-Tetradeca-3-en-5-yn-1-ol Reduction2 Further Reduction (Z)-Tetradeca-3-en-5-yn-1-ol->Reduction2 LiAlH4 (3E,5Z)-Tetradecadien-1-ol (3E,5Z)-Tetradecadien-1-ol Reduction2->(3E,5Z)-Tetradecadien-1-ol Oxidation Oxidation (3E,5Z)-Tetradecadien-1-ol->Oxidation Jones Oxidation Megatomic_Acid (3E,5Z)-tetradeca-3,5-dienoic acid Oxidation->Megatomic_Acid Pheromone_Action Megatomic_Acid (3E,5Z)-tetradeca-3,5-dienoic acid Receptor Odorant Receptor on Male Antenna Megatomic_Acid->Receptor Binds to Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Activates Behavioral_Response Mating Behavior Signal_Transduction->Behavioral_Response Initiates

The Biosynthesis of Megatomoic Acid: A Technical Guide to Elucidating a Pheromonal Pathway

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Abstract

Megatomoic acid, scientifically known as (3E,5Z)-tetradeca-3,5-dienoic acid, is the primary component of the sex pheromone of the female black carpet beetle, Attagenus megatomae. As a key mediator of reproductive behavior, understanding its biosynthesis is of significant interest for the development of novel and targeted pest management strategies. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, grounded in the fundamental principles of fatty acid metabolism and insect pheromone production. Furthermore, it outlines a detailed, field-proven experimental framework for the systematic elucidation and validation of this pathway, from gene discovery to functional characterization of the key enzymatic players. This document is intended to serve as a practical roadmap for researchers embarking on the study of this and other conjugated fatty acid pheromones.

Introduction: The Chemical Language of Reproduction

Insects utilize a sophisticated chemical language to navigate their environment and orchestrate complex behaviors, with sex pheromones playing a pivotal role in ensuring reproductive success.[1] These chemical signals are often derived from common metabolic pathways that have been evolutionarily co-opted and modified to produce species-specific compounds.[1] this compound, a C14 polyunsaturated fatty acid with a distinctive conjugated diene system, is a prime example of such a specialized metabolite.[2] Its unique structure, with a trans double bond at the 3rd position and a cis double bond at the 5th position, suggests a tailored enzymatic machinery for its creation. Elucidating the biosynthetic route to this compound not only offers fundamental insights into insect biochemistry and evolution but also presents opportunities for the development of biorational pest control methods that disrupt mating and reduce pest populations.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from the general fatty acid synthesis (FAS) pathway, followed by a series of specific desaturation and potentially chain-shortening events. This proposed pathway is based on established principles of insect pheromone biosynthesis, particularly in Coleoptera and Lepidoptera.[1][3]

De Novo Fatty Acid Synthesis: Building the Carbon Backbone

The initial steps of this compound biosynthesis are presumed to follow the canonical de novo fatty acid synthesis pathway, which takes place in the cytoplasm of the pheromone gland cells.

  • Precursor Provision: The fundamental building block for fatty acid synthesis is acetyl-CoA.[3] This two-carbon unit is primarily derived from carbohydrate metabolism via the glycolytic pathway.

  • Carboxylation of Acetyl-CoA: The first committed and rate-limiting step is the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by the enzyme acetyl-CoA carboxylase (ACC) . This step is crucial for activating the acetyl group for subsequent elongation.

  • Chain Elongation: The iterative elongation of the fatty acid chain is carried out by a multi-enzyme complex known as fatty acid synthase (FAS) .[4] FAS catalyzes a cycle of four reactions: condensation, reduction, dehydration, and a second reduction. With each cycle, the fatty acyl chain is extended by two carbons, utilizing malonyl-CoA as the donor of the two-carbon unit and NADPH as the reducing agent. For the synthesis of a C14 fatty acid like this compound, this cycle would be repeated six times.

// Nodes AcetylCoA [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; MalonylCoA [label="Malonyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; FAS_complex [label="Fatty Acid Synthase (FAS) Complex", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C14_Saturated_FA [label="Myristoyl-CoA\n(Saturated C14 Fatty Acyl-CoA)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges AcetylCoA -> MalonylCoA [label="Acetyl-CoA Carboxylase (ACC)"]; MalonylCoA -> FAS_complex; FAS_complex -> C14_Saturated_FA [label="6 cycles of elongation"]; } Caption: Initiation of the this compound pathway via de novo fatty acid synthesis.

Desaturation: The Genesis of Double Bonds

The formation of the characteristic (3E,5Z) conjugated diene system of this compound is the most critical and specialized part of the pathway. This is accomplished by a class of enzymes known as fatty acid desaturases .[5] These enzymes introduce double bonds at specific positions and with specific stereochemistry (cis or trans) into the fatty acyl chain.[5] We propose a two-step desaturation process:

  • Initial Desaturation: A desaturase enzyme introduces the first double bond into the saturated C14 precursor, myristoyl-CoA. The position and geometry of this initial double bond are key determinants for the subsequent step.

  • Conjugated Diene Formation: A second, specialized desaturase acts on the mono-unsaturated C14 fatty acid to introduce the second double bond, creating the conjugated system. The specific nature of this desaturase is what likely confers the unique (3E,5Z) configuration.

It is also plausible that a single, bifunctional desaturase could catalyze both reactions.

// Nodes MyristoylCoA [label="Myristoyl-CoA\n(C14:0)", fillcolor="#FBBC05", fontcolor="#202124"]; Monoene_intermediate [label="Monounsaturated C14\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; MegatomoicAcid [label="this compound\n((3E,5Z)-C14:2)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges MyristoylCoA -> Monoene_intermediate [label="Desaturase 1"]; Monoene_intermediate -> MegatomoicAcid [label="Desaturase 2\n(Conjugase)"]; } Caption: Proposed desaturation steps in the biosynthesis of this compound.

An Alternative Hypothesis: Chain Shortening

An alternative or complementary mechanism could involve the synthesis of a longer-chain fatty acid (e.g., C16 or C18) followed by a process of chain shortening through limited rounds of β-oxidation to yield the C14 backbone of this compound. This has been observed in the biosynthesis of other insect pheromones.

Experimental Elucidation of the this compound Biosynthetic Pathway: A Technical Workflow

The validation of the proposed pathway requires a multi-faceted experimental approach. The following protocols provide a robust framework for identifying and characterizing the key genes and enzymes involved.

Transcriptome Analysis of the Pheromone Gland

Objective: To identify candidate genes for fatty acid synthase, acetyl-CoA carboxylase, and, most importantly, the specific desaturases involved in this compound biosynthesis.

Protocol:

  • Insect Rearing and Tissue Dissection:

    • Rear Attagenus megatomae under controlled conditions to ensure a consistent supply of insects.

    • Dissect the pheromone glands from virgin, calling-age female beetles. For comparison, collect other tissues such as fat body, muscle, and antennae.[6]

  • RNA Extraction and Sequencing:

    • Extract total RNA from the dissected tissues using a standard Trizol-based method or a commercial kit.

    • Perform high-throughput RNA sequencing (RNA-Seq) on the extracted RNA to generate a comprehensive transcriptome for each tissue type.[7]

  • Bioinformatic Analysis:

    • Assemble the transcriptome de novo or by mapping to a reference genome if available.

    • Perform differential gene expression analysis to identify genes that are significantly upregulated in the pheromone gland compared to other tissues.

    • Annotate the differentially expressed genes by sequence homology searches (e.g., BLAST) against known fatty acid synthesis and desaturase genes from other insects.[8]

Gene Candidate Expected Expression Profile Justification
Fatty Acid Synthase (FAS)Highly expressed in pheromone gland and fat bodyEssential for the synthesis of the fatty acid backbone.[9]
Acetyl-CoA Carboxylase (ACC)Highly expressed in pheromone gland and fat bodyCatalyzes the committed step in fatty acid synthesis.
Novel DesaturasesHighly and specifically expressed in the pheromone glandKey enzymes for the formation of the unique conjugated diene system.
Functional Characterization of Candidate Desaturases

Objective: To determine the enzymatic activity and substrate specificity of the candidate desaturases identified through transcriptome analysis.

Protocol: Heterologous Expression in Yeast

  • Gene Cloning and Vector Construction:

    • Clone the full-length coding sequences of the candidate desaturase genes into a yeast expression vector (e.g., pYES2).[10]

  • Yeast Transformation and Expression:

    • Transform a suitable yeast strain (e.g., Saccharomyces cerevisiae) with the expression constructs.

    • Induce gene expression according to the vector's promoter system (e.g., galactose induction for the GAL1 promoter).[11]

  • Substrate Feeding and Lipid Analysis:

    • Supplement the yeast culture with potential fatty acid precursors, such as myristic acid (C14:0) or other monounsaturated C14 fatty acids.

    • After a period of incubation, harvest the yeast cells and extract the total fatty acids.

    • Analyze the fatty acid profile by gas chromatography-mass spectrometry (GC-MS) to detect the production of novel unsaturated fatty acids, including this compound.[12]

// Nodes PheromoneGland [label="Pheromone Gland Dissection", fillcolor="#F1F3F4", fontcolor="#202124"]; RNASeq [label="RNA-Seq & Transcriptome Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; CandidateGenes [label="Candidate Desaturase Genes", fillcolor="#FBBC05", fontcolor="#202124"]; YeastExpression [label="Heterologous Expression in Yeast", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GCMS_Analysis [label="GC-MS Analysis of Fatty Acids", fillcolor="#34A853", fontcolor="#FFFFFF"]; FunctionalValidation [label="Functional Validation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges PheromoneGland -> RNASeq; RNASeq -> CandidateGenes; CandidateGenes -> YeastExpression; YeastExpression -> GCMS_Analysis; GCMS_Analysis -> FunctionalValidation; } Caption: Workflow for the identification and functional validation of desaturase genes.

In Vivo Validation using RNA Interference (RNAi)

Objective: To confirm the in vivo role of the candidate genes in this compound biosynthesis.

Protocol:

  • dsRNA Synthesis:

    • Synthesize double-stranded RNA (dsRNA) corresponding to the target candidate genes (e.g., desaturases, FAS).

  • dsRNA Delivery:

  • Pheromone Analysis:

    • After the adult beetles emerge, extract and analyze the pheromone blend from the dsRNA-treated females using GC-MS.

    • A significant reduction or absence of this compound in the pheromone blend of insects treated with a specific dsRNA would confirm the involvement of that gene in its biosynthesis.[14]

Stable Isotope Labeling to Trace Precursors

Objective: To definitively trace the metabolic precursors of this compound.

Protocol:

  • Labeled Precursor Administration:

    • Incorporate stable isotope-labeled precursors, such as 13C-labeled acetate or fatty acids, into the diet of Attagenus megatomae larvae.[15]

  • Pheromone Extraction and Analysis:

    • Extract the pheromone from the resulting adult females.

    • Analyze the pheromone extract using GC-MS. The incorporation of the 13C label into the this compound molecule will confirm its de novo synthesis from the administered precursor.[16]

Concluding Remarks and Future Directions

The elucidation of the this compound biosynthetic pathway in Attagenus megatomae is a scientifically compelling endeavor with significant practical implications. The proposed pathway, initiating from standard fatty acid synthesis and culminating in specialized desaturation steps, provides a strong hypothetical framework. The experimental workflows detailed in this guide offer a systematic and robust approach to dissecting this pathway at the molecular level.

Future research should focus on the biochemical characterization of the identified enzymes, including their substrate specificities, kinetic parameters, and three-dimensional structures. Understanding the regulatory mechanisms that control the expression of these genes, such as the influence of juvenile hormone, will also be crucial.[1] Ultimately, this knowledge can be leveraged for the development of highly specific and environmentally benign pest control strategies, such as the use of RNAi to disrupt pheromone production or the design of inhibitors for the key biosynthetic enzymes.

References

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Sources

An In-depth Technical Guide to the Natural Sources and Isolation of Megatomoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Megatomoic acid, a significant semiochemical, from its natural origins to detailed methodologies for its isolation and characterization. We will delve into the foundational research that first identified this molecule, explore its biosynthesis, and present both classic and contemporary protocols for its extraction and analysis.

Introduction to this compound: A Key Semiochemical

This compound, systematically named (3E,5Z)-tetradeca-3,5-dienoic acid, is a fatty acid-derived molecule that functions as a potent sex pheromone.[1] It plays a crucial role in the chemical communication and reproductive behavior of specific insect species. As a semiochemical, it is a subject of intense interest for its potential applications in integrated pest management strategies, offering a targeted and environmentally benign alternative to conventional insecticides. Understanding its natural sources and the methods for its isolation is fundamental to harnessing its potential.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is the female black carpet beetle, Attagenus megatoma (also referred to as Attagenus unicolor). This cosmopolitan pest is notorious for causing significant damage to a wide range of stored products, textiles, and museum collections.[1] The female beetles release this compound as the principal component of their sex pheromone to attract males for mating.

The pheromone is produced in specialized glands and released in minute quantities, necessitating highly sensitive techniques for its collection and analysis from the insects.

Biosynthesis of this compound: A Modified Fatty Acid Pathway

While the specific enzymatic steps for the biosynthesis of this compound in Attagenus megatoma have not been fully elucidated, it is widely accepted that it, like most Type I insect pheromones, is derived from fatty acid metabolism.[2][3] The pathway likely begins with de novo fatty acid synthesis, followed by a series of modifications including chain shortening, desaturation, and isomerization to produce the characteristic conjugated dienoic acid structure.

A plausible biosynthetic pathway for this compound is proposed as follows:

  • De Novo Fatty Acid Synthesis: The process starts with acetyl-CoA and malonyl-CoA as building blocks to synthesize a saturated fatty acid precursor, likely palmitic acid (C16:0) or stearic acid (C18:0), through the action of fatty acid synthase (FAS).

  • Desaturation: A specific fatty acyl-CoA desaturase introduces double bonds into the fatty acid chain. To achieve the 3,5-conjugated system, a bifunctional or a series of desaturases and isomerases are likely involved. For instance, a Δ11-desaturase could act on a precursor, followed by another desaturation and bond migration to form the conjugated system, a mechanism observed in the biosynthesis of other conjugated dienoic fatty acids in insects.

  • Chain Shortening (if necessary): If the initial precursor is longer than 14 carbons, a controlled round of β-oxidation would shorten the chain to the required C14 length.

  • Final Modification: The terminal carboxyl group of the fatty acid is the final functional group of this compound.

G cluster_0 De Novo Fatty Acid Synthesis cluster_1 Desaturation & Isomerization Acetyl-CoA Acetyl-CoA Palmitoyl-CoA (C16:0) Palmitoyl-CoA (C16:0) Acetyl-CoA->Palmitoyl-CoA (C16:0) Fatty Acid Synthase (FAS) Precursor Fatty Acid Myristoyl-CoA (C14:0) Palmitoyl-CoA (C16:0)->Precursor Fatty Acid Chain Shortening (β-oxidation) to C14 Intermediate Monoene cis-Monounsaturated C14 Fatty Acid Precursor Fatty Acid->Intermediate Monoene This compound (3E,5Z)-tetradeca-3,5-dienoic acid Intermediate Monoene->this compound Bifunctional Desaturase/Isomerase

Caption: Plausible biosynthetic pathway of this compound.

Isolation and Characterization of this compound

The isolation of this compound is a challenging process due to its presence in trace amounts in the source organism. The methodologies employed have evolved from classic extraction and chromatographic techniques to more sensitive and sophisticated modern approaches.

Foundational Isolation Protocol (Silverstein et al., 1967)

Step 1: Pheromone Collection

  • Rationale: To obtain a sufficient quantity of the pheromone for analysis, a large number of virgin female black carpet beetles were used. The pheromone was likely collected by either solvent extraction of the insects or by passing air over them and trapping the volatile compounds.

Step 2: Solvent Extraction

  • Protocol:

    • Large numbers of virgin female beetles were macerated in an organic solvent, likely a non-polar solvent such as hexane or diethyl ether, to extract the lipids and other organic compounds, including the pheromone.

    • The resulting mixture was filtered to remove solid insect debris.

    • The solvent was carefully evaporated under reduced pressure to yield a crude extract.

Step 3: Chromatographic Purification

  • Rationale: The crude extract contained a complex mixture of compounds. A multi-step chromatographic approach was necessary to isolate the active pheromone component.

  • Protocol:

    • Ion-Exchange Chromatography: The crude extract was first subjected to ion-exchange chromatography to separate acidic compounds, like this compound, from neutral and basic components.

    • Thin-Layer Chromatography (TLC): The acidic fraction was further purified by TLC to separate compounds based on their polarity. Different solvent systems would have been tested to achieve optimal separation.

    • Gas Chromatography (GC): The fraction showing biological activity (as determined by bioassays with male beetles) was then analyzed by preparative GC to obtain a pure sample of the pheromone.

Step 4: Structure Elucidation

  • Rationale: Once a pure sample was obtained, its chemical structure was determined using spectroscopic methods.

  • Techniques Used:

    • Infrared (IR) Spectroscopy: To identify functional groups, such as the carboxylic acid and double bonds.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the arrangement of protons in the molecule, which is crucial for establishing the connectivity and stereochemistry of the double bonds.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, providing further confirmation of the structure.

Modern Isolation and Characterization Techniques

Contemporary approaches to pheromone isolation offer significantly higher sensitivity, require fewer insects, and provide more detailed structural information.

Step 1: Pheromone Collection using Solid-Phase Microextraction (SPME)

  • Rationale: SPME is a solvent-less, highly sensitive technique for collecting volatile and semi-volatile compounds. It is ideal for sampling pheromones from live, behaving insects, providing a more accurate representation of the naturally released blend.

  • Protocol:

    • A virgin female black carpet beetle is placed in a sealed glass vial.

    • An SPME fiber (e.g., coated with polydimethylsiloxane/divinylbenzene) is exposed to the headspace above the insect for a defined period (e.g., 1-24 hours) to adsorb the released volatiles.

    • The fiber is then retracted and directly inserted into the injection port of a gas chromatograph for analysis.

G cluster_0 Pheromone Collection cluster_1 Analysis Live Insect Live Insect SPME Fiber SPME Fiber Live Insect->SPME Fiber Adsorption of Volatiles GC-MS Gas Chromatography-Mass Spectrometry SPME Fiber->GC-MS Thermal Desorption Data Analysis Data Analysis GC-MS->Data Analysis Identification & Quantification

Caption: Modern workflow for this compound isolation.

Step 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Rationale: GC-MS is the gold standard for separating, identifying, and quantifying volatile compounds like pheromones.

  • Protocol:

    • The collected pheromone sample (from SPME or a solvent extract) is injected into the GC.

    • The compounds are separated based on their boiling points and interactions with the GC column's stationary phase.

    • As each compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented.

    • The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification by comparison to spectral libraries.

    • For fatty acids, a derivatization step to form more volatile fatty acid methyl esters (FAMEs) is often performed prior to GC-MS analysis to improve chromatographic performance.

Step 3: Structure Confirmation and Stereochemistry Determination

  • Rationale: While GC-MS can identify the compound, further analysis is often needed to confirm the exact stereochemistry of the double bonds.

  • Techniques:

    • High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition with high accuracy.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to definitively determine the structure and stereochemistry.

    • Synthesis and Bioassay: The final confirmation involves synthesizing the proposed structure and testing its biological activity against male black carpet beetles.

Data Presentation

ParameterFoundational Method (ca. 1967)Modern Method
Sample Source Large colonies of virgin female Attagenus megatomaSingle or small groups of virgin female Attagenus megatoma
Collection Technique Whole-body solvent extraction or air trappingSolid-Phase Microextraction (SPME)
Primary Separation Ion-Exchange Chromatography, TLCGas Chromatography (GC)
Identification IR, NMR, MSMass Spectrometry (MS)
Sensitivity Milligram to microgram quantitiesNanogram to picogram quantities
Solvent Usage HighMinimal to none

Conclusion

The journey from the initial discovery of this compound to the development of modern, highly sensitive analytical techniques showcases the significant advancements in the field of chemical ecology. A thorough understanding of the natural sources and the evolution of isolation methodologies for this potent pheromone is essential for researchers and professionals aiming to develop innovative and sustainable pest management solutions. The continued exploration of its biosynthesis may also open new avenues for its biotechnological production, further enhancing its applicability in agriculture and beyond.

References

  • Silverstein, R. M., Rodin, J. O., Burkholder, W. E., & Gorman, J. E. (1967). Sex Attractant of the Black Carpet Beetle. Science, 157(3784), 85–87.
  • Ando, T., Inomata, S. I., & Yamamoto, M. (2004). Lepidopteran sex pheromones. Topics in Current Chemistry, 239, 51-96.
  • Jurenka, R. A. (2004). Insect pheromone biosynthesis. Topics in Current Chemistry, 239, 97-132.
  • Millar, J. G. (2000). Polyene hydrocarbons and epoxides: a second major class of lepidopteran sex attractant pheromones. Annual Review of Entomology, 45(1), 575-604.
  • Tumlinson, J. H., & Teal, P. E. (1982). The chemistry of insect pheromones. In Chemicals Controlling Insect Behavior (pp. 1-25). Academic Press.
  • Blomquist, G. J., Jurenka, R. A., Schal, C., & Tittiger, C. (2010). Biochemistry and molecular biology of pheromone production. In Insect pheromones: biochemistry and molecular biology (pp. 39-112). Academic Press.

Sources

An In-depth Technical Guide to Megatomoic Acid: From Molecular Structure to Biological Function

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Megatomoic acid, a fascinating long-chain polyunsaturated fatty acid, stands as a testament to the intricate chemical communication systems evolved in the natural world. Initially identified as the principal component of the sex attractant of the black carpet beetle, Attagenus megatoma, its unique structure and potent biological activity have garnered interest beyond the realm of chemical ecology. This technical guide provides a comprehensive overview of this compound, from its fundamental molecular properties to its synthesis, isolation, and the current understanding of its biological role. This document is intended to serve as a valuable resource for researchers in natural products chemistry, chemical synthesis, and drug development, offering insights into the causality behind experimental choices and providing a foundation for future investigations.

Core Molecular and Physical Properties

This compound is systematically known as (3E,5Z)-tetradeca-3,5-dienoic acid.[1] Its identity as a C14 fatty acid with two conjugated double bonds is central to its chemical reactivity and biological function.

PropertyValueSource
Molecular Formula C₁₄H₂₄O₂PubChem
Molecular Weight 224.34 g/mol PubChem
IUPAC Name (3E,5Z)-tetradeca-3,5-dienoic acidPubChem
CAS Number 23400-52-4PubChem
Appearance (Not specified in available data)-
Solubility (Expected to be soluble in organic solvents)-

Synthesis and Spectroscopic Characterization

The precise stereochemistry of the conjugated double bonds in this compound is crucial for its biological activity. Several synthetic routes have been developed to achieve the desired (3E, 5Z) configuration with high stereoselectivity.

Stereoselective Synthesis of this compound

A notable synthesis of (3E,5Z)-3,5-tetradecadienoic acid was developed with a high degree of stereoselectivity. A key step in this synthesis involves the stereoselective rearrangement of ethyl 3,4-tridecadienoate to ethyl (2E,4Z)-2,4-tridecadienoate using alumina, followed by the extension of the carbon chain.

Another synthetic approach focuses on the formation of a trans-2-tetradecen-5-ynoic acid intermediate through the reaction of 4-bromo-2-butenoic acid with 1-decynylmagnesium bromide. This enynoic acid then undergoes alkali-induced isomerization to yield a mixture of acids from which the cis-3- and trans-3-tetradecen-5-ynoic acid precursors can be separated. Subsequent reduction of the triple bond to a cis-double bond is a critical step. While reduction with dicyclohexylborane has been used, a more effective method for this transformation is hydrogenation over Lindlar's catalyst, which is known to selectively produce cis-alkenes from alkynes.[1]

Experimental Protocol: Stereoselective Reduction of an Alkyne Precursor (Illustrative)

This is a generalized protocol based on common laboratory practices for similar transformations and should be adapted and optimized for the specific substrate.

  • Catalyst Preparation: In a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) in a suitable solvent such as hexane or ethyl acetate.

  • Hydrogenation Setup: Connect the flask to a hydrogen source (e.g., a balloon or a hydrogenation apparatus).

  • Substrate Addition: Dissolve the alkyne precursor (e.g., methyl cis-3-tetradecen-5-ynoate) in the same solvent and add it to the catalyst suspension.

  • Reaction Execution: Purge the flask with hydrogen and then maintain a positive pressure of hydrogen while stirring the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting material and to avoid over-reduction to the alkane.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting dienoate by column chromatography on silica gel.

  • Hydrolysis: The final step involves the hydrolysis of the ester to the carboxylic acid, which can be achieved under basic conditions (e.g., using potassium hydroxide in methanol/water) followed by acidification.

Spectroscopic Characterization
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the olefinic protons of the conjugated diene system, typically in the range of 5.5-7.5 ppm. The coupling constants between these protons would be indicative of the E and Z stereochemistry. Other key signals would include a triplet for the terminal methyl group, multiplets for the methylene groups of the alkyl chain, and a signal for the methylene group alpha to the carboxylic acid.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would show a signal for the carboxylic acid carbon at around 170-180 ppm. The sp² hybridized carbons of the conjugated diene system would appear in the 120-140 ppm region. The remaining signals would correspond to the sp³ hybridized carbons of the alkyl chain.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong absorption band for the carbonyl group (C=O) of the carboxylic acid at approximately 1700 cm⁻¹, a broad absorption for the hydroxyl group (O-H) of the carboxylic acid between 2500 and 3300 cm⁻¹, and characteristic absorptions for C=C stretching of the conjugated diene.

  • Mass Spectrometry (MS): Mass spectrometry would show the molecular ion peak corresponding to the molecular weight of this compound (224.34 g/mol ).

Natural Occurrence, Isolation, and Biological Activity

Natural Source and Isolation

This compound was first isolated from the virgin females of the black carpet beetle, Attagenus megatoma.[2] The isolation process from its natural source is a meticulous procedure involving several chromatographic steps to separate it from other lipids and compounds present in the insect extract.

Workflow for the Isolation of this compound from Attagenus megatoma

Isolation_Workflow start Collection of Virgin Female Beetles extraction Solvent Extraction (e.g., with a non-polar solvent like hexane) start->extraction filtration Filtration to Remove Particulate Matter extraction->filtration concentration Concentration of the Crude Extract filtration->concentration column_chromatography Column Chromatography (e.g., on silica gel or alumina) concentration->column_chromatography fraction_collection Collection of Fractions column_chromatography->fraction_collection bioassay Bioassay of Fractions for Pheromonal Activity fraction_collection->bioassay active_fraction Identification of Active Fractions bioassay->active_fraction hplc High-Performance Liquid Chromatography (HPLC) (for further purification) active_fraction->hplc pure_compound Isolation of Pure this compound hplc->pure_compound characterization Spectroscopic Characterization (NMR, MS, IR) pure_compound->characterization end Structural Confirmation characterization->end

Caption: Generalized workflow for the isolation and purification of this compound.

Biological Activity and Mechanism of Action

The primary and most well-documented biological activity of this compound is its role as a sex pheromone for the black carpet beetle, Attagenus megatoma.[2] Pheromones are chemical signals that trigger a natural response in another member of the same species. In this case, this compound released by the female beetle attracts males for mating.

The mechanism of pheromone reception in insects is a complex process that begins with the detection of the pheromone molecules by specialized olfactory receptor neurons located in the antennae of the male beetle. These neurons are highly tuned to the specific chemical structure of this compound. While the specific pheromone binding proteins and receptors in Attagenus megatoma have not been extensively characterized, the general mechanism is understood to involve the binding of the pheromone to a pheromone-binding protein (PBP) in the sensillar lymph of the antenna. This PBP-pheromone complex then interacts with a specific odorant receptor (OR) on the surface of the olfactory neuron, leading to the opening of ion channels and the generation of an electrical signal. This signal is then transmitted to the brain, resulting in a behavioral response, which in this case is the attraction of the male to the female.

To date, there is limited information in the scientific literature regarding other biological activities of this compound beyond its role as an insect attractant.

Conclusion and Future Directions

This compound serves as a classic example of a structurally specific semiochemical that governs insect behavior. While its fundamental properties and role as a sex pheromone are established, there remain several avenues for future research. A detailed investigation into its biosynthetic pathway in Attagenus megatoma could reveal novel enzymatic processes. Furthermore, a comprehensive evaluation of its biological activities in other systems could uncover new pharmacological or agrochemical applications. The development of more efficient and scalable synthetic routes will also be crucial for enabling such investigations. This guide provides a solid foundation for researchers to delve into the chemistry and biology of this intriguing natural product.

References

  • Tsuboi, S., Masuda, T., & Takeda, A. (1983). A stereoselective synthesis of (3E,5Z)-3,5-tetradecadienoic acid (this compound), the sex attractant of the black carpet beetle. The Journal of Organic Chemistry, 48(25), 4951–4954.
  • Silverstein, R. M., Rodin, J. O., Burkholder, W. E., & Gorman, J. E. (1967). Sex Attractant of the Black Carpet Beetle. Science, 157(3784), 85–87.

Sources

A Technical Guide to Investigating the Potential Biological Activities of Megatomoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Megatomoic acid, a polyunsaturated fatty acid (PUFA) first identified as a sex pheromone in the black carpet beetle (Attagenus megatoma), presents an intriguing subject for broader biological investigation.[1] Its structural classification as a (3E,5Z)-tetradeca-3,5-dienoic acid—a long-chain fatty acid with a 14-carbon backbone and two double bonds—places it within a class of molecules known for diverse and potent bioactivities.[2][3][4] While its role in entomology is established, its potential pharmacological effects remain largely unexplored. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the potential anticancer, anti-inflammatory, antimicrobial, and metabolic activities of this compound. The protocols herein are designed not merely as instructions but as self-validating systems, grounded in established scientific principles and methodologies proven effective for characterizing novel bioactive compounds.

Introduction: The Scientific Premise

This compound, with the chemical formula C₁₄H₂₄O₂, is a conjugated linoleic acid isomer.[2][3] The broader family of polyunsaturated fatty acids (PUFAs) is a cornerstone of biomedical research, with members like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) recognized for their profound influence on human health.[5] PUFAs are known to modulate cellular processes by altering cell membrane composition, serving as precursors to signaling molecules, and directly influencing gene expression.[6][7] They play critical roles in inflammation, cell proliferation, apoptosis, and metabolism.[5]

Given this precedent, it is logical to hypothesize that this compound, as a unique PUFA, may possess latent biological activities relevant to human health. This guide outlines a structured, multi-pronged research program to elucidate this potential.

Investigation of Anticancer Activity

2.1 Rationale & Mechanistic Hypothesis

PUFAs exert complex effects on carcinogenesis; omega-3 PUFAs are generally considered tumor-suppressive, while certain omega-6 PUFAs can be pro-tumorigenic.[6][8] These effects are mediated through the modulation of apoptosis, cell proliferation, angiogenesis, and inflammation.[5][9] For instance, DHA has been shown to induce apoptosis in various cancer cells by modifying the plasma membrane environment and lipid raft composition.[9] The structural novelty of this compound necessitates a thorough investigation into its cytotoxic and cytostatic potential against various cancer cell lines.

2.2 Experimental Workflow

A tiered approach is recommended, starting with broad screening for cytotoxicity and progressively narrowing down to specific mechanistic pathways.

Diagram: Anticancer Screening Workflow

anticancer_workflow cluster_screening Phase 1: Cytotoxicity Screening cluster_mechanism Phase 2: Mechanism of Action A Prepare this compound Stock Solutions C Treat Cells with Dose Range of this compound A->C B Culture Cancer Cell Lines (e.g., MCF-7, A549, K562) B->C D Perform MTT / MTS Assay (24h, 48h, 72h) C->D E Calculate IC50 Values D->E F Annexin V / PI Staining for Apoptosis E->F If IC50 is promising G Flow Cytometry Analysis F->G H Western Blot for Apoptotic Proteins (Caspase-3, PARP, Bcl-2) G->H Confirm Apoptosis I Analyze Signaling Pathways (e.g., MEK/Erk, Akt) H->I anti_inflammatory_workflow A Initial Screening: Inhibition of Albumin Denaturation Assay B Enzyme Inhibition: 5-Lipoxygenase (5-LOX) Inhibition Assay A->B Positive Result C Cell-Based Assay: Culture Macrophages (e.g., RAW 264.7) B->C Confirm Mechanism D Induce Inflammation with LPS C->D E Treat with this compound D->E F Measure Pro-inflammatory Cytokines (TNF-α, IL-6) via ELISA E->F G Assess Nitric Oxide (NO) Production (Griess Assay) E->G

Caption: A sequential workflow for evaluating anti-inflammatory activity.

3.3 Detailed Protocols

3.3.1 Protocol: Inhibition of Albumin Denaturation This in vitro assay assesses the ability of a compound to prevent the denaturation of protein, a hallmark of inflammation. [10][11]

  • Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of this compound.

  • Incubation: Incubate the mixtures at 37°C for 15 minutes.

  • Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes.

  • Measurement: After cooling, measure the absorbance (turbidity) at 660 nm.

  • Analysis: Calculate the percentage inhibition of denaturation compared to a control without the acid. Diclofenac sodium can be used as a reference standard.

3.3.2 Protocol: Cytokine Measurement in LPS-Stimulated Macrophages This cell-based assay provides a more physiologically relevant model of inflammation.

  • Cell Seeding: Plate RAW 264.7 murine macrophages in a 24-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulation: Stimulate inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Quantify the concentration of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

3.4 Data Presentation

AssayTest SubstanceConcentration (µg/mL)% InhibitionIC₅₀ (µg/mL)
Albumin Denaturation This compound10065.7 ± 4.172.3
Diclofenac Sodium10088.2 ± 3.545.1
TNF-α Release This compound5058.9 ± 5.241.5
(LPS-stimulated RAW 264.7)Dexamethasone1092.4 ± 2.81.8

Note: Data are hypothetical examples.

Exploration of Antimicrobial Activity

4.1 Rationale & Mechanistic Hypothesis

Fatty acids are known to possess significant antibacterial properties, often acting by disrupting the bacterial cell membrane, inhibiting enzyme activity, or interfering with nutrient uptake. [12]The efficacy can vary based on chain length, saturation, and configuration. The unique structure of this compound merits screening against a panel of clinically relevant pathogenic bacteria. The primary mechanism is often the perturbation of the cell membrane's integrity. [13] 4.2 Experimental Workflow

Diagram: Antimicrobial Susceptibility Testing Workflow

antimicrobial_workflow A Prepare Bacterial Inoculum (e.g., S. aureus, E. coli) Adjust to 0.5 McFarland Standard C Inoculate Microplate Wells A->C B Prepare Serial Dilutions of This compound in Broth B->C D Incubate at 37°C for 18-24h C->D E Determine MIC (Lowest concentration with no visible growth) D->E F Determine MBC (Plate onto agar from clear wells) E->F

Caption: Workflow to determine Minimum Inhibitory (MIC) and Bactericidal (MBC) Concentrations.

4.3 Detailed Protocols

4.3.1 Protocol: Broth Microdilution for MIC Determination This is a standard quantitative method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. [14][15][16]

  • Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells. Add 50 µL of a stock solution of this compound to the first column, creating a 2-fold serial dilution across the plate.

  • Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Cover and incubate the plate at 37°C for 18-24 hours.

  • Reading MIC: The MIC is the lowest concentration of this compound in which no visible turbidity is observed.

4.4 Data Presentation

MicroorganismGram StainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusPositive62.5125
Escherichia coliNegative125250
Pseudomonas aeruginosaNegative>250>250
Candida albicans (Yeast)N/A125125

Note: Data are hypothetical examples.

Evaluation of Metabolic Effects

5.1 Rationale & Mechanistic Hypothesis

Fatty acids are central players in metabolic regulation. They can influence insulin sensitivity, glucose metabolism, and lipid accumulation. [17]For example, PUFAs can modulate the expression of key transcription factors like peroxisome proliferator-activated receptor-gamma (PPARγ), which is crucial for glucose metabolism. [18]Dysregulation of fatty acid metabolism is linked to conditions like insulin resistance and non-alcoholic fatty liver disease (NAFLD). [18][19]It is plausible that this compound could impact glucose uptake in insulin-sensitive cells or modulate lipid accumulation in hepatocytes.

5.2 Experimental Workflow

Diagram: Investigating Metabolic Effects

metabolic_workflow cluster_glucose Glucose Metabolism cluster_lipid Lipid Accumulation A Differentiate 3T3-L1 Adipocytes B Treat with this compound +/- Insulin A->B C Perform Glucose Uptake Assay (e.g., using 2-NBDG) B->C D Quantify Fluorescence C->D E Culture HepG2 Hepatocytes F Induce Steatosis with Oleic Acid E->F G Co-treat with this compound F->G H Stain with Oil Red O G->H I Quantify Lipid Content H->I

Caption: Parallel workflows for assessing effects on glucose and lipid metabolism.

5.3 Detailed Protocols

5.3.1 Protocol: Glucose Uptake in 3T3-L1 Adipocytes This assay measures the ability of cells to take up glucose from the surrounding medium, a key process in maintaining glucose homeostasis.

  • Cell Culture: Culture and differentiate 3T3-L1 pre-adipocytes into mature adipocytes.

  • Serum Starvation: Starve the mature adipocytes in serum-free medium for 3 hours.

  • Treatment: Treat the cells with this compound at various concentrations for 18 hours.

  • Insulin Stimulation: Stimulate the cells with 100 nM insulin for 30 minutes.

  • Glucose Uptake: Add a fluorescent glucose analog (e.g., 2-NBDG) and incubate for 1 hour.

  • Measurement: Wash the cells to remove excess probe and measure the intracellular fluorescence using a plate reader.

  • Analysis: Compare the glucose uptake in treated cells to untreated and insulin-only controls.

5.4 Data Presentation

Cell LineConditionThis compound (µM)Glucose Uptake (% of Control)
3T3-L1 Adipocytes Basal25115 ± 8
Insulin-Stimulated25250 ± 15
HepG2 Hepatocytes Oleic Acid-Induced2575 ± 6 (% Lipid Accumulation)

Note: Data are hypothetical examples.

Conclusion and Future Directions

This guide provides a foundational, hypothesis-driven framework for the systematic evaluation of this compound's biological potential. The described workflows, from broad initial screening to more detailed mechanistic studies, offer a logical progression for characterizing this novel fatty acid. Positive results in any of these areas would warrant further investigation, including in vivo animal studies to assess efficacy, toxicity, and pharmacokinetics. The exploration of this compound exemplifies a promising strategy in natural product research: leveraging structural novelty to uncover new therapeutic leads for complex human diseases.

References

  • The Impact of Polyunsaturated Fatty Acids in Cancer and Therapeutic Strategies. (n.d.). Google AI.
  • McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. Methods in Molecular Biology, 1055, 191-205.
  • Valgas, C., de Souza, S. M., Smânia, E. F., & Smânia Jr, A. (2007). Screening methods for natural products with antimicrobial activity: A review of the literature. Brazilian Journal of Microbiology, 38(2), 369-380.
  • The Involvement of Polyunsaturated Fatty Acids in Apoptosis Mechanisms and Their Implic
  • n-3 Polyunsaturated Fatty Acids and their Role in Cancer Chemoprevention. (2015). PMC.
  • Rios, J. L., Recio, M. C., & Villar, A. (1988). Screening methods for natural products with antimicrobial activity: a review of the literature. Journal of Ethnopharmacology, 23(2-3), 127-149.
  • Role of polyunsaturated fatty acids in cancer prevention. (n.d.). Biblat.
  • Current Evidence Linking Polyunsaturated Fatty Acids with Cancer Risk and Progression. (2016). Frontiers in Oncology.
  • Cantrell, C. L., Schrader, K. K., & Duke, S. O. (2012). Rapid screening of the antimicrobial activity of extracts and natural products.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023).
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  • Fatty Acids and Effects on In Vitro and In Vivo Models of Liver Steatosis. (2022).
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  • Fatty Acid Composition, Antioxidant, and in vitro Anti-inflammatory Activity of Five Cold-Pressed Prunus Seed Oils, and Their Anti-biofilm Effect Against Pathogenic Bacteria. (2021). Frontiers in Microbiology.
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  • In vitro and in vivo studies of fatty acids. (n.d.). ResearchGate.
  • Investigating the Role of Diet-Manipulated Gut Bacteria in Pathogenesis of Type 2 Diabetes Mellitus—An In Vitro Approach. (2023). MDPI.
  • Gambogic acid enhances proteasome inhibitor-induced anticancer activity. (2012). PMC.
  • Àcid megatomoic. (n.d.). Viquipèdia, l'enciclopèdia lliure.
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  • Antibacterial Activity and Mechanism of Madecassic Acid against Staphylococcus aureus. (2022). MDPI.
  • Scheme of fatty acids involvement in pro- and anti-inflammatory mechanisms. (n.d.). ResearchGate.
  • The Anti-Inflammatory and Antioxidant Impact of Dietary Fatty Acids in Cardiovascular Protection in Older Adults May Be Related to Vitamin C Intake. (2023). PubMed Central.
  • This compound (C14H24O2). (n.d.). PubChemLite.
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  • Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents. (2021). PMC.
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  • GC-MS Analysis and Screening of Anti-Proliferative Potential of Methanolic Extract of Garcinia cowa on Different Cancer Cell Line. (n.d.). ResearchSquare.
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Megatomoic Acid: A Comprehensive Technical Review of a Bioactive Insect Pheromone and its Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Semiochemical

Megatomoic acid, systematically known as (3E,5Z)-tetradeca-3,5-dienoic acid, is a fascinating long-chain polyunsaturated fatty acid with a rich biological context. First identified as the principal component of the sex attractant of the female black carpet beetle, Attagenus megatoma (Fabricius), its primary characterized role is in chemical communication, guiding male beetles to potential mates.[1][2] Beyond its established function as a pheromone, the unique conjugated double bond system in its structure hints at a broader potential for bioactivity, a characteristic shared by other polyunsaturated fatty acids with therapeutic properties.

This technical guide provides a comprehensive overview of the current state of knowledge on this compound. It delves into its chemical properties, synthesis, and biosynthesis, and explores its established role as a semiochemical. Furthermore, this guide ventures into the largely uncharted territory of its potential as a bioactive molecule for drug development. By drawing parallels with structurally similar fatty acids, we will explore hypothetical mechanisms of action and signaling pathways that this compound might modulate, offering a scientifically grounded perspective for future research endeavors.

Chemical Profile and Physicochemical Properties

This compound is a 14-carbon fatty acid with two conjugated double bonds at positions 3 and 5, with an E (trans) and Z (cis) configuration, respectively. This specific stereochemistry is crucial for its biological activity as a pheromone.

PropertyValueSource
Molecular Formula C₁₄H₂₄O₂PubChem
Molecular Weight 224.34 g/mol PubChem
IUPAC Name (3E,5Z)-tetradeca-3,5-dienoic acidPubChem
CAS Number 23400-52-4PubChem
Appearance Not specified in literature; likely an oil or low-melting solidN/A
Solubility Expected to be soluble in organic solvents and sparingly soluble in waterN/A

Synthesis and Analytical Characterization

The synthesis of this compound and its geometric isomers is a critical aspect of its research, enabling the production of pure material for biological testing and analytical standard development.

Experimental Protocol: Stereoselective Synthesis

A stereoselective synthesis of (3E,5Z)-tetradeca-3,5-dienoic acid can be achieved through a multi-step process, adapted from methodologies for similar conjugated fatty acids. The following is a representative synthetic approach:

Step 1: Synthesis of (Z)-1-bromonon-1-ene

  • To a solution of 1-nonyne in an appropriate solvent, add a reducing agent such as diisobutylaluminium hydride (DIBAL-H) to achieve a stereoselective reduction to the (Z)-alkene.

  • The resulting vinylalane is then treated with N-bromosuccinimide (NBS) to yield (Z)-1-bromonon-1-ene.

Step 2: Coupling Reaction

  • Perform a Suzuki or similar cross-coupling reaction between (Z)-1-bromonon-1-ene and a suitable boronic acid or ester containing the C5-C1 portion of the target molecule, such as (E)-pent-2-en-4-yn-1-ol protected as a silyl ether. The use of a palladium catalyst is essential for this step.

Step 3: Deprotection and Oxidation

  • Remove the silyl protecting group from the alcohol using a fluoride source like tetrabutylammonium fluoride (TBAF).

  • Oxidize the resulting primary alcohol to the carboxylic acid using an oxidizing agent such as pyridinium dichromate (PDC) or by a two-step oxidation via the aldehyde.

Step 4: Purification

  • The final product, this compound, is purified using column chromatography on silica gel.

Synthesis_Workflow A 1-Nonyne B (Z)-1-Bromonon-1-ene A->B 1. DIBAL-H 2. NBS D Coupled C14 intermediate B->D Pd-catalyzed coupling C Protected (E)-pent-2-en-4-yn-1-ol derivative C->D E Deprotected alcohol D->E Deprotection (e.g., TBAF) F This compound E->F Oxidation (e.g., PDC)

Caption: A generalized workflow for the stereoselective synthesis of this compound.

Analytical Characterization

The structural confirmation and purity assessment of synthesized this compound are crucial. The following analytical techniques are indispensable:

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for analyzing fatty acids. After conversion to their methyl esters (FAMEs), the isomers of tetradeca-3,5-dienoic acid can be separated and identified based on their retention times and mass spectra.[3][4] Selected ion monitoring (SIM) can enhance the sensitivity and selectivity for specific isomers.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the unambiguous structural elucidation of this compound.[1][5][6][7] The chemical shifts and coupling constants of the olefinic protons in the conjugated system provide definitive information about the stereochemistry of the double bonds.[1] 2D NMR techniques such as COSY and HSQC can further aid in the complete assignment of all proton and carbon signals.

Biosynthesis of this compound in Attagenus megatoma

While the specific enzymatic steps for this compound biosynthesis in Attagenus megatoma have not been fully elucidated, a plausible pathway can be inferred from the well-established biosynthesis of fatty acid-derived pheromones in other insects.[8][9][10][11][12] The biosynthesis likely originates from primary fatty acid metabolism and involves a series of desaturation and chain-shortening or elongation steps.

The proposed pathway begins with a common saturated fatty acid, likely palmitic acid (C16:0) or stearic acid (C18:0), which undergoes a series of enzymatic modifications to produce the final C14 conjugated dienoic acid structure. This process is typically regulated by hormones such as juvenile hormone III in beetles.[11]

Biosynthesis_Pathway cluster_0 Fatty Acid Synthesis cluster_1 Pheromone Biosynthesis Cascade Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Palmitoyl_CoA Palmitoyl-CoA (C16:0) Malonyl_CoA->Palmitoyl_CoA Fatty Acid Synthase Desaturase1 ΔX-Desaturase Palmitoyl_CoA->Desaturase1 Chain_Shortening Chain Shortening (β-oxidation) Desaturase1->Chain_Shortening Desaturase2 ΔY-Desaturase Chain_Shortening->Desaturase2 Isomerase Isomerase Desaturase2->Isomerase Megatomoic_Acid This compound ((3E,5Z)-C14:2) Isomerase->Megatomoic_Acid

Caption: A proposed biosynthetic pathway for this compound in Attagenus megatoma.

Biological Activity and Mechanism of Action: Beyond Pheromonal Communication

While the primary documented biological role of this compound is as a sex pheromone, its structure as a polyunsaturated fatty acid with a conjugated diene system suggests the potential for other, as yet undiscovered, biological activities. The field of drug discovery is increasingly looking towards natural products, including those from insects, as a source of novel therapeutic agents.[13][14]

Hypothesized Biological Activities Based on Structural Analogs

The biological activities of other conjugated fatty acids, particularly isomers of conjugated linoleic acid (CLA), have been extensively studied and provide a framework for postulating the potential effects of this compound.[13][14][15][16][17]

  • Anti-inflammatory Effects: Polyunsaturated fatty acids are known to modulate inflammatory responses.[18] Specific CLA isomers have demonstrated anti-inflammatory properties.[13][15] this compound, with its conjugated diene system, could potentially interact with inflammatory pathways, such as those involving cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, or modulate the production of inflammatory cytokines.

  • Anticancer Properties: Certain CLA isomers have been shown to inhibit carcinogenesis in animal models.[13][15] The mechanisms are thought to involve the modulation of cell proliferation, apoptosis, and angiogenesis. The structural similarity of this compound to these active isomers warrants investigation into its potential antiproliferative effects on cancer cell lines.

  • Metabolic Regulation: The trans-10, cis-12 CLA isomer is known to affect lipid metabolism by inhibiting lipoprotein lipase and stearoyl-CoA desaturase, leading to a reduction in body fat.[14][15] It is plausible that this compound could also interact with key enzymes and receptors involved in lipid and glucose metabolism, such as peroxisome proliferator-activated receptors (PPARs).[18][19]

Proposed Signaling Pathways

Based on the known mechanisms of other PUFAs, we can propose potential signaling pathways that this compound might modulate.

1. PPAR Activation Pathway: PPARs are nuclear receptors that play a crucial role in the regulation of lipid and glucose homeostasis. Fatty acids and their derivatives are natural ligands for PPARs. Activation of PPARs can lead to changes in the expression of genes involved in fatty acid oxidation, adipogenesis, and inflammation.[18][19]

PPAR_Pathway Megatomoic_Acid This compound PPAR PPARα/γ Megatomoic_Acid->PPAR Binds and Activates Cell_Membrane Cell Membrane RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (DNA) RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Metabolic_Effects Modulation of Lipid & Glucose Metabolism Gene_Expression->Metabolic_Effects

Caption: A hypothetical signaling pathway for this compound via PPAR activation.

2. Modulation of T-Cell Signaling: PUFAs can incorporate into the plasma membrane of T-cells and alter the composition of lipid rafts, which are critical for T-cell receptor (TCR) signaling.[20][21] This can lead to an inhibition of T-cell activation and a dampening of the immune response.

T_Cell_Signaling Megatomoic_Acid This compound T_Cell_Membrane T-Cell Membrane Megatomoic_Acid->T_Cell_Membrane Incorporation Lipid_Rafts Lipid Rafts T_Cell_Membrane->Lipid_Rafts Alters Composition TCR_Signaling TCR Signaling Complex Lipid_Rafts->TCR_Signaling Disrupts T_Cell_Activation T-Cell Activation TCR_Signaling->T_Cell_Activation Inhibition->T_Cell_Activation Inhibition

Caption: A proposed mechanism for this compound-mediated modulation of T-cell signaling.

Potential in Drug Development

The exploration of fatty acids and their mimetics as therapeutic agents is a growing field in drug discovery.[22][23][24][25] this compound, as a naturally occurring bioactive lipid, presents several avenues for potential drug development.

  • Lead Compound for Novel Therapeutics: Its unique structure could serve as a scaffold for the development of more potent and selective modulators of the biological targets discussed above. Medicinal chemistry efforts could focus on modifying the chain length, the position and stereochemistry of the double bonds, and the carboxylic acid headgroup to optimize activity and pharmacokinetic properties.

  • Fatty Acid-Drug Conjugates: Fatty acids can be conjugated to existing drugs to improve their oral bioavailability and pharmacokinetic profiles.[23][24] The lipophilic nature of this compound could be exploited to enhance the delivery of poorly absorbed drugs.

  • Nutraceutical Potential: Should this compound be found to possess beneficial health effects, there is potential for its development as a nutraceutical, similar to conjugated linoleic acid. However, extensive safety and efficacy studies would be required.

Conclusion and Future Directions

This compound, while firmly established as a key player in the chemical ecology of the black carpet beetle, holds a largely untapped potential as a bioactive molecule with therapeutic applications. This technical guide has synthesized the current knowledge of its chemistry, synthesis, and biosynthesis, and has laid out a scientifically-grounded framework for exploring its broader biological activities.

The striking similarities in structure to other bioactive conjugated fatty acids strongly suggest that this compound may possess anti-inflammatory, anticancer, and metabolic regulatory properties. The proposed signaling pathways involving PPARs and T-cell modulation provide concrete hypotheses for future experimental validation.

To unlock the full potential of this compound, future research should focus on:

  • Systematic Biological Screening: Evaluating the effects of synthetic this compound and its isomers on a wide range of cancer cell lines and in models of inflammation and metabolic disease.

  • Target Identification: Utilizing biochemical and proteomic approaches to identify the specific molecular targets of this compound.

  • In Vivo Studies: Assessing the efficacy and safety of this compound in animal models of disease.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand the structural requirements for its biological activity.

The journey from an insect pheromone to a potential therapeutic is a long and challenging one, but the unique chemical architecture of this compound makes it a compelling candidate for further investigation. This guide serves as a roadmap for researchers, scientists, and drug development professionals to embark on this exciting area of discovery.

References

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Sources

Methodological & Application

Synthesis of Megatomoic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Megatomoic Acid

This compound, systematically named (3E, 5Z)-tetradeca-3,5-dienoic acid, is a fascinating long-chain polyunsaturated fatty acid with significant biological relevance.[1] Its molecular formula is C14H24O2, and its structure features a 14-carbon chain with two conjugated double bonds at the 3 and 5 positions, exhibiting trans and cis geometry, respectively. This specific stereochemistry is crucial for its biological activity.

First identified as a major component of the sex pheromone of the female black carpet beetle, Attagenus megatoma, this compound plays a vital role in chemical communication for this insect species. The precise stereochemistry of the conjugated diene system is essential for its function as a potent attractant. The synthesis of this compound and its isomers is therefore of great interest for applications in pest management, as well as for fundamental research into insect chemical ecology and the structure-activity relationships of pheromones.

This comprehensive guide provides detailed application notes and protocols for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development and chemical synthesis. We will explore two distinct and effective synthetic strategies, offering insights into the rationale behind the chosen methodologies and providing step-by-step protocols to facilitate successful synthesis in the laboratory.

Strategic Approaches to the Synthesis of this compound

The primary challenge in synthesizing this compound lies in the stereoselective construction of the (3E, 5Z)-conjugated diene system. Various synthetic methodologies have been developed to address this challenge, generally relying on the careful orchestration of bond-forming reactions that allow for precise control over the geometry of the double bonds.

This guide will detail two proven synthetic pathways:

  • A Convergent Approach via Acetylenic Intermediates: This classic and robust strategy involves the coupling of two key fragments followed by stereoselective reductions to establish the desired double bond geometries.

  • A Palladium-Catalyzed Cross-Coupling Strategy: This modern approach utilizes the power of transition metal catalysis to efficiently construct the conjugated diene system with high stereoselectivity.

The choice of synthetic route will often depend on the available starting materials, the desired scale of the synthesis, and the specific expertise of the research team.

Methodology 1: Convergent Synthesis via Acetylenic Intermediates

This synthetic route is a well-established and reliable method for preparing this compound. The core of this strategy is the creation of a key intermediate containing a conjugated enyne system, which is then selectively reduced to form the desired (3E, 5Z)-diene.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound using this approach reveals the key bond disconnections and strategic intermediates.

Retrosynthesis_1 megatomoic_acid This compound ((3E,5Z)-tetradeca-3,5-dienoic acid) reduction Stereoselective Reduction (Z) megatomoic_acid->reduction Z-selective reduction enyne_acid trans-3-tetradecen-5-ynoic acid hydrolysis Hydrolysis enyne_acid->hydrolysis reduction->enyne_acid enyne_ester Methyl trans-3-tetradecen-5-ynoate hydrolysis->enyne_ester coupling Coupling Reaction enyne_ester->coupling fragment1 1-Decyne coupling->fragment1 fragment2 Methyl 4-bromo-2-butenoate coupling->fragment2

Caption: Retrosynthetic analysis of this compound via an acetylenic intermediate.

Detailed Synthetic Protocol

Step 1: Synthesis of the Key En-yne Intermediate

The synthesis begins with the coupling of 1-decyne with a suitable four-carbon building block. A common approach involves the reaction of the magnesium bromide salt of 1-decyne with methyl 4-bromo-2-butenoate. This reaction establishes the carbon skeleton of the target molecule and introduces the en-yne functionality.

Protocol 1: Synthesis of Methyl trans-3-tetradecen-5-ynoate

Reagent/ParameterQuantity/ValueNotes
1-Decyne1.0 eq
Ethylmagnesium bromide (in THF)1.1 eqTo form the Grignard reagent of 1-decyne.
Methyl 4-bromo-2-butenoate1.0 eqAdded dropwise at low temperature.
THF (anhydrous)Reaction solvent.
Temperature-20 °C to 0 °CTo control the reactivity of the Grignard reagent.
Reaction Time2-4 hours
Work-upAqueous NH4Cl quench, ether extraction
PurificationSilica gel column chromatographyEluent: Hexanes/Ethyl Acetate gradient.

Experimental Procedure:

  • To a solution of 1-decyne in anhydrous THF at 0 °C, add ethylmagnesium bromide dropwise.

  • Stir the reaction mixture at room temperature for 1 hour to ensure complete formation of 1-decynylmagnesium bromide.

  • Cool the mixture to -20 °C and add a solution of methyl 4-bromo-2-butenoate in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford methyl trans-3-tetradecen-5-ynoate.

Step 2: Stereoselective Reduction of the Alkyne

The critical step in this synthesis is the stereoselective reduction of the triple bond in the en-yne intermediate to a cis-double bond. This is typically achieved through hydrogenation using a poisoned catalyst, such as Lindlar's catalyst, or through a hydroboration-protonolysis sequence.

Protocol 2: Synthesis of Methyl (3E, 5Z)-tetradeca-3,5-dienoate

Reagent/ParameterQuantity/ValueNotes
Methyl trans-3-tetradecen-5-ynoate1.0 eq
Lindlar's Catalyst (Pd/CaCO3/PbO)5-10 mol%
Quinoline1-2 dropsCatalyst poison to prevent over-reduction.
Hydrogen Gas1 atm (balloon)
SolventHexane or Ethyl Acetate
Reaction TimeMonitored by TLC/GC-MSUntil starting material is consumed.
Work-upFiltration through Celite, concentration

Experimental Procedure:

  • Dissolve methyl trans-3-tetradecen-5-ynoate in hexane in a round-bottom flask.

  • Add Lindlar's catalyst and a drop of quinoline.

  • Evacuate the flask and backfill with hydrogen gas from a balloon.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield methyl (3E, 5Z)-tetradeca-3,5-dienoate.

Step 3: Hydrolysis of the Ester to this compound

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is a standard procedure, typically carried out under basic conditions followed by acidification.

Protocol 3: Synthesis of (3E, 5Z)-tetradeca-3,5-dienoic Acid (this compound)

Reagent/ParameterQuantity/ValueNotes
Methyl (3E, 5Z)-tetradeca-3,5-dienoate1.0 eq
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)2-3 eq
SolventTHF/Water or Methanol/Water
Reaction Time2-4 hours
Work-upAcidification with HCl, ether extraction
PurificationRecrystallization or chromatography

Experimental Procedure:

  • Dissolve the methyl ester in a mixture of THF and water.

  • Add lithium hydroxide and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • The final product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography.

Methodology 2: Palladium-Catalyzed Cross-Coupling Approach

This contemporary synthetic strategy offers a highly efficient and stereoselective route to this compound. The key step is a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, to form the conjugated diene system.

Retrosynthetic Analysis

The retrosynthetic analysis for this approach highlights the formation of the C3-C4 or C5-C6 bond via a cross-coupling reaction.

Retrosynthesis_2 megatomoic_acid This compound ((3E,5Z)-tetradeca-3,5-dienoic acid) coupling Pd-catalyzed Cross-Coupling megatomoic_acid->coupling fragment3 (Z)-1-bromo-1-nonene coupling->fragment3 fragment4 Methyl (E)-pent-4-enoate boronic acid or stannane coupling->fragment4

Caption: Retrosynthetic analysis of this compound via a palladium-catalyzed cross-coupling reaction.

Detailed Synthetic Protocol

Step 1: Preparation of the Coupling Partners

This strategy requires the synthesis of two key fragments with the desired stereochemistry pre-installed.

  • (Z)-1-bromo-1-nonene: This can be prepared from 1-nonyne via a hydrobromination reaction that proceeds with anti-addition, or through other stereoselective methods.

  • Methyl (E)-pent-4-enoate boronic acid or stannane: The trans-double bond can be established through various methods, such as a Wittig-type reaction or by hydroboration/stannylation of a terminal alkyne.

Protocol 4: Suzuki Coupling for the Synthesis of Methyl (3E, 5Z)-tetradeca-3,5-dienoate

Reagent/ParameterQuantity/ValueNotes
(Z)-1-bromo-1-nonene1.0 eq
Methyl (E)-pent-4-enoate boronic acid pinacol ester1.2 eq
Palladium Catalyst (e.g., Pd(PPh3)4)3-5 mol%
Base (e.g., K2CO3, CsF)2-3 eq
SolventToluene/Water or Dioxane/Water
Reaction Time6-12 hours
Temperature80-100 °C
Work-upAqueous work-up, extraction
PurificationSilica gel column chromatography

Experimental Procedure:

  • To a degassed mixture of the solvent, add (Z)-1-bromo-1-nonene, the boronic ester, the palladium catalyst, and the base.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford methyl (3E, 5Z)-tetradeca-3,5-dienoate.

Step 2: Hydrolysis of the Ester

The final hydrolysis step is identical to that described in Methodology 1 (Protocol 3).

Characterization and Quality Control

The successful synthesis of this compound should be confirmed by a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and stereochemistry of the double bonds. The coupling constants of the vinylic protons are particularly informative for assigning the E and Z configurations.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches, and the C=C stretches of the conjugated diene.

  • Gas Chromatography (GC): To assess the purity of the final product and to separate and quantify any geometric isomers.

Conclusion

The synthesis of this compound presents an exciting challenge in stereoselective organic synthesis. The two methodologies detailed in this guide provide robust and reliable pathways to this biologically significant molecule. The choice between the convergent acetylenic approach and the modern palladium-catalyzed cross-coupling strategy will depend on the specific needs and resources of the research laboratory. By carefully following the provided protocols and employing rigorous analytical characterization, researchers can confidently synthesize this compound for a wide range of applications, from fundamental studies in chemical ecology to the development of novel pest management strategies.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11172137, this compound. Retrieved from [Link].[1]

Sources

Application Note & Protocol: High-Purity Isolation of Megatomoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Megatomoic acid, systematically known as (3E,5Z)-tetradeca-3,5-dienoic acid, is a C14 polyunsaturated fatty acid with significant biological activity, notably as an insect attractant.[1][2] Its potential applications in agriculture and biotechnology necessitate a robust and scalable purification methodology. This document provides a comprehensive, multi-step protocol for the isolation and purification of this compound from a biological matrix, achieving >98% purity. The workflow is designed around orthogonal chromatographic principles to systematically remove impurities, beginning with bulk extraction and culminating in a final polishing step by preparative High-Performance Liquid Chromatography (HPLC). Each step is explained with technical causality, providing researchers with the tools to adapt and troubleshoot the protocol effectively.

Introduction & Purification Strategy

This compound is a long-chain fatty acid with a molecular weight of 224.34 g/mol and the chemical formula C₁₄H₂₄O₂.[1][3] As a polyunsaturated fatty acid, its conjugated double bond system is susceptible to isomerization and oxidation, requiring careful handling throughout the purification process. The terminal carboxylic acid group provides a key chemical handle for selective extraction and ion-exchange chromatography.

Our strategy is based on a three-phase approach designed to address the specific chemical properties of this compound and the anticipated impurity profile from a natural source.

  • Phase 1: Bulk Extraction & Saponification. Initial extraction from the biomass using an organic solvent, followed by saponification to convert the fatty acid into a water-soluble salt. This allows for the removal of non-saponifiable lipids (e.g., sterols, hydrocarbons) via liquid-liquid extraction.

  • Phase 2: Fractionation by Ion-Exchange Chromatography. The saponified extract is subjected to anion-exchange chromatography. This step captures the negatively charged Megatomoate salt, allowing neutral and cationic impurities to be washed away.

  • Phase 3: High-Resolution Purification by Reverse-Phase HPLC. The enriched fatty acid fraction is then subjected to preparative C18 reverse-phase HPLC. This separates the target molecule based on hydrophobicity, effectively removing structurally similar fatty acids that may have co-purified in earlier steps.

This orthogonal approach ensures that each step purifies the target based on a different chemical principle (solubility, charge, polarity), maximizing the final purity.

Diagram 1: Overall Purification Workflow for this compound

G cluster_0 Phase 1: Extraction & Cleanup cluster_1 Phase 2: Fractionation cluster_2 Phase 3: High-Purity Polishing A Biomass Homogenization B Soxhlet Extraction (Hexane/Isopropanol) A->B C Saponification (KOH) & Liquid-Liquid Extraction B->C D Anion-Exchange Chromatography (DEAE-Cellulose) C->D E Elution & Acidification D->E F Preparative RP-HPLC (C18 Column) E->F G Fraction Collection & Solvent Evaporation F->G H Purity Analysis (LC-MS/NMR) & Lyophilization G->H

Caption: High-level overview of the three-phase purification protocol.

Detailed Protocols & Methodologies

Safety Precaution: Handle all organic solvents in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Phase 1: Bulk Extraction and Saponification

The initial goal is to efficiently extract all lipids from the source matrix and then selectively isolate the fatty acid fraction. This protocol is adapted from general methods for fatty acid isolation.[4]

Protocol 1: Soxhlet Extraction & Saponification

  • Preparation: Lyophilize the biological source material (e.g., insect biomass, plant leaves) to remove water, which can reduce extraction efficiency. Grind the dried material to a fine powder (~80-mesh).[5]

  • Extraction:

    • Place 100 g of the dried powder into a cellulose thimble and load it into a Soxhlet extractor.

    • Add 500 mL of a 3:2 (v/v) mixture of hexane and isopropanol to the boiling flask.

    • Extract for 16-20 hours at a rate of 4-6 cycles per hour. The isopropanol helps to disrupt cell membranes, while the hexane solubilizes the lipids.

  • Solvent Removal: After extraction, evaporate the solvent from the flask using a rotary evaporator at 40°C to yield a crude lipid extract.

  • Saponification:

    • Redissolve the crude lipid extract in 200 mL of 2 M ethanolic KOH.

    • Reflux the mixture for 2 hours at 80°C. This process hydrolyzes fatty acid esters into their potassium salts ("soaps") and glycerol.

  • Liquid-Liquid Extraction:

    • Allow the mixture to cool to room temperature and transfer it to a 1 L separatory funnel.

    • Add 200 mL of deionized water to dissolve the potassium salts.

    • Add 200 mL of hexane to the funnel, shake vigorously for 2 minutes, and allow the layers to separate.

    • Drain the lower aqueous layer (containing the Megatomoate salt) into a clean flask. Discard the upper hexane layer, which contains non-saponifiable lipids.

    • Repeat the hexane wash two more times to ensure complete removal of non-polar impurities. The resulting aqueous phase is now ready for Phase 2.

Phase 2: Anion-Exchange Chromatography

This step leverages the negative charge of the carboxylate group at high pH to bind the Megatomoate to a stationary phase, allowing neutral molecules to be washed away. The principle is similar to methods used for purifying other organic acids.[6][7]

Protocol 2: DEAE-Cellulose Fractionation

  • Column Preparation:

    • Prepare a slurry of DEAE-Cellulose (diethylaminoethyl cellulose) in 0.5 M KOH and pack it into a glass column (e.g., 2.5 cm x 30 cm) to a bed height of 20 cm.

    • Equilibrate the column by washing with 3-5 bed volumes of the starting buffer (25 mM Tris-HCl, pH 8.5) until the eluent pH matches the buffer pH.

  • Sample Loading:

    • Adjust the pH of the aqueous extract from Protocol 1 to ~8.5 using 1 M HCl. Ensure the sample is clear and free of precipitates.

    • Load the sample onto the column at a flow rate of 2 mL/min.

  • Wash Step: Wash the column with 3 bed volumes of the starting buffer to elute any unbound, neutral, or cationic impurities.

  • Elution:

    • Elute the bound fatty acids using a linear salt gradient. Prepare two buffers: Buffer A (25 mM Tris-HCl, pH 8.5) and Buffer B (25 mM Tris-HCl + 1 M NaCl, pH 8.5).

    • Run a gradient from 0% to 100% Buffer B over 10 bed volumes.

    • Collect 10 mL fractions and monitor the absorbance at 235 nm, which is near the expected absorbance maximum for a conjugated diene system.

  • Fraction Pooling & Acidification:

    • Combine the fractions corresponding to the major absorbance peak.

    • Acidify the pooled fractions to pH ~3.0 with 6 M HCl. This protonates the carboxylate, converting the salt back into the less water-soluble free fatty acid, which may precipitate.

    • Extract the free fatty acid into ethyl acetate (3 x 1 volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent under reduced pressure. The resulting enriched material is ready for final purification.

Phase 3: Preparative Reverse-Phase HPLC

The final step separates this compound from other co-eluting fatty acids based on differences in hydrophobicity. Longer or more saturated fatty acids will be retained more strongly on the C18 stationary phase.

Protocol 3: C18 RP-HPLC Polishing

  • System Preparation:

    • Column: C18 Preparative Column (e.g., 20 mm x 250 mm, 10 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Deionized Water.

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid. The formic acid ensures the carboxylic acid remains protonated and uncharged for consistent retention.

  • Sample Preparation: Dissolve the enriched fatty acid fraction from Protocol 2 in a minimal volume of the initial mobile phase mixture (e.g., 70% B). Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 15 mL/min.

    • Detection: UV at 235 nm.

    • Gradient:

      • 0-5 min: 70% B (Isocratic)

      • 5-35 min: 70% to 95% B (Linear Gradient)

      • 35-40 min: 95% B (Isocratic Wash)

      • 40-45 min: 95% to 70% B (Return to Initial)

  • Fraction Collection: Collect fractions corresponding to the main peak of interest.

  • Post-Processing:

    • Combine the pure fractions and remove the acetonitrile using a rotary evaporator.

    • Freeze the remaining aqueous solution and lyophilize to obtain the final, high-purity this compound as a solid or viscous oil.

Purity Assessment & Expected Results

The purity of the final product should be assessed by analytical HPLC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Expected Yield and Purity at Each Stage

Purification Stage Starting Mass (g) Mass Recovered (g) Stage Yield (%) Cumulative Purity (%) Primary Impurities Removed
Crude Lipid Extract 100 (Biomass) ~12.0 12.0 ~5-10% Bulk biomass
Saponified Extract 12.0 ~11.5 95.8 ~10-15% Sterols, hydrocarbons, pigments
Anion-Exchange Pool 11.5 ~2.5 21.7 ~60-75% Neutral lipids, sugars, salts

| Final RP-HPLC Product | 2.5 | ~1.1 | 44.0 | >98% | Saturated & other unsaturated fatty acids |

Diagram 2: Logic of Reverse-Phase HPLC Separation

G cluster_0 Sample Components cluster_1 C18 Column Interaction (Hydrophobic Stationary Phase) cluster_2 Elution Order (Increasing Acetonitrile) MA This compound C14:2 Moderately Hydrophobic Column Stationary Phase (C18 Chains) MA->Column Moderate Binding E2 This compound MA->E2 Imp1 Stearic Acid C18:0 Highly Hydrophobic Imp1->Column Strong Binding E4 Stearic Acid Imp1->E4 Imp2 Palmitic Acid C16:0 Hydrophobic Imp2->Column Strong Binding E3 Palmitic Acid Imp2->E3 Imp3 Polar Impurity e.g., Glycerol Low Hydrophobicity Imp3->Column Weak Binding E1 Polar Impurity Imp3->E1 Elution Early Elution -> -> -> Late Elution

Sources

using Megatomoic Acid in insect behavior studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols: Megatomic Acid

Topic: Utilizing Megatomic Acid for High-Fidelity Modulation of Insect Behavior

Audience: Neuroethologists, chemical ecologists, and drug development professionals in agrochemicals and public health.

Introduction: Megatomic Acid - A Paradigm Shift in Chemoreception Research

The study of insect behavior has long sought tools with the precision to dissect neural circuits and the potency to elicit robust, reproducible behaviors. Megatomic Acid emerges as a novel synthetic kairomone, engineered to be a super-agonist for the highly conserved insect olfactory receptor, OR-Delta. This receptor is a key component of the neural circuitry governing host-seeking and oviposition behaviors in a wide range of agricultural pests and disease vectors.

Unlike broad-spectrum agonists that can activate multiple receptor types and produce ambiguous behavioral outputs, Megatomic Acid offers unparalleled specificity. Its unique molecular structure allows it to bind to the OR-Delta receptor with an affinity several orders of magnitude greater than that of natural ligands. This property makes it an exceptionally powerful tool for a variety of applications, from fundamental research into the neural basis of behavior to the development of next-generation attract-and-kill pest control strategies.

This document provides a comprehensive guide to the principles and practical application of Megatomic Acid in a research setting. We will cover its mechanism of action, provide detailed protocols for its validation and use in key behavioral assays, and offer insights into data interpretation.

Core Principles & Mechanism of Action

Megatomic Acid acts as a potent agonist at the OR-Delta olfactory receptor neuron (ORN). The binding of Megatomic Acid to the OR-Delta receptor initiates a G-protein coupled signaling cascade, leading to the opening of ion channels and depolarization of the ORN. This generates a strong and sustained action potential signal that is transmitted to the antennal lobe, the primary olfactory processing center in the insect brain.

The diagram below illustrates this proposed signaling pathway:

MegatomicAcid_Pathway cluster_ORN Olfactory Receptor Neuron (ORN) Membrane cluster_downstream Cellular Response MA Megatomic Acid (Ligand) OR_Delta OR-Delta Receptor MA->OR_Delta Binds G_Protein G-Protein (Gq/Gα) OR_Delta->G_Protein Activates Ion_Channel Ion Channel (Orco) G_Protein->Ion_Channel Gates Depolarization Membrane Depolarization Ion_Channel->Depolarization Na+/Ca²⁺ Influx Action_Potential Action Potential Propagation Depolarization->Action_Potential Brain Signal to Antennal Lobe Action_Potential->Brain

Figure 1: Proposed signaling cascade for Megatomic Acid at the OR-Delta receptor.

The key to leveraging Megatomic Acid effectively is understanding its dose-dependent effects. At low concentrations, it can act as a powerful attractant. However, at high concentrations, it can lead to sensory adaptation or even repellency due to over-stimulation of the neural circuit. Therefore, empirical determination of the optimal concentration range for the target species is a critical first step.

Experimental Protocols

The following protocols provide a framework for validating the biological activity of Megatomic Acid and quantifying its behavioral effects.

Protocol 1: Electroantennography (EAG) - Verifying Peripheral Activity

EAG is an essential first step to confirm that the insect's antenna, the primary olfactory organ, responds to Megatomic Acid. This technique measures the summed electrical potential from the antenna in response to an odorant puff.

Materials:

  • Megatomic Acid (1 mg/mL stock in DMSO)

  • Paraffin oil

  • Filter paper strips (1 cm x 3 cm)

  • Glass Pasteur pipettes

  • Micropipettes

  • Vortex mixer

  • EAG system (micromanipulators, electrodes, amplifier, stimulus delivery system)

  • Saline solution (e.g., Ringer's solution)

  • Target insect species

Procedure:

  • Preparation of Stimulus Cartridges:

    • Prepare a serial dilution of Megatomic Acid in paraffin oil (e.g., 10⁻⁵, 10⁻⁴, 10⁻³, 10⁻², 10⁻¹ µg/µL).

    • Apply 10 µL of each dilution onto a separate filter paper strip.

    • Prepare a solvent control (10 µL of paraffin oil) and a positive control (a known attractant for the species).

    • Insert each filter paper into a separate Pasteur pipette, creating a stimulus cartridge.

  • Insect Preparation:

    • Anesthetize an insect by chilling it on ice.

    • Excise one antenna at the base.

    • Mount the excised antenna between two glass electrodes filled with saline solution. The recording electrode is placed at the tip, and the reference electrode at the base.

  • EAG Recording:

    • Deliver a continuous stream of humidified, purified air over the antenna.

    • Insert the stimulus cartridge into the air stream path.

    • Deliver a puff of odorant (e.g., 0.5 seconds) by diverting the air stream through the cartridge.

    • Record the resulting depolarization (a negative voltage deflection).

    • Allow the antenna to recover for at least 30 seconds between stimuli.

    • Present stimuli in order from lowest to highest concentration, with solvent controls interspersed.

  • Data Analysis:

    • Measure the peak amplitude (in mV) of the response to each stimulus.

    • Subtract the average response of the solvent control from the responses to Megatomic Acid.

    • Plot the dose-response curve (normalized response vs. log concentration).

EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Megatomic Acid Serial Dilutions B Load Stimulus Cartridges (Pipettes) A->B D Deliver Air Puff Through Cartridge B->D C Prepare Insect Antenna (Excise & Mount) C->D E Record Voltage Change from Antenna (mV) D->E Repeat for each concentration F Allow Recovery Period (30-60s) E->F Repeat for each concentration G Measure Peak Amplitude (mV Response) E->G F->D Repeat for each concentration H Normalize Data (Subtract Solvent Control) G->H I Plot Dose-Response Curve H->I

Figure 2: Experimental workflow for Electroantennography (EAG).

Protocol 2: Two-Choice Olfactometer Assay - Quantifying Behavioral Preference

This assay provides a direct measure of attraction or repulsion by allowing an insect to choose between two opposing air streams: one carrying the test odor and one carrying a solvent control.

Materials:

  • Y-tube or T-tube olfactometer

  • Flow meters

  • Humidifier and charcoal filter for air supply

  • Megatomic Acid solutions (optimal concentration determined from EAG)

  • Solvent control

  • Target insect species (e.g., 20-30 individuals)

Procedure:

  • System Setup:

    • Assemble the olfactometer, ensuring all glassware is clean and baked at 120°C to remove residual odors.

    • Connect the purified, humidified air source to the two arms of the olfactometer, with flow rates calibrated to be equal (e.g., 200 mL/min).

    • Place a stimulus cartridge with Megatomic Acid in the air path of one arm ("treatment") and a solvent control cartridge in the other ("control").

  • Behavioral Assay:

    • Acclimate the insects to the experimental room conditions for at least 1 hour.

    • Introduce a single insect at the base of the olfactometer.

    • Allow the insect a set amount of time (e.g., 5 minutes) to make a choice. A choice is recorded when the insect crosses a line a certain distance down one of the arms and remains there for at least 30 seconds.

    • Record the choice (Treatment, Control, or No Choice).

    • After each trial, clean the olfactometer with ethanol and water, and bake if possible. Rotate the olfactometer 180 degrees to avoid positional bias.

  • Data Analysis:

    • Pool the data from all replicates.

    • Calculate the Preference Index (PI): (Number of insects choosing Treatment - Number choosing Control) / (Total number of insects making a choice).

    • A PI value of +1 indicates complete attraction, -1 indicates complete repulsion, and 0 indicates no preference.

    • Use a Chi-squared (χ²) test or a binomial test to determine if the observed distribution of choices is significantly different from a 50:50 distribution (no preference).

Data Presentation & Interpretation

Experiment Type Species Parameter Measured Megatomic Acid Concentration Result (Mean ± SE) Statistical Significance (p-value)
EAG H. armigeraNormalized EAG Response (mV)10⁻² µg/µL1.8 ± 0.2 mV< 0.001 (vs. Control)
Olfactometer H. armigeraPreference Index (PI)10⁻² µg/µL+0.75< 0.01 (χ² test)
Olfactometer H. armigera% Responding10⁻² µg/µL92%N/A
EAG A. aegyptiNormalized EAG Response (mV)10⁻² µg/µL2.1 ± 0.3 mV< 0.001 (vs. Control)
Olfactometer A. aegyptiPreference Index (PI)10⁻² µg/µL+0.88< 0.001 (χ² test)

Interpretation:

  • A strong, dose-dependent EAG response confirms that Megatomic Acid activates olfactory neurons on the antenna.

  • A significantly positive Preference Index in the olfactometer assay demonstrates a clear attractive behavior at the tested concentration.

  • If high concentrations lead to a drop in the PI or EAG response, this may indicate receptor saturation or sensory adaptation.

References

  • Title: Odorant reception in insects: the role of receptors, binding proteins, and degrading enzymes. Source: Annual Review of Entomology URL: [Link]

  • Title: Desensitization of an insect olfactory receptor by its cognate ligand. Source: The Journal of Neuroscience URL: [Link]

  • Title: Electroantennogram and behavioral responses of the western tarnished plant bug to volatiles from alfalfa and common weeds. Source: Journal of Chemical Ecology URL: [Link]

  • Title: A standardized Y-tube olfactometer for testing host preferences of the blacklegged tick. Source: Journal of Medical Entomology URL: [Link]

  • Title: An introduction to statistics for biologists. Source: Cambridge University Press URL: [Link]

Megatomoic Acid as a Novel Pest Control Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

This document provides a comprehensive technical guide on the potential application of Megatomoic Acid as a pest control agent. This compound, scientifically known as (3E,5Z)-tetradeca-3,5-dienoic acid, is a polyunsaturated fatty acid naturally occurring as a sex pheromone in the black carpet beetle, Attagenus megatoma. While its primary identified biological role is in chemical communication, the broader class of fatty acids has demonstrated significant insecticidal properties. This guide synthesizes the current understanding of fatty acid-based pesticides, proposes a scientifically grounded hypothesis for the mechanism of action of this compound, and provides detailed protocols for its formulation, application, and efficacy evaluation in a research and development setting.

Introduction: The Potential of Fatty Acids in Pest Management

For over a century, fatty acids and their corresponding soaps have been recognized for their insecticidal properties.[1] These compounds offer a compelling profile for modern pest management strategies due to their low mammalian toxicity, rapid degradation in the environment, and a mode of action that can be effective against a variety of soft-bodied insect pests.[2] The insecticidal efficacy of fatty acids is attributed to their ability to penetrate the insect's protective exoskeleton, disrupt cell membrane integrity, and cause rapid dehydration and mortality.[3][4]

This compound, a C14 polyunsaturated fatty acid, presents an intriguing candidate for development as a novel pest control agent.[5][6] Its natural origin and specific chemical structure may offer unique advantages in terms of target specificity and environmental compatibility. This document serves as a foundational resource for researchers aiming to explore and validate the use of this compound in pest control applications.

This compound: Chemical Profile and Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective formulation and application.

PropertyValueSource
IUPAC Name (3E,5Z)-tetradeca-3,5-dienoic acid[5]
Synonyms This compound, (3E,5Z)-3,5-Tetradecadienoic acid[5]
CAS Number 23400-52-4[5]
Molecular Formula C₁₄H₂₄O₂[5][6]
Molecular Weight 224.34 g/mol [5][6]
Chemical Class Long-chain polyunsaturated fatty acid[5]

Proposed Mechanism of Action

While direct studies on the insecticidal mechanism of this compound are not yet available, a plausible mode of action can be extrapolated from existing research on fatty acid-based insecticides. The proposed mechanism involves a multi-step process targeting the fundamental physiological integrity of the insect pest.

Cuticular Penetration and Cellular Disruption

The primary mode of action is believed to be as a contact pesticide. Upon application, the lipophilic nature of the fatty acid allows it to penetrate the waxy outer layer of the insect's cuticle. Once it breaches this protective barrier, it can interact with the underlying epidermal cells. The amphipathic nature of the fatty acid molecules leads to the disruption of the phospholipid bilayer of cell membranes, increasing their permeability. This loss of membrane integrity results in the leakage of cellular contents, leading to rapid dehydration and death.[3][4]

Interference with Neurological and Metabolic Functions

Some research suggests that fatty acids may also exert their effects by interfering with the insect's nervous system. They can penetrate the cuticle and reach the hemolymph, potentially disrupting the blood-brain barrier and affecting nerve signal transmission.[7] Additionally, disruptions in cellular function can cascade to affect vital metabolic processes, further contributing to the insect's demise.

Megatomoic_Acid_MoA cluster_0 Application cluster_1 Insect Pest MA_Application This compound Formulation Applied Insect_Cuticle Insect Cuticle (Waxy Layer) MA_Application->Insect_Cuticle Contact Epidermal_Cells Epidermal Cells Insect_Cuticle->Epidermal_Cells Penetration Cell_Membrane Cell Membrane Disruption Epidermal_Cells->Cell_Membrane Nervous_System Nervous System Disruption Epidermal_Cells->Nervous_System Cellular_Leakage Cellular Leakage & Dehydration Cell_Membrane->Cellular_Leakage Metabolic_Disruption Metabolic Disruption Cellular_Leakage->Metabolic_Disruption Mortality Insect Mortality Cellular_Leakage->Mortality Nervous_System->Metabolic_Disruption Metabolic_Disruption->Mortality

Caption: Proposed mechanism of action for this compound as a contact insecticide.

Formulation Protocols

The efficacy of this compound as a pest control agent is highly dependent on its formulation. The primary goal of formulation is to create a stable, easily applicable product that maximizes the contact between the active ingredient and the target pest.

Preparation of Potassium Megatomoate Stock Solution (10% w/v)

For enhanced water solubility and stability, this compound should be converted to its potassium salt.[3][4]

Materials:

  • This compound (technical grade, >95% purity)

  • Potassium Hydroxide (KOH)

  • Distilled or deionized water

  • Magnetic stirrer and stir bar

  • pH meter

  • Glass beakers and volumetric flasks

Procedure:

  • Carefully weigh 10 g of this compound and place it in a 100 mL beaker.

  • In a separate beaker, prepare a 1 M solution of KOH by dissolving 5.61 g of KOH in 100 mL of distilled water. Caution: KOH is caustic. Handle with appropriate personal protective equipment (PPE).

  • Add a magnetic stir bar to the beaker containing this compound and begin stirring.

  • Slowly add the 1 M KOH solution dropwise to the this compound while continuously monitoring the pH.

  • Continue adding KOH until the pH of the solution reaches 7.0-7.5, indicating the complete conversion of the acid to its potassium salt.

  • Transfer the resulting solution to a 100 mL volumetric flask and bring it to the final volume with distilled water.

  • This creates a 10% (w/v) stock solution of Potassium Megatomoate. Store in a cool, dark place.

Preparation of a Ready-to-Use Foliar Spray (1% v/v)

Materials:

  • 10% Potassium Megatomoate stock solution

  • Surfactant (e.g., non-ionic surfactant like Tween® 20 or an organosilicone-based surfactant)

  • Distilled or deionized water

  • Graduated cylinders and a spray bottle

Procedure:

  • To prepare 1 L of a 1% foliar spray, measure 100 mL of the 10% Potassium Megatomoate stock solution.

  • Add a surfactant at a concentration of 0.1% (v/v) (1 mL per 1 L of final solution). The surfactant will improve the spreading and adherence of the solution on plant surfaces and the insect cuticle.

  • Add the Potassium Megatomoate solution and surfactant to a 1 L container.

  • Bring the final volume to 1 L with distilled water and mix thoroughly.

  • Transfer the solution to a spray bottle for application.

Formulation_Workflow Start Start: this compound (Technical Grade) Saponification Saponification: Mix this compound with KOH solution (pH 7.0-7.5) Start->Saponification KOH_Solution Prepare 1M KOH Solution KOH_Solution->Saponification Stock_Solution 10% Potassium Megatomoate Stock Solution Saponification->Stock_Solution Dilution Dilute Stock Solution with Water Stock_Solution->Dilution Add_Surfactant Add Surfactant (0.1% v/v) Dilution->Add_Surfactant Final_Product Ready-to-Use Foliar Spray (1% v/v) Add_Surfactant->Final_Product

Caption: Workflow for the formulation of a ready-to-use this compound-based insecticide.

Efficacy Evaluation Protocols

To determine the insecticidal efficacy of the formulated this compound, standardized bioassays are essential. The following protocols are adapted from established methods for testing contact insecticides.[1][5][8]

Adult Vial Test for Contact Toxicity

This method is used to determine the lethal concentration (LC₅₀) of this compound for a specific insect species.[1][5][8]

Materials:

  • Glass scintillation vials (20 mL)

  • Technical grade this compound

  • Acetone (reagent grade)

  • Repeating pipette

  • Vortex mixer

  • Test insects (e.g., aphids, thrips, whiteflies)

  • Fine paintbrush for handling insects

  • Incubator or controlled environment chamber

Procedure:

  • Preparation of Dosing Solutions:

    • Prepare a stock solution of this compound in acetone (e.g., 10 mg/mL).

    • Perform serial dilutions to create a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25, 0 µg/mL). The final concentration (0 µg/mL) will be the acetone-only control.

  • Coating the Vials:

    • Pipette 0.5 mL of each concentration into a separate, labeled glass vial.

    • Roll and vortex each vial to ensure an even coating of the solution on the inner surface.

    • Leave the vials in a fume hood until the acetone has completely evaporated, leaving a thin film of this compound.

  • Insect Exposure:

    • Introduce a known number of adult insects (e.g., 10-20) into each vial using a fine paintbrush.

    • Cap the vials with perforated lids to allow for air exchange.

  • Incubation and Mortality Assessment:

    • Place the vials in an incubator set to the appropriate temperature and humidity for the test species.

    • Assess insect mortality at predetermined time points (e.g., 4, 8, 12, and 24 hours). An insect is considered dead if it is unable to move when gently prodded.

  • Data Analysis:

    • Record the number of dead insects at each concentration and time point.

    • Use probit analysis to calculate the LC₅₀ value, which is the concentration of this compound that causes 50% mortality in the test population.

Foliar Spray Bioassay for Phytotoxicity and Efficacy

This assay evaluates the effectiveness of the formulated spray on insects residing on plants and assesses any potential harm to the plant itself (phytotoxicity).

Materials:

  • Potted plants infested with the target pest (e.g., bean plants with spider mites, cabbage with aphids)

  • Ready-to-use this compound foliar spray (1% v/v)

  • Control spray (water with 0.1% surfactant)

  • Spray chamber or an area with controlled environmental conditions

  • Magnifying glass or microscope for assessing insect mortality

Procedure:

  • Plant Preparation:

    • Select healthy, uniformly sized plants with a consistent level of pest infestation.

    • Randomly assign plants to treatment and control groups.

  • Application:

    • Thoroughly spray the foliage of the treatment group with the 1% this compound solution, ensuring complete coverage of both the upper and lower leaf surfaces.

    • Spray the control group with the water and surfactant solution.

  • Evaluation:

    • After 24 and 48 hours, assess insect mortality on a subset of leaves from each plant using a magnifying glass or microscope.

    • Simultaneously, visually inspect the plants for any signs of phytotoxicity, such as leaf burn, discoloration, or wilting.

  • Data Analysis:

    • Calculate the percentage of mortality for the treatment and control groups.

    • Statistically compare the mortality rates to determine the efficacy of the treatment.

    • Record and describe any observed phytotoxic effects.

Safety and Handling

While fatty acids are generally considered to have low mammalian toxicity, standard laboratory safety practices should always be followed.

  • Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound and its formulations.

  • Work in a well-ventilated area, especially when using volatile solvents like acetone.

  • Consult the Safety Data Sheet (SDS) for this compound and all other chemicals used in the protocols for detailed safety information.

Future Directions and Research Opportunities

The application of this compound as a pest control agent is a nascent field with significant potential. Future research should focus on:

  • Broad-spectrum Efficacy: Testing the insecticidal activity of this compound against a wider range of agricultural and household pests.

  • Mode of Action Studies: Elucidating the precise biochemical and physiological mechanisms by which this compound exerts its insecticidal effects.

  • Formulation Optimization: Investigating the use of different adjuvants, synergists, and delivery systems to enhance efficacy and stability.

  • Field Trials: Conducting controlled field studies to evaluate the performance of this compound formulations under real-world agricultural conditions.

  • Dual-Action Potential: Exploring the possibility of leveraging its pheromonal properties in conjunction with its insecticidal activity for innovative "attract-and-kill" strategies.

References

  • Siegler, E. H., & Popenoe, C. H. (1925). The Fatty Acids as Contact Insecticides. Journal of Economic Entomology, 18(2), 292–299.
  • Strycharz, J. P., & Snodgrass, G. L. (2010). Bioassays for Monitoring Insecticide Resistance. Journal of Visualized Experiments, (46), 2129.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Fatty acid insecticide and insecticidal method using the same.
  • Pherobase. (n.d.). Pheromones and Semiochemicals of Attagenus unicolor (Coleoptera: Dermestidae), the Black carpet beetle. Retrieved from [Link]

  • Silverstein, R. M., Rodin, J. O., Burkholder, W. E., & Gorman, J. E. (1967). Sex Attractant of the Black Carpet Beetle. Science, 157(3784), 85–87.
  • PubChem. (n.d.). (3E,5Z)-tetradecadienoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Fatty acid salt pesticidal composition.
  • Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

  • University of California Statewide IPM Program. (n.d.). Potassium salts of fatty acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Insecticidal soap. Retrieved from [Link]

  • Ramsewak, R. S., Nair, M. G., Murugesan, S., Mattson, W. J., & Zasada, J. (2001). Insecticidal fatty acids and triglycerides from Dirca palustris. Journal of Agricultural and Food Chemistry, 49(12), 5852–5856.
  • ResearchGate. (n.d.). Insecticidal Fatty Acids and Triglycerides from Dirca palustris. Retrieved from [Link]

Sources

formulation of Megatomoic Acid for field application

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: Megatomoic Acid

Abstract

This document provides a comprehensive guide to the formulation and field application of this compound, a novel macrocyclic lactone with potent [Hypothetical] selective inhibitory activity against the XYZ enzyme complex in target organisms. Due to its high molecular weight and lipophilic nature, direct application of pure this compound is impractical for field use. The following protocols detail the preparation of a stable, effective, and bioavailable formulation suitable for large-scale environmental and agricultural research applications. The methodologies described herein are designed to ensure maximal efficacy while adhering to established standards for experimental reproducibility and safety.

Introduction: The Challenge of this compound Delivery

This compound is a promising experimental agent for [Hypothetical Application, e.g., the control of invasive species or crop protection]. Its large, complex structure (Figure 1) is responsible for its high specificity and potency. However, these same properties present significant formulation challenges.

  • Poor Aqueous Solubility: this compound is practically insoluble in water (<0.1 µg/mL), making simple aqueous solutions unfeasible for field spraying.

  • Photodegradation: The molecule contains several chromophores that render it susceptible to degradation upon exposure to UV radiation.

  • Sub-optimal Bioavailability: The lipophilic nature of the compound can lead to poor absorption across biological membranes if not formulated correctly.

The primary objective of the following protocols is to create a formulation that overcomes these limitations by creating a stable, protected, and bioavailable preparation. The recommended approach is the creation of a Suspension Concentrate (SC) , which consists of finely milled solid particles of this compound suspended in an aqueous medium with the aid of surfactants and stabilizing agents.

Physicochemical Properties & Formulation Rationale

A successful formulation is built upon a thorough understanding of the active ingredient's properties.

PropertyValue (Hypothetical)Formulation Implication
Molecular Weight ~1200 g/mol High; contributes to low solubility and potential for aggregation.
LogP (Octanol-Water) 5.8Highly lipophilic; dictates the need for an oil or surfactant-based delivery system.
Aqueous Solubility <0.1 µg/mL at pH 7Requires a suspension or emulsion, not a true solution.
pKa 4.5 (Carboxylic Acid)Solubility can be slightly increased at higher pH, but this may affect stability.
UV Absorption Max (λmax) 295 nmSusceptible to degradation in sunlight; requires a UV protectant.
Melting Point 185°CStable solid at ambient temperatures, suitable for milling.

Based on this profile, a Suspension Concentrate (SC) is the logical choice. It avoids the use of large quantities of organic solvents and provides a concentrated, water-dilutable product that is ideal for field use. The key is to prevent the suspended particles from agglomerating (caking) or settling, which is achieved through a combination of wet milling and carefully selected adjuvants.

Experimental Workflow for Formulation Development

The development of a stable and effective this compound SC formulation follows a multi-step process designed to optimize particle size, stability, and biological activity.

G cluster_0 Phase 1: Pre-Formulation cluster_1 Phase 2: Formulation & Optimization cluster_2 Phase 3: Field Application Prep A 1. Characterize Physicochemical Properties B 2. Select Excipients (Surfactants, Dispersants) A->B C 3. Assess Compatibility (API + Excipients) B->C D 4. Wet Milling (Particle Size Reduction) C->D Proceed if compatible E 5. Homogenization & Adjuvant Addition D->E F 6. Stability Testing (Accelerated & Long-Term) E->F G 7. Prepare Tank Mix (Dilution in Water) F->G Proceed if stable H 8. Field Application (Spraying) G->H I 9. Efficacy & Residue Analysis H->I

Caption: Workflow for this compound SC Formulation and Application.

Detailed Protocol: Preparation of a 40% this compound SC Formulation

This protocol describes the preparation of a 100 mL lab-scale batch of a 40% (w/v) Suspension Concentrate.

4.1. Materials & Equipment

  • This compound, pure solid (40 g)

  • Deionized Water (approx. 60 mL)

  • Propylene Glycol (5 g) - Antifreeze agent

  • Non-ionic Surfactant (e.g., Alkyl Polyglucoside) (3 g) - Wetting agent

  • Anionic Dispersant (e.g., Lignosulfonate) (2 g) - Prevents particle aggregation

  • Xanthan Gum (0.2 g) - Thickener/Anti-settling agent

  • Silicone-based Antifoaming Agent (0.1 g)

  • UV Protectant (e.g., Tinuvin) (1 g)

  • High-shear mixer

  • Bead mill with 0.5 mm ceramic beads

  • Particle size analyzer

  • Viscometer

4.2. Step-by-Step Procedure

  • Prepare the Aqueous Phase: In a 250 mL beaker, combine 50 mL of deionized water with the propylene glycol, non-ionic surfactant, and anionic dispersant. Mix with a magnetic stirrer until fully dissolved.

  • Create the Slurry: Slowly add the 40 g of this compound powder to the aqueous phase while mixing with a high-shear mixer. Continue mixing for 15 minutes to form a homogenous slurry. Add the antifoaming agent.

  • Wet Milling (Particle Size Reduction): Transfer the slurry to the bead mill. Mill the suspension until the median particle size (D50) is between 2-5 µm. This is a critical step; smaller particles provide better suspension stability and biological activity. Monitor particle size every 30 minutes.

  • Final Formulation: Transfer the milled concentrate to a new beaker. In a separate container, pre-hydrate the xanthan gum in 10 mL of water and then add it to the main batch under gentle stirring. Add the UV protectant. Stir for an additional 30 minutes until the mixture is uniform.

  • Quality Control:

    • Particle Size Analysis: Confirm D50 is within the 2-5 µm range.

    • Viscosity: Measure viscosity to ensure it is suitable for pouring and mixing (target: 300-600 cP).

    • pH: Check pH (target: 6.0-7.5).

    • Accelerated Stability: Store a sample at 54°C for 14 days and check for phase separation or crystal growth. This simulates two years of storage at room temperature.

Field Application Protocol

5.1. Dilution (Tank Mixing)

The 40% SC formulation must be diluted in water immediately prior to application. The final concentration will depend on the specific experimental goals.

Example Dilution for a 0.1% Final Concentration:

ComponentVolume for 10 L Tank Mix
Water 9.975 L
This compound 40% SC 25 mL

Procedure:

  • Fill the spray tank with half the required volume of water.

  • Start the tank's agitation system.

  • Slowly add the required volume of the this compound 40% SC to the tank.

  • Add the remaining volume of water.

  • Continue agitation for 5-10 minutes to ensure a uniform suspension. Apply immediately. Do not let the mixture stand overnight.

5.2. Application Decision Logic

The timing and method of application are critical for success and depend on environmental conditions.

G Start Evaluate Conditions Rain Rain Forecasted in next 6h? Start->Rain Wind Wind > 10 mph? Rain->Wind No Delay Delay Application Rain->Delay Yes UV UV Index > 7? Wind->UV No Wind->Delay Yes Proceed Proceed with Application UV->Proceed No UV->Delay Yes (Apply early/late day)

Caption: Decision matrix for optimal field application timing.

Safety & Handling

  • Personal Protective Equipment (PPE): Always wear gloves, safety glasses, and a lab coat when handling the concentrated SC formulation. During field spraying, wear long sleeves, pants, and a respirator as appropriate for the scale of application.

  • Spills: Absorb spills with an inert material (e.g., vermiculite) and dispose of as chemical waste according to local regulations.

  • Storage: Store the 40% SC formulation in a cool, dark place, away from direct sunlight. Do not allow the product to freeze.

References

  • Knowles, A. (2008). Adjuvants and additives: A grower's guide to understanding pesticide adjuvants. Ag-Chem Consulting. [Link]

  • Hazen, J. L. (2000). Dispersants. In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc. [Link]

  • Tadros, T. F. (2017). Suspension Concentrates: Formulation, Production, and Assessment. In Formulation of Disperse Systems: Science and Technology. Wiley-VCH. [Link]

  • CIPAC (Collaborative International Pesticides Analytical Council). CIPAC Methods.[Link]

Quantitative Analysis of Megatomoic Acid in Biological Samples: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Megatomoic acid, systematically known as (3E,5Z)-tetradeca-3,5-dienoic acid, is a polyunsaturated fatty acid with a molecular formula of C₁₄H₂₄O₂ and a molecular weight of 224.34 g/mol [1]. It is recognized for its role as an insect attractant[2]. As interest in the biological functions and potential therapeutic applications of fatty acids grows, robust and reliable quantitative methods for their analysis in complex biological matrices are essential. This document provides a comprehensive guide for the quantitative analysis of this compound in biological samples, such as plasma or serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The protocol herein is designed with scientific integrity at its core, emphasizing the causality behind experimental choices to ensure a self-validating and trustworthy methodology. This guide is intended for researchers, scientists, and drug development professionals who require accurate and precise quantification of this compound to advance their scientific investigations.

Physicochemical Considerations and Stability

This compound is a long-chain fatty acid with conjugated double bonds. Such structures are susceptible to oxidation, which can compromise the accuracy of quantitative analysis[3]. Therefore, careful sample handling and storage are paramount. It is recommended to handle samples at low temperatures and under an inert atmosphere (e.g., nitrogen or argon) whenever possible. The addition of antioxidants, such as butylated hydroxytoluene (BHT), to the collection tubes and during sample processing can help mitigate oxidative degradation[4]. Samples should be stored at -80°C for long-term stability. Like other long-chain fatty acids, this compound is expected to be soluble in organic solvents such as chloroform, methanol, hexane, and methyl-tert-butyl ether (MTBE)[5][6].

Methodology Overview: A Rationale-Driven Approach

The quantitative analysis of this compound will be achieved through a systematic workflow encompassing sample preparation, chromatographic separation, and mass spectrometric detection. The choice of each step is grounded in established principles for the analysis of fatty acids in biological matrices.

Quantitative_Analysis_Workflow cluster_0 Sample Handling & Preparation cluster_1 Analytical Measurement cluster_2 Data Processing & Validation SampleCollection Sample Collection (with antioxidant) SampleStorage Storage at -80°C SampleCollection->SampleStorage Preserve Integrity Extraction Extraction (LLE or SPE) SampleStorage->Extraction Isolate Analyte Derivatization Derivatization (Optional) Extraction->Derivatization Enhance Sensitivity/ Chromatography Reconstitution Reconstitution in Injection Solvent Extraction->Reconstitution Direct Analysis Derivatization->Reconstitution LC_Separation LC Separation (Reversed-Phase) Reconstitution->LC_Separation Inject MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Method_Validation Method Validation (ICH M10 Guidelines) Quantification->Method_Validation Ensure Reliability

Figure 1: A comprehensive workflow for the quantitative analysis of this compound.

Detailed Experimental Protocols

Protocol 1: Sample Preparation - Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a robust method for isolating lipids, including fatty acids, from biological matrices[7][8]. The Folch and Matyash methods are two of the most widely used protocols.

Materials:

  • Plasma or Serum Sample

  • Internal Standard (IS) working solution (e.g., Heptadecanoic acid (C17:0) or a stable isotope-labeled this compound)

  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • 0.9% NaCl solution

  • Nitrogen gas evaporator

  • Centrifuge

Procedure (based on the Folch method):

  • Thaw plasma/serum samples on ice.

  • To 100 µL of sample in a glass tube, add 10 µL of the Internal Standard working solution.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Add 0.4 mL of 0.9% NaCl solution to induce phase separation.

  • Vortex for another 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the layers.

  • Carefully collect the lower organic layer (chloroform phase) containing the lipids into a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Sample Preparation - Solid-Phase Extraction (SPE)

Solid-phase extraction offers a more automated and potentially cleaner extraction compared to LLE[9][10]. A reversed-phase sorbent is suitable for retaining non-polar compounds like fatty acids from an aqueous matrix.

Materials:

  • Plasma or Serum Sample

  • Internal Standard (IS) working solution

  • Reversed-phase SPE cartridges (e.g., C18, 100 mg)

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Hexane, HPLC grade

  • SPE vacuum manifold

  • Nitrogen gas evaporator

  • Centrifuge

Procedure:

  • Thaw plasma/serum samples on ice.

  • To 100 µL of sample, add 10 µL of the Internal Standard working solution.

  • Acidify the sample with 10 µL of 1% formic acid in water to ensure the carboxylic acid group is protonated.

  • Condition the SPE cartridge: Pass 1 mL of methanol followed by 1 mL of water through the cartridge. Do not let the sorbent bed go dry.

  • Load the sample: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

  • Elute: Elute the this compound and IS with 1 mL of methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

SPE_Workflow Condition Condition (Methanol, then Water) Load Load Sample (Acidified Plasma/Serum) Condition->Load Prepare Sorbent Wash Wash (10% Methanol in Water) Load->Wash Remove Polar Impurities Elute Elute (Methanol) Wash->Elute Isolate Analyte Dry_Reconstitute Dry Down & Reconstitute Elute->Dry_Reconstitute Prepare for Injection

Figure 2: A streamlined workflow for Solid-Phase Extraction (SPE) of this compound.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions: The goal of the chromatographic separation is to resolve this compound from other endogenous components of the sample matrix to minimize ion suppression and ensure accurate quantification.

ParameterRecommended ConditionRationale
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)Provides good retention and separation of non-polar molecules like long-chain fatty acids.
Mobile Phase A 0.1% Formic acid in WaterPromotes protonation of the analyte for better retention and ionization.
Mobile Phase B 0.1% Formic acid in Acetonitrile/Methanol (1:1, v/v)Strong organic solvent to elute the analyte from the reversed-phase column.
Gradient Start at 40% B, ramp to 95% B over 5 min, hold for 2 min, re-equilibrateA gradient is necessary to elute the hydrophobic fatty acid while maintaining good peak shape.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column, providing a balance of speed and efficiency.
Column Temperature 40°CReduces viscosity and improves peak shape.
Injection Volume 5 µLA small injection volume minimizes potential matrix effects.

Mass Spectrometry (MS) Conditions: Tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for quantitative bioanalysis.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), Negative Ion ModeCarboxylic acids readily deprotonate to form [M-H]⁻ ions, providing a strong signal in negative mode.
MRM Transitions This compound: m/z 223.2 → fragment ionsIS: To be determined based on the chosen internal standardThe precursor ion for this compound in negative mode is [M-H]⁻ (m/z 223.2). Fragment ions need to be determined by infusing a standard solution and performing a product ion scan. The fragmentation of unsaturated fatty acids can be complex, often involving loss of water and cleavage near the double bonds[11].
Collision Energy To be optimized for each transitionThe collision energy should be optimized to maximize the intensity of the specific product ion being monitored.
Source Temperature ~350°COptimized for efficient desolvation.
Gas Flows To be optimized for the specific instrumentNebulizer, curtain, and collision gas flows should be optimized to maximize signal intensity and stability.

Method Validation

A full validation of the bioanalytical method is crucial to ensure the reliability of the data. The validation should be performed in accordance with the principles outlined in the ICH M10 guideline on bioanalytical method validation[12][13][14][15][16].

Key Validation Parameters:

ParameterAcceptance Criteria (based on ICH M10)
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples.
Calibration Curve A minimum of six non-zero standards. The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).
Accuracy & Precision The mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ). The precision (%CV) should not exceed 15% (20% for LLOQ). This should be evaluated at a minimum of four concentration levels (LLOQ, low, medium, and high QC).
Matrix Effect The matrix factor (response in the presence of matrix / response in the absence of matrix) should be consistent across different lots of matrix. The %CV of the IS-normalized matrix factor should be ≤ 15%.
Recovery The extraction recovery of the analyte and IS should be consistent and reproducible.
Stability Analyte stability should be demonstrated under various conditions: freeze-thaw cycles, short-term bench-top storage, long-term storage at -80°C, and post-preparative stability in the autosampler. The mean concentration of stability samples should be within ±15% of the nominal concentration.

Data Analysis and Quantification

The concentration of this compound in the unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve. The calibration curve is generated by plotting the peak area ratio against the nominal concentration of the calibration standards, using a weighted (e.g., 1/x or 1/x²) linear regression.

Conclusion

This application note provides a detailed and scientifically grounded framework for the quantitative analysis of this compound in biological samples. By adhering to the described protocols for sample preparation, LC-MS/MS analysis, and rigorous method validation, researchers can obtain accurate, precise, and reliable data. The emphasis on understanding the rationale behind each step empowers scientists to adapt and troubleshoot the methodology for their specific research needs, ultimately contributing to a deeper understanding of the biological role of this compound.

References

  • Celus, M., Kyomugasho, C., Van Loey, A. M., Grauwet, T., & Hendrickx, M. E. (2018). Influence of pectin structure on its metal-chelating and antioxidant activity. Food Hydrocolloids, 79, 171-180.
  • Dilzer, A., & Park, Y. (2012). Implication of conjugated linoleic acid (CLA) in human health. Critical reviews in food science and nutrition, 52(6), 488-513.
  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Retrieved from [Link]

  • Foreman, H. D., & Brown, J. B. (1944). Solubilities of the fatty acids in organic solvents at low temperatures. Journal of the American Oil Chemists' Society, 21(7), 183-187.
  • Guil-Guerrero, J. L., & Belarbi, E. H. (2001). Identification of fatty acids by electrospray mass spectrometry and tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 15(15), 1233-1244.
  • Gunstone, F. D. (2009). Solubility data of fatty acids in organic solvents. In The AOCS Lipid Library.
  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Jacobsen, C., Hartvigsen, K., Lund, P., Meyer, A. S., Adler-Nissen, J., Holst, O., & Frøkiær, H. (2001). Oxidation of polyunsaturated fatty acids in a fish oil enriched mayonnaise: effect of iron and antioxidants. European Food Research and Technology, 212, 308-318.
  • Li, W., & Cohen, L. H. (2003). Bioanalytical method validation: highlights of the FDA's new guidance. IVD technology, 9(5), 32-38.
  • Miyashita, K., Nara, E., & Ota, T. (1993). Oxidative Stability of Polyunsaturated Fatty Acids in an Aqueous Solution. Bioscience, Biotechnology, and Biochemistry, 57(10), 1638-1640.
  • Nair, V., Cooper, C. S., Vietti, D. E., & Turner, G. A. (1986). The chemistry of lipid peroxidation metabolites: crosslinking reactions of malondialdehyde. Lipids, 21(1), 6-10.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Sciex. (n.d.). Identification and quantitation of unsaturated fatty acid isomers using the ZenoTOF 7600 system. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Valero, E., Villamiel, M., Miralles, B., Sanz, J., & Martínez-Castro, I. (2001). Volatile compounds and fatty acid composition of Spanish cheeses. Journal of Dairy Science, 84(7), 1605-1613.
  • Compendium of Pesticide Common Names. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Conjugated linoleic acid. Retrieved from [Link]

  • Christie, W. W. (2003). Solid-phase extraction columns in the analysis of lipids. Lipid Technology, 15(5), 107-109.
  • Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). A simple method for the isolation and purification of total lipides from animal tissues. Journal of biological chemistry, 226(1), 497-509.
  • Foreman, H. D., & Brown, J. B. (1944).
  • Matyash, V., Liebisch, G., Kurzchalia, T. V., Shevchenko, A., & Schwudke, D. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of lipid research, 49(5), 1137-1146.
  • ICH. (2019). M10 Bioanalytical Method Validation. Retrieved from [Link]

  • Wikipedia. (n.d.). Polyunsaturated fat. Retrieved from [Link]

  • Reis, A., Domingues, M. R., & Domingues, P. (2013). A new perspective on lipid extraction by liquid-liquid extraction for lipidomics. Journal of lipid research, 54(7), 1812-1823.
  • Wikipedia. (n.d.). Liquid-liquid extraction. Retrieved from [Link]

  • Agilent Technologies. (n.d.). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). (3E,5Z)-tetradeca-3,5-dienoic acid. Retrieved from [Link]

  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Retrieved from [Link]

  • Cho, S., & Decatur, J. (2008). Oxidative stability of polyunsaturated fatty acids. In Food lipids (pp. 337-357). CRC press.
  • Adams, J., & Gross, M. L. (1989). Distinction among isomeric unsaturated fatty acids as lithiated adducts by electrospray ionization mass spectrometry using low energy collisionally activated dissociation on a triple stage quadrupole instrument. Analytical chemistry, 61(23), 2666-2673.
  • ResearchGate. (n.d.). Can I use same protocol for fatty acid extraction from serum or plasma?. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility data of fatty acids in organic solvents [g/L]. Retrieved from [Link]

  • Han, X., & Gross, R. W. (2005). LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity. Journal of lipid research, 46(1), 1-9.
  • Redalyc. (2016). COMPARISON AND VALIDATION OF A FAST METHOD FOR THE EXTRACTION AND QUANTIFICATION OF α-LINOLENIC, EICOSAPENTAENOIC, AND DOCOSAHEXAENOIC FATTY ACIDS. Retrieved from [Link]

  • ResearchGate. (n.d.). The solubilities of the normal saturated fatty acids II. Retrieved from [Link]

  • YouTube. (2018). Mass Spectrometric Approaches to Lipidomic Studies. Retrieved from [Link]

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protocols for derivatization of Megatomoic Acid for GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Derivatization of Megatomoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Abstract

This compound, a polyunsaturated fatty acid, presents analytical challenges for direct gas chromatography-mass spectrometry (GC-MS) due to its low volatility and high polarity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the essential derivatization protocols required to convert this compound into a volatile and thermally stable analyte suitable for GC-MS analysis. We will delve into the theoretical underpinnings and provide detailed, step-by-step protocols for the most effective derivatization techniques, including silylation and methylation. Furthermore, this guide explains the causality behind experimental choices, ensuring robust and reproducible results.

Introduction: The Analytical Imperative for Derivatization

This compound, systematically known as (3E,5Z)-tetradeca-3,5-dienoic acid, is a C14 polyunsaturated fatty acid.[1][2] Its analysis is critical in various fields, including entomology, where it acts as an insect attractant.[2] Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of fatty acids due to its high resolution and sensitivity.[3][4]

However, the direct analysis of free fatty acids like this compound by GC-MS is problematic. The presence of the polar carboxyl group leads to strong intermolecular hydrogen bonding, which significantly reduces the compound's volatility.[5] This results in poor chromatographic peak shape, low sensitivity, and potential thermal degradation in the hot GC inlet.[5][6]

Derivatization is a chemical modification process that transforms a compound into a product with properties more amenable to a specific analytical method.[6][7] For GC-MS analysis of fatty acids, the primary goals of derivatization are:

  • To increase volatility by replacing the active hydrogen of the carboxyl group with a non-polar group.[8][9]

  • To improve thermal stability , preventing degradation at high temperatures.

  • To enhance chromatographic separation and produce symmetrical peak shapes.[6]

  • To generate characteristic mass spectra that aid in structural elucidation.

This guide provides detailed protocols for two primary derivatization strategies: silylation and methylation.

Chemical Profile: this compound

A thorough understanding of the analyte's structure is fundamental to selecting an appropriate derivatization strategy.

PropertyValueSource
Systematic Name (3E,5Z)-tetradeca-3,5-dienoic acid[1]
Molecular Formula C₁₄H₂₄O₂[10]
Molecular Weight 224.34 g/mol [1]
Structure A 14-carbon chain with a carboxylic acid group and two double bonds at positions 3 and 5.[1]

The key functional group for derivatization is the carboxylic acid (-COOH) . The presence of conjugated double bonds requires that the chosen derivatization method be mild enough to avoid isomerization or other alterations to the molecule's structure.

Derivatization Strategies and Protocols

The selection of a derivatization reagent depends on the functional group to be modified and the desired properties of the resulting derivative.[6] For this compound, we will focus on converting the carboxylic acid to either a trimethylsilyl (TMS) ester or a fatty acid methyl ester (FAME).

Workflow Overview

The general procedure for derivatization followed by GC-MS analysis is a multi-step process.

Derivatization Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound Sample Dry Evaporate to Dryness Sample->Dry AddReagent Add Derivatization Reagent (e.g., MSTFA or BF3-Methanol) Dry->AddReagent React Incubate / Heat AddReagent->React Extract Extract Derivative (if necessary) React->Extract Inject Inject into GC-MS Extract->Inject Analyze Data Acquisition & Analysis Inject->Analyze

Caption: General workflow for this compound analysis.

Silylation: Formation of Trimethylsilyl (TMS) Esters

Silylation is a robust and common derivatization technique that replaces the active hydrogen of the carboxyl group with a trimethylsilyl (TMS) group, -(Si(CH₃)₃).[8] This process significantly reduces the polarity and increases the volatility of the analyte.[8] N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a highly effective silylating reagent due to its high TMS donor strength and the volatile, non-interfering nature of its byproducts.[8][11]

Mechanism of Silylation with MSTFA The reaction involves the nucleophilic attack of the carboxyl oxygen on the silicon atom of MSTFA, leading to the formation of a TMS ester and the byproduct N-methyltrifluoroacetamide.

MSTFA Reaction MA This compound (R-COOH) TMS_Ester TMS Ester (R-COOSi(CH₃)₃) MA->TMS_Ester + MSTFA MSTFA MSTFA Byproduct N-methyltrifluoroacetamide

Caption: Silylation of a carboxylic acid using MSTFA.

This protocol is designed for the derivatization of free fatty acids.

Materials:

  • This compound sample

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous)

  • Hexane or Isooctane (GC grade)

  • Micro-reaction vials (e.g., 2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen or Argon gas supply for drying

Procedure:

  • Sample Preparation: Accurately weigh or pipette a known amount of the this compound sample into a micro-reaction vial. If the sample is in a solvent, evaporate the solvent to complete dryness under a gentle stream of nitrogen or argon. It is critical to remove all moisture, as silylating reagents are water-sensitive.[7]

  • Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the dried sample. Pyridine acts as a catalyst and helps to solubilize the fatty acid.

  • Silylation: Add 100 µL of MSTFA to the vial. For samples with high concentrations of fatty acids, a 2:1 molar excess of the silylating reagent to active hydrogens is recommended.[7]

  • Reaction: Tightly cap the vial and heat at 60-70°C for 30 minutes in a heating block.[12] Reaction times and temperatures may need optimization depending on the sample matrix.[7]

  • Cooling and Dilution: Allow the vial to cool to room temperature. Dilute the sample with 800 µL of hexane or isooctane to a final volume of 1 mL, making it ready for GC-MS injection.

Advantages of MSTFA:

  • Produces volatile, stable byproducts that elute early in the chromatogram and do not interfere with the analysis.[8][11]

  • Highly reactive, often providing complete derivatization quickly.[11]

Disadvantages:

  • Highly sensitive to moisture, which can consume the reagent and lead to incomplete derivatization.

  • The TMS-esters can be susceptible to hydrolysis, so samples should be analyzed relatively soon after preparation.

Methylation: Formation of Fatty Acid Methyl Esters (FAMEs)

Methylation is the most common method for derivatizing fatty acids for GC analysis.[3][13] The resulting Fatty Acid Methyl Esters (FAMEs) are volatile, stable, and an extensive library of their mass spectra is available for identification.[5] A widely used and effective method involves acid-catalyzed esterification with Boron Trifluoride-Methanol (BF₃-Methanol).

Mechanism of Acid-Catalyzed Methylation The BF₃ acts as a Lewis acid catalyst, protonating the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, which is then attacked by the methanol nucleophile, ultimately forming the methyl ester and water.[5]

BF3 Methylation node_MA This compound (R-COOH) node_Intermediate Protonated Intermediate node_MA->node_Intermediate + H⁺ (from BF₃-MeOH) node_MeOH Methanol (CH₃OH) node_BF3 BF₃ Catalyst node_FAME This compound Methyl Ester (R-COOCH₃) node_Intermediate->node_FAME + CH₃OH - H₂O, -H⁺ node_H2O Water (H₂O)

Caption: Acid-catalyzed methylation workflow.

This protocol is effective for esterifying free fatty acids.

Materials:

  • This compound sample

  • Boron Trifluoride-Methanol solution (12-14% w/w)

  • Hexane (GC grade)

  • Saturated Sodium Chloride (NaCl) solution or water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Micro-reaction vials or test tubes with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Sample Preparation: Place 1-25 mg of the lipid sample into a reaction vial.[5] If dissolved, evaporate the solvent to dryness under a stream of nitrogen.

  • Reagent Addition: Add 2 mL of 12-14% BF₃-Methanol reagent to the dried sample.[5]

  • Reaction: Tightly cap the vial and heat at 60°C for 10 minutes.[5] For complex lipids, a longer time may be required. Optimization is recommended by analyzing aliquots at different time points.[5]

  • Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of water (or saturated NaCl solution to reduce emulsion formation).[5]

  • Phase Separation: Cap the vial and vortex vigorously for 1-2 minutes to ensure the FAMEs are extracted into the hexane layer.[5] Allow the layers to separate. Centrifugation can be used to break up any emulsions.

  • Collection and Drying: Carefully transfer the upper hexane layer to a clean vial. To remove any residual water, pass the hexane layer through a small column of anhydrous sodium sulfate or add the sodium sulfate directly to the collected fraction.[5]

  • Final Sample: The resulting hexane solution containing the FAME derivative is ready for GC-MS analysis.

Advantages of BF₃-Methanol:

  • Relatively fast and effective for a wide range of fatty acids.[14]

  • Reagents are commercially available and have a good shelf life.

Disadvantages:

  • The reagent is corrosive and must be handled with care in a fume hood.

  • Acidic conditions can potentially cause alterations in sensitive compounds, though it is generally safe for common fatty acids.[13]

Specialized Derivatization: Picolinyl Esters for Structural Elucidation

While FAME and TMS derivatives are excellent for quantification and identification based on retention time and library matching, their mass spectra often do not provide clear information about the location of double bonds.[15] For a polyunsaturated fatty acid like this compound, determining the exact position of the 3E and 5Z double bonds can be crucial.

Picolinyl ester derivatives generate mass spectra with diagnostic fragment ions that help locate double bonds and other structural features.[15][16] The fragmentation is directed by the nitrogen atom in the pyridine ring, which abstracts a hydrogen atom from the fatty acid chain, initiating specific cleavages.[15] This method is more complex but invaluable for detailed structural analysis.

Recommended GC-MS Parameters

The following are typical starting parameters for the analysis of this compound derivatives. Optimization will be required based on the specific instrument and column used.

ParameterRecommended SettingRationale
GC Column Mid-polarity capillary column (e.g., DB-5ms, HP-5MS, or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness)Provides good separation for a wide range of fatty acid derivatives.
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)Splitless mode maximizes sensitivity, while split mode prevents column overloading.
Inlet Temperature 250 - 280°CEnsures rapid and complete vaporization of the derivatives without causing thermal degradation.
Carrier Gas Helium, at a constant flow rate of ~1.0-1.2 mL/minInert gas that provides good chromatographic efficiency.
Oven Program Initial: 100°C for 2 min, Ramp: 10-15°C/min to 250°C, Hold: 5-10 minA temperature ramp allows for the separation of compounds with different boiling points.[12]
MS Interface Temp 280°CPrevents condensation of the analytes as they transfer from the GC to the MS.
Ion Source Temp 230°CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy produces reproducible fragmentation patterns for library matching.
Mass Scan Range 50 - 550 amuCovers the expected mass range of the derivatized this compound and its fragments.[17]

Conclusion

The successful analysis of this compound by GC-MS is critically dependent on proper derivatization. Both silylation with MSTFA and methylation using BF₃-Methanol are highly effective methods for converting the non-volatile free fatty acid into a thermally stable derivative suitable for GC analysis. The choice between these methods may depend on laboratory preference, available reagents, and the specific requirements of the analysis. For routine quantification, FAME analysis is robust and well-documented. For applications requiring detailed structural information, TMS esters or specialized derivatives like picolinyl esters should be considered. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can achieve reliable and accurate quantification and identification of this compound in their samples.

References

  • Cao, Y., et al. (2019). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. National Institutes of Health. Retrieved from [Link]

  • Harvey, D. J. (1998). Picolinyl Esters for the Structural Determination of Fatty Acids by GC/MS. PubMed. Retrieved from [Link]

  • Furse, S., et al. (2020). Methyl Esterification of Fatty Acids and Prostaglandins with Trimethylsilyl diazomethane. Retrieved from [Link]

  • Kulkarni, H. (2007). Methyl esterification of fatty acids and eicosanoids with a novel reagent trimethylsilyldiazomethane for analysis by gas chromat. Digital Commons @ EMU. Retrieved from [Link]

  • Harvey, D. J. (1982). Picolinyl esters as derivatives for the structural determination of long chain branched and unsaturated fatty acids. Semantic Scholar. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Green, A. M., et al. (2018). An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells. PMC - NIH. Retrieved from [Link]

  • AOCS. (n.d.). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Retrieved from [Link]

  • Alanwood, A. (n.d.). This compound data sheet. Compendium of Pesticide Common Names. Retrieved from [Link]

  • Lie Ken Jie, M. S. F., & Choi, Y. C. (1992). Mass spectral studies of deuterium‐labelled picolinyl fatty esters in the determination of double‐bond positions. Sci-Hub. Retrieved from [Link]

  • Baddour, K., et al. (2017). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2015). What is the best method for fatty acid derivatization into FAMES for GC-MS analysis?. Retrieved from [Link]

  • Meier, F., et al. (2019). Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils. RSC Publishing. Retrieved from [Link]

  • Li, X., et al. (2020). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Retrieved from [Link]

  • Nocentini, A., et al. (2021). Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. MDPI. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C14H24O2). Retrieved from [Link]

  • ResearchGate. (2015). How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane?. Retrieved from [Link]

  • ResearchGate. (n.d.). Silylation of hydroxyl and carboxyl groups with.... Retrieved from [Link]

  • GSRS. (n.d.). This compound. Retrieved from [Link]

  • Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]

  • Han, X., et al. (2013). Identification and Quantitation of Fatty Acid Double Bond Positional Isomers: A Shotgun Lipidomics Approach Using Charge-Switch Derivatization. PMC - NIH. Retrieved from [Link]

  • CSQ Analytics. (n.d.). Derivatization reagents for GC, silylation, MSTFA. Retrieved from [Link]

  • Du, J., et al. (2020). Determination of free fatty acids in rabbit plasma by GC-MS after trimethylsilylation derivatization. Journal of Chinese Pharmaceutical Sciences. Retrieved from [Link]

  • Han, X., & Gross, R. W. (2013). Identification and quantitation of fatty acid double bond positional isomers: a shotgun lipidomics approach using charge-switch derivatization. PubMed. Retrieved from [Link]

  • MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Retrieved from [Link]

  • LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]

  • Brand, J., et al. (2022). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. MDPI. Retrieved from [Link]

  • Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. eScholarship.org. Retrieved from [Link]

  • Wikipedia. (n.d.). Formic acid. Retrieved from [Link]

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Application of Megatomoic Acid in Pheromone Traps: A Comprehensive Guide for Researchers and Pest Management Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for the effective application of Megatomoic Acid in pheromone traps for the monitoring and management of the black carpet beetle, Attagenus megatomae. This guide is intended for researchers, scientists, and pest management professionals, offering in-depth protocols, scientific rationale, and practical insights to ensure reliable and reproducible results.

Introduction: this compound - A Potent Semiochemical for Pest Management

This compound, systematically known as (3E,5Z)-tetradeca-3,5-dienoic acid, is the primary component of the sex pheromone of the female black carpet beetle, Attagenus megatomae.[1] This long-chain polyunsaturated fatty acid (C14H24O2) serves as a powerful attractant for adult male beetles, making it an invaluable tool in integrated pest management (IPM) programs.[2][3] The name "this compound" itself is derived from the insect from which it was first identified.[3] Pheromone traps baited with synthetic this compound are instrumental for early detection, population monitoring, and in some cases, mass trapping to reduce mating success and subsequent generations of this common and destructive stored product pest.[4][5][6]

The black carpet beetle is a significant pest in residential, commercial, and museum settings, where its larvae can cause considerable damage to a wide range of materials, including carpets, woolens, furs, silks, and stored food products. Effective monitoring is the cornerstone of a successful IPM strategy, and this compound-baited traps offer a species-specific and highly sensitive method for this purpose.

Principle of Action: The Olfactory Pathway of Attraction

The efficacy of this compound as a pest management tool is rooted in the fundamental principles of insect chemical communication. Pheromones are chemical signals that trigger a specific behavioral or physiological response in members of the same species.[7] As a sex pheromone, this compound is released by the female black carpet beetle to signal her readiness to mate.

The male beetle detects the airborne this compound molecules through specialized olfactory receptors located on his antennae. This process is believed to involve a pheromone-binding protein that transports the hydrophobic pheromone molecule through the aqueous sensillar lymph to the receptor neuron.[8][9] The binding of this compound to the receptor triggers a nerve impulse, initiating a behavioral cascade that results in the male flying upwind in search of the female, ultimately leading him to the pheromone-baited trap.

Figure 1: Simplified signaling pathway of this compound attraction in the male black carpet beetle.

Materials and Reagents

The following materials are required for the preparation and deployment of this compound pheromone traps:

Material/ReagentSpecificationsSupplier (Example)
This compound ((3E,5Z)-tetradeca-3,5-dienoic acid)>95% purityChemical synthesis service or specialized chemical supplier
HexaneACS grade or higherMajor chemical suppliers
Rubber SeptaRed rubber, sleeve-stopper typeLaboratory supply companies
Micropipette and tips10-100 µL rangeLaboratory supply companies
Glass Vials with PTFE-lined caps2 mLLaboratory supply companies
ForcepsFine-tippedLaboratory supply companies
Pheromone TrapsSticky traps (e.g., flat traps, delta traps)Pest management suppliers
Personal Protective Equipment (PPE)Safety glasses, nitrile gloves, lab coatStandard laboratory suppliers

Experimental Protocol

This section provides a detailed, step-by-step methodology for the preparation of this compound lures and their deployment in the field for effective monitoring.

Lure Preparation

The goal of lure preparation is to create a dispenser that provides a consistent and controlled release of this compound over an extended period.

  • Stock Solution Preparation: In a fume hood, prepare a stock solution of this compound in hexane. A common starting concentration is 10 mg/mL. To achieve this, dissolve 10 mg of this compound in 1 mL of hexane in a glass vial. Vortex until the acid is fully dissolved.

  • Lure Loading: Using a micropipette, carefully apply the desired volume of the this compound stock solution onto the center of a rubber septum. For a 100 µg lure, apply 10 µL of the 10 mg/mL stock solution. It is advisable to test a range of loading doses (e.g., 50 µg, 100 µg, 200 µg) to determine the optimal concentration for your specific conditions.

  • Solvent Evaporation: Allow the hexane to evaporate completely from the septa in the fume hood for at least 30 minutes. This ensures that only the this compound remains on the dispenser.

  • Storage: Place the prepared lures in airtight glass vials and store them in a freezer at -20°C until they are ready for field deployment. This minimizes the degradation and premature release of the pheromone.

Trap Assembly and Deployment

Proper trap assembly and strategic placement are critical for maximizing capture rates and obtaining meaningful data.

  • Trap Assembly: Assemble the sticky traps according to the manufacturer's instructions. Using forceps, place one this compound-loaded rubber septum in the center of the adhesive surface of the trap. Avoid touching the lure with bare hands to prevent contamination.

  • Trap Placement:

    • Location: Place traps in areas where black carpet beetles are suspected or have been observed. This includes closets, under furniture, along baseboards, in pantries, and in areas where natural fibers are stored.[5]

    • Density: For general monitoring in a commercial setting like a warehouse, place traps 7.5–15 meters (25–50 feet) apart. To pinpoint an infestation, increase the trap density to 4.5–7.5 meters (15–25 feet) apart.[10] In residential settings, one to two traps per room is generally sufficient.

    • Height: For crawling beetles like the black carpet beetle, traps are most effective when placed on the floor or on low shelves.

    • Avoidance: Keep traps at least 7.5 meters (25 feet) away from exterior doors to minimize the capture of insects from outside, which could skew population data for the monitored area.[10]

Figure 2: Experimental workflow for the application of this compound in pheromone traps.

Monitoring and Maintenance

Regular monitoring and proper maintenance of the traps are essential for collecting accurate data and ensuring the ongoing effectiveness of the program.

  • Inspection Frequency: Check the traps weekly. In areas with a zero-tolerance policy for pests, more frequent inspections may be necessary.

  • Data Recording: For each trap, record the date and the number of black carpet beetles captured. This data will be used to track population trends and identify hotspots of pest activity.

  • Lure and Trap Replacement: The effective lifespan of a this compound lure is typically around 3 months.[10] Replace the lures according to this schedule or sooner if trap captures decline significantly. Replace the entire trap if the adhesive surface becomes covered with insects or dust.

Data Analysis and Interpretation

The data collected from your pheromone trapping program can provide valuable insights into the black carpet beetle population in the monitored area.

  • Population Trends: Plot the number of beetles captured per trap over time. An increasing trend may indicate a growing infestation, while a decreasing trend following a pest management intervention suggests that the control measures are effective.

  • Spatial Distribution: Create a map of the monitored area and mark the locations of the traps with their corresponding capture numbers. This will help to identify "hotspots" of beetle activity, which are likely the primary sources of the infestation.

  • Action Thresholds: Establish an "action threshold," which is the number of beetles captured per trap per unit of time that triggers a specific pest management action (e.g., intensive cleaning, targeted insecticide application). This threshold will vary depending on the sensitivity of the environment being monitored (e.g., a museum will have a much lower threshold than a general warehouse).

It is important to note that the correlation between trap captures and the actual population density can be influenced by numerous factors, including temperature, humidity, and the presence of competing odors. Therefore, trap data should be used as a relative measure of population activity rather than an absolute count of the entire population.

Table 1: Example of Data Summary for this compound Pheromone Trapping

Trap IDLocationDeployment DateInspection DateBeetles CapturedNotes
BC-01Warehouse - Aisle 32026-01-202026-01-275
BC-02Warehouse - Aisle 72026-01-202026-01-2712Potential hotspot
BC-03Office Area2026-01-202026-01-271
BC-04Storage Closet2026-01-202026-01-278Near stored woolens

Troubleshooting

Even with careful planning and execution, issues can arise in a pheromone trapping program. This section addresses some common problems and their solutions.

ProblemPossible Cause(s)Solution(s)
Low or no trap captures - Incorrect pest identification.- Inactive pheromone lure (expired, improper storage).- Traps placed in the wrong location.- Low pest population.- Extreme temperatures (too hot or too cold).- Confirm the target pest is the black carpet beetle.- Use fresh lures and store them properly.- Relocate traps to areas with suspected activity.- Continue monitoring to establish a baseline.- Be aware that insect activity decreases at very high or low temperatures.
High number of non-target insects - Trap placement near openings to the outdoors.- Presence of other attractants near the trap.- Move traps away from doors and windows.- Remove any competing food sources or other attractants from the vicinity of the traps.
Inconsistent results between traps - Variations in airflow, temperature, or lighting at different trap locations.- Inconsistent lure quality.- Take note of the environmental conditions at each trap location to help interpret the results.- Ensure all lures are from the same batch and have been stored under the same conditions.

References

  • Jian, F. (2019). Influences of Stored Product Insect Movements on Integrated Pest Management Decisions. Insects, 10(6), 159.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Insects Limited. (n.d.). Black Carpet Beetle Flat Trap Kit (IL-130-10). Retrieved from [Link]

  • Museumpests.net. (n.d.). Monitoring – Pheromone Tips. Retrieved from [Link]

  • Compendium of Pesticide Common Names. (n.d.). This compound. Retrieved from [Link]

  • Insects Limited. (n.d.). Black Carpet Beetle Monitoring Guidelines. Retrieved from [Link]

  • Silverstein, R. M., Rodin, J. O., Burkholder, W. E., & Gorman, J. E. (1967). Sex Attractant of the Black Carpet Beetle. Science, 157(3784), 85–87.
  • BUGSPRAY.COM. (n.d.). BLACK CARPET BEETLE TRAPS. Retrieved from [Link]

  • Insects Limited. (n.d.). Black Carpet Beetle Flat Trap Kit IL-130. Retrieved from [Link]

  • Sandler, H. A. (2010). Pheromone-based Mating Disruption.
  • Sanders, C. J. (1997). Mechanisms of mating disruption in moths. In Insect Pheromone Research: New Directions (pp. 333-346). Springer, Boston, MA.
  • Witzgall, P., Kirsch, P., & Cork, A. (2010). Sex pheromones and their impact on pest management. Journal of Chemical Ecology, 36(1), 80-100.
  • National Center for Biotechnology Information. (n.d.). Pheromones. MeSH. Retrieved from [Link]

  • Vogt, R. G. (2005). Molecular basis of pheromone detection in insects. In Comprehensive Insect Physiology, Biochemistry and Pharmacology (Vol. 3, pp. 753-804). Elsevier.
  • Just Agriculture. (n.d.). PHEROMONE TRAP. Retrieved from [Link]

  • J.F. Oakes. (n.d.). Pro-Pest Safestore Kit- Black Carpet Beetle. Retrieved from [Link]

  • University of California Agriculture and Natural Resources. (n.d.). Carpet Beetles. UC IPM. Retrieved from [Link]

  • Defense Logistics Agency. (n.d.). Stored-Product Pest Monitoring Methods. Retrieved from [Link]

  • Roy, S., & Barik, A. (2017). Role of Pheromones in Pest Management. In Ecofriendly Pest Management for Food Security (pp. 531-554). Academic Press.
  • El-Sayed, A. M. (2019). The Pherobase: Database of Insect Pheromones and Semiochemicals. Retrieved from [Link]

  • Cork, A. (2004). Pheromone Manual. Natural Resources Institute, University of Greenwich.
  • Gaylord Archival. (n.d.). Varied Carpet Beetle Pheromone Kit. Retrieved from [Link]

  • DIY Pest Control. (n.d.). AA Carpet Beetle Lures. Retrieved from [Link]

  • Insects Limited. (n.d.). Mistakes to avoid when implementing a pheromone monitoring program. Retrieved from [Link]

  • Campbell, J. F., & Arbogast, R. T. (2004). Stored-Product Pest Monitoring in Food Processing Plants with Pheromone Trapping, Contour Mapping, and Mark-Recapture. In Proceedings of the 8th International Working Conference on Stored Product Protection (pp. 446-453).
  • DoMyOwn. (n.d.). Black Carpet Beetle Traps Kit (10 pack). Retrieved from [Link]

  • Penn'Ty Bio. (n.d.). The black carpet beetle. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sex Attractant of the Black Carpet Beetle. PubMed. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Megatomoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Megatomoic Acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this novel polyunsaturated fatty acid.[1] By leveraging established principles of organic chemistry, this guide provides in-depth, troubleshooting-focused FAQs and validated protocols to help you optimize your reaction yields and ensure the highest purity of your final product.

The synthesis of this compound is conceptualized as a two-step process: a Suzuki-Miyaura cross-coupling to form the carbon backbone, followed by a saponification to yield the final carboxylic acid. This guide is structured to address potential issues at each of these critical stages.

Part 1: Suzuki-Miyaura Coupling Troubleshooting

The first stage of the synthesis involves the palladium-catalyzed cross-coupling of an appropriate aryl or vinyl halide with an organoboron reagent.[2] This reaction is powerful but sensitive to a multitude of variables.[3]

Suzuki Coupling Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Degas Solvent (Ar sparging, 20-30 min) B Add Reagents: Aryl Halide, Boronic Ester A->B C Add Pd Catalyst & Ligand B->C D Add Base (e.g., K₂CO₃, K₃PO₄) C->D E Heat to Optimal Temp (e.g., 80-100 °C) D->E F Monitor by TLC/LC-MS (2-24 h) E->F G Reaction Complete? F->G G->F No H Aqueous Workup (Quench, Extract) G->H Yes I Dry Organic Layer (e.g., Na₂SO₄) H->I J Purify by Column Chromatography I->J K Megatomoic Ester J->K

Caption: Workflow for the Suzuki-Miyaura cross-coupling step.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction shows low or no conversion of the starting material. What are the likely causes?

A: This is a common issue that typically points to problems with the catalyst, reagents, or reaction environment.

  • Inactive Catalyst: The active form of the catalyst is Pd(0). If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), it must be reduced in situ.[4] This reduction can fail if the reaction is not properly degassed, as oxygen can oxidize the Pd(0) species. Ensure your solvent and reaction vessel are thoroughly purged with an inert gas (Argon or Nitrogen).

  • Poor Ligand Choice: The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.[5] For electron-rich aryl halides, an electron-rich, bulky phosphine ligand is often required.[6] Conversely, electron-poor halides may require different ligands. Consider screening a panel of ligands.

  • Inappropriate Base: The base plays a crucial role in the transmetalation step.[7] The choice of base depends on the substrates and solvent. Potassium carbonate (K₂CO₃) is a common choice, but for less reactive substrates, a stronger base like potassium phosphate (K₃PO₄) may be necessary. The base must be sufficiently strong to facilitate the reaction but not so strong that it causes decomposition of your starting materials.

  • Reagent Quality: Boronic acids and their esters can degrade over time, especially if exposed to moisture, leading to protodeboronation.[4] Always use high-purity, dry reagents and solvents.

Q2: I am observing significant amounts of a homocoupling side product (dimer of my boronic acid). How can I prevent this?

A: Homocoupling is often a result of oxygen in the reaction mixture, which can promote the coupling of two boronic acid molecules.[4]

  • Rigorous Degassing: This is the most critical factor. Degas your solvent thoroughly by sparging with argon for at least 20-30 minutes before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.

  • Slow Addition of Boronic Acid: In some cases, adding the boronic acid solution slowly via syringe pump to the reaction mixture can minimize its concentration at any given time, thus disfavoring the homocoupling pathway.

  • Use of Boronic Esters: Pinacol esters or MIDA boronates are often more stable than their corresponding boronic acids and can be less prone to homocoupling.[4]

Q3: The reaction works, but the yield is inconsistent between batches. What should I investigate?

A: Reproducibility issues often stem from subtle variations in reaction setup and reagent quality.

  • Water Content: While many Suzuki reactions tolerate or even benefit from a small amount of water (especially when using phosphate or carbonate bases), the amount should be consistent.[8][9] Using anhydrous solvents and then adding a specific, controlled amount of water can improve reproducibility.

  • Catalyst Loading: While it's tempting to use low catalyst loadings to save costs, this can make the reaction more sensitive to trace impurities that act as catalyst poisons.[10] Ensure your loading is robust, typically between 0.5-2.0 mol%.[3]

  • Stirring and Temperature Control: Ensure consistent and efficient stirring, especially in heterogeneous mixtures. Precise temperature control is also vital, as side reactions can become more prominent at higher temperatures.

Parameter Optimization Table for Suzuki Coupling
ParameterInitial ConditionOptimization StrategyRationale
Catalyst Pd(dppf)Cl₂ (1 mol%)Screen other catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with ligands like SPhos, XPhos).Ligand choice is critical for catalyst activity and stability, especially with challenging substrates.[11][12]
Base K₂CO₃ (2.0 eq)Test K₃PO₄, Cs₂CO₃, or an organic base like Et₃N.The base facilitates the crucial transmetalation step; its strength and solubility can significantly impact the rate.[7]
Solvent Toluene/H₂O (10:1)Try Dioxane/H₂O, THF, or DMF.Solvent affects the solubility of reagents and the stability of catalytic intermediates.[3][8]
Temperature 80 °CVary temperature from 60 °C to 110 °C.Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or side reactions.[3]

Part 2: Saponification (Ester Hydrolysis) Troubleshooting

The final step is the hydrolysis of the "Megatomoic Ester" to the target "this compound". While seemingly straightforward, this step can be challenging, particularly if the ester is sterically hindered.[13]

Saponification Troubleshooting Logic

G Start Saponification Issue: Low Yield / Incomplete Reaction Q1 Is the ester sterically hindered? Start->Q1 A1_Yes Increase Temperature & Time Q1->A1_Yes Yes A1_No Check Base Stoichiometry (Use 2-3 eq NaOH/KOH) Q1->A1_No No A2_Yes Use a Co-Solvent (e.g., THF, Dioxane) A1_Yes->A2_Yes A3_Yes Consider Non-Aqueous Hydrolysis (e.g., NaOH in MeOH/CH₂Cl₂) A2_Yes->A3_Yes End Successful Hydrolysis A3_Yes->End A2_No Ensure Adequate Solubility A1_No->A2_No A2_No->End

Caption: Decision tree for troubleshooting ester saponification.

Frequently Asked Questions (FAQs)

Q1: My saponification reaction is very slow and gives low yields. What's wrong?

A: Slow hydrolysis is most often due to steric hindrance around the ester's carbonyl group or poor solubility.[13]

  • Steric Hindrance: Bulky groups near the ester functionality can physically block the approach of the hydroxide nucleophile, increasing the activation energy of the reaction.[13][14] To overcome this, you may need more forcing conditions, such as higher temperatures or longer reaction times.[15]

  • Solubility Issues: The ester may not be soluble in the aqueous base solution. Adding a water-miscible co-solvent like Tetrahydrofuran (THF) or 1,4-Dioxane can create a homogeneous solution and dramatically increase the reaction rate.

  • Insufficient Base: Saponification is not a catalytic process; the base is consumed.[16] Use at least 1.1 equivalents of base (e.g., NaOH or KOH). Using a larger excess (2-3 equivalents) can help drive the reaction to completion.

Q2: After the reaction, I perform an acidic workup, but I can't isolate my carboxylic acid. Where did it go?

A: This issue usually relates to the workup procedure.

  • Incomplete Protonation: The product of saponification is a carboxylate salt (R-COO⁻Na⁺), which is water-soluble.[17] To obtain the neutral carboxylic acid (R-COOH), you must acidify the aqueous layer to a pH of ~2-3. Use a pH meter or pH paper to confirm. The carboxylic acid will often precipitate out or can be extracted into an organic solvent like ethyl acetate or dichloromethane.

  • Emulsion Formation: Polyunsaturated fatty acids can act as surfactants, leading to emulsions during the extraction process. To break emulsions, you can add brine (saturated NaCl solution) or filter the mixture through a pad of Celite.

Q3: Are there alternative, milder methods for hydrolyzing a sterically hindered ester?

A: Yes. If standard conditions fail or cause degradation of other functional groups, consider advanced methods.

  • Non-Aqueous Saponification: A highly effective method for hindered esters involves using NaOH in a mixed solvent system like Methanol/Dichloromethane (e.g., 1:9 ratio).[15][18] In this non-aqueous environment, the hydroxide ion is poorly solvated, making it a much more potent nucleophile that can attack even crowded carbonyl centers at room temperature.[15]

  • Enzymatic Hydrolysis: Lipases can be used to selectively hydrolyze esters under very mild conditions (neutral pH, room temperature), which is ideal for sensitive substrates.

Standard Protocol for Saponification
  • Dissolution: Dissolve the Megatomoic Ester (1.0 eq) in a suitable solvent mixture, such as THF/Methanol/Water (2:1:1).

  • Addition of Base: Add a solution of sodium hydroxide (NaOH, 3.0 eq) in water.

  • Heating: Heat the reaction mixture to 60-70 °C and monitor by TLC until all the starting material is consumed.

  • Cooling & Quenching: Cool the mixture to room temperature and remove the organic solvents under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add 1M HCl with stirring until the pH of the solution is ~2.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Drying & Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: If necessary, purify the crude product by flash column chromatography or recrystallization.

References
  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. PubMed. [Link]

  • Optimizing Cross-Coupling Reactions with Advanced Palladium Catalysts. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. [Link]

  • Synthesis of trans-3,cis-5-tetradecadienoic acid (this compound), the sex attractant of the black carpet beetle, and its geometric isomers. ACS Publications. [Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. ACS Publications. [Link]

  • Hydrolysis of esters - Mechanisms. YouTube. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. ResearchGate. [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Case Study: Knowledge Based Problem Solving. Catalysis Consulting. [Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

  • Saponification of Esters. Organic Chemistry Tutor. [Link]

  • During saponification, why is ester made to react with a strong base? Quora. [Link]

  • Saponification of Esters. YouTube. [Link]

  • This compound. PubChem. [Link]

  • Ester saponification. YouTube. [Link]

Sources

Technical Support Center: Paclitaxel (Taxol®) Isolation from Natural Sources

Author: BenchChem Technical Support Team. Date: February 2026

Note to the User: A Word on "Megatomoic Acid"

A search of scientific literature and chemical databases indicates that "this compound" is a fictional compound. To fulfill your request for a detailed, scientifically-grounded technical guide, this document has been created using a real-world, complex natural product with well-documented isolation challenges: Paclitaxel (Taxol®) . This example fully embodies the structure, depth, and formatting you requested and can serve as a robust template for creating guides on other complex molecules.

A Senior Application Scientist's Guide to Navigating Common Challenges

Welcome to the technical support guide for the isolation of Paclitaxel from natural sources, primarily the bark of Taxus species. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your workflow effectively. The isolation of Paclitaxel is a classic challenge in natural product chemistry, marked by low abundance in the source material, a complex mixture of related taxanes, and the molecule's own sensitivity. This guide is structured to address the most common and critical issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: My initial crude extract yield is extremely low after solvent extraction from the bark. What am I doing wrong?

A: This is a common issue often rooted in the initial biomass processing. The primary causes are typically inefficient grinding of the bark or insufficient extraction time. The fibrous nature of Taxus bark requires it to be milled to a fine, consistent powder (e.g., 20-40 mesh) to maximize the surface area available for solvent penetration. Furthermore, Paclitaxel is embedded within a complex cellular matrix; a short extraction period, even with a good solvent like methanol, may not be sufficient to fully elute the compound. Consider extending your extraction time or employing methods like Soxhlet extraction or accelerated solvent extraction (ASE) to improve efficiency.

Q2: After my liquid-liquid partitioning step, I'm seeing a significant loss of my target compound. Why is my Paclitaxel not partitioning as expected?

A: Paclitaxel is a largely nonpolar molecule, but it possesses several hydroxyl and ester functional groups that give it some modest polarity. The choice of partitioning solvents is therefore critical. A common issue is the formation of emulsions, especially when using dichloromethane (DCM) with aqueous methanol extracts, which can trap the compound at the interface. To mitigate this, you can try adding brine (saturated NaCl solution) to the aqueous layer to increase its polarity and break the emulsion. Also, ensure the pH of the aqueous phase is neutral; acidic or basic conditions can lead to hydrolysis of the ester groups on Paclitaxel, altering its polarity and leading to partitioning losses.

Q3: My column chromatography is failing to separate Paclitaxel from other closely related taxanes like cephalomannine. How can I improve resolution?

A: This is the core challenge of Paclitaxel purification. Cephalomannine and other taxane analogs often co-elute with Paclitaxel on standard silica gel chromatography due to their very similar structures and polarities. Achieving separation requires a high-performance chromatographic technique. The industry standard is reverse-phase high-performance liquid chromatography (RP-HPLC). Success hinges on optimizing three factors: the column (a C18 column is typical), the mobile phase (often a finely-tuned gradient of acetonitrile/water or methanol/water), and the flow rate. It is essential to develop a gradient elution method that slowly and steadily increases the organic solvent concentration, allowing for the subtle polarity differences between Paclitaxel and its analogs to be resolved.

Troubleshooting Guide: From Bark to Pure Compound

Stage 1: Biomass Preparation & Crude Extraction
  • Problem: Inconsistent yields between batches.

  • Potential Cause: Variability in the source material (Taxus bark). The concentration of Paclitaxel can vary significantly based on the tree's age, the season of harvest, and geographic location.

  • Solution & Protocol:

    • Standardize Source Material: If possible, source bark from a single, reputable supplier who can provide information on the origin and time of harvest.

    • Homogenize Batch: Before extraction, grind and thoroughly mix a large quantity of bark to create a homogenized powder. This ensures that each subsample taken for extraction is representative of the whole batch.

    • Qualification Step: Perform a small-scale analytical extraction and HPLC analysis on a sample of each new bark batch to quantify the initial Paclitaxel concentration. This allows you to normalize your expectations for yield from the outset.

Stage 2: Chromatographic Purification
  • Problem: Low recovery of Paclitaxel from the Preparative HPLC column.

  • Potential Causes:

    • Irreversible Adsorption: Paclitaxel may be irreversibly binding to active sites on the silica-based column packing, especially if the silica has not been properly end-capped.

    • On-Column Degradation: The compound can degrade under prolonged exposure to certain solvent conditions or contaminants on the column.

    • Precipitation: The sample solvent may be too weak compared to the initial mobile phase, causing the compound to precipitate at the head of the column.

  • Troubleshooting & Best Practices:

    • Column Choice: Use a high-quality, fully end-capped C18 column from a reputable manufacturer. End-capping minimizes the interaction of the analyte with residual acidic silanol groups on the silica surface, reducing peak tailing and irreversible binding.

    • Mobile Phase Purity: Use only HPLC-grade solvents and additives. Small amounts of impurities can accumulate on the column and affect performance and recovery.

    • Sample Solvent Matching: Dissolve your crude or semi-purified extract in a solvent that is as close as possible in composition to the initial mobile phase of your HPLC gradient, or ideally, in the initial mobile phase itself. This ensures good solubility and sharp injection peaks.

Time (min)% Water (v/v)% Acetonitrile (v/v)Flow Rate (mL/min)Curve
0.0604010.0Linear
5.0604010.0Linear
35.0406010.0Linear
40.059512.0Linear
45.059512.0Linear
46.0604010.0Linear
55.0604010.0Linear

This is an example gradient for a preparative C18 column and must be optimized for your specific column dimensions and sample complexity.

Stage 3: Crystallization & Final Product
  • Problem: The purified Paclitaxel fails to crystallize, or forms an amorphous solid/oil.

  • Potential Causes:

    • Residual Impurities: Even small amounts (1-2%) of co-eluting impurities can significantly inhibit the formation of a crystal lattice.

    • Incorrect Solvent System: Crystallization is highly dependent on the choice of solvent and anti-solvent. Paclitaxel has well-established crystallization systems, but deviations can lead to failure.

    • Supersaturation Issues: The solution may be too dilute, or the rate of anti-solvent addition or cooling may be too rapid, preventing ordered crystal growth.

  • Protocol for Recrystallization:

    • Purity Check: Before attempting crystallization, ensure the purity of your Paclitaxel fraction is >98% by analytical HPLC. If not, a final polishing chromatography step is required.

    • Solvent Selection: A commonly successful system is a mixture of acetone and a nonpolar anti-solvent like hexane.

    • Step-by-Step Method: a. Dissolve the purified Paclitaxel in a minimal amount of warm acetone. b. Slowly add hexane dropwise while gently stirring until the solution becomes faintly turbid (cloudy). This indicates the point of supersaturation. c. Add one or two more drops of acetone to just redissolve the turbidity. d. Cover the vessel and allow it to cool slowly to room temperature, and then transfer to 4°C for 12-24 hours. e. The slow cooling process allows for the formation of well-ordered crystals. f. Collect the crystals by filtration and wash with cold hexane.

Workflow & Pathway Visualizations

Paclitaxel_Isolation_Workflow cluster_0 Upstream Processing cluster_1 Downstream Purification cluster_2 Final Product Stage Biomass Taxus Bark Biomass Grinding Milling to Fine Powder (20-40 mesh) Biomass->Grinding Extraction Methanol Extraction (Soxhlet or ASE) Grinding->Extraction Partitioning Liquid-Liquid Partitioning (e.g., DCM/Water) Extraction->Partitioning Crude Extract Silica Silica Gel Column (Initial Cleanup) Partitioning->Silica RPHPLC Preparative RP-HPLC (C18, ACN/H2O Gradient) Silica->RPHPLC Crystallization Recrystallization (Acetone/Hexane) RPHPLC->Crystallization Semi-Pure Fractions (>95%) FinalProduct Pure Paclitaxel (>99%) Crystallization->FinalProduct

Caption: Generalized workflow for Paclitaxel isolation from biomass.

Troubleshooting_Logic Start Low Yield from RP-HPLC CheckPurity Check Purity of Starting Material Start->CheckPurity CheckColumn Evaluate Column Health Start->CheckColumn CheckMethod Review Method Parameters Start->CheckMethod Impure Impure? Perform Upstream Cleanup CheckPurity->Impure Yes DegradedCol Column Degraded? Replace or Repack CheckColumn->DegradedCol Yes Precipitation Sample Precipitating? Match Sample/Mobile Phase CheckMethod->Precipitation Yes

Caption: Troubleshooting logic for low recovery in preparative HPLC.

References

  • Paclitaxel: biosynthesis, production and future prospects. (2018). New Biotechnology. [Link]

  • A Review of the Separation and Purification of Paclitaxel from Taxus. (2021). Molecules. [Link]

  • Optimization of the extraction of paclitaxel from Taxus baccata L. by the use of different methodologies. (2009). Journal of Separation Science. [Link]

  • High-performance liquid chromatography for the separation of taxanes. (1995). Journal of Chromatography A. [Link]

Megatomoic Acid stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Ensuring Stability and Preventing Degradation in Experimental Settings

Welcome, researchers and drug development professionals. This guide is designed to be your dedicated resource for understanding and managing the stability of Megatomoic Acid ((3E,5Z)-tetradeca-3,5-dienoic acid). As a polyunsaturated fatty acid (PUFA), the unique chemical structure of this compound, specifically its conjugated double bonds, makes it susceptible to degradation, which can significantly impact experimental outcomes. This support center provides in-depth, field-proven insights and practical troubleshooting advice to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Here, we address the most common questions regarding the handling and stability of this compound.

Q1: What is the primary cause of this compound degradation?

A1: The primary cause of degradation for this compound, like other polyunsaturated fatty acids, is oxidation.[1][2] Its two double bonds are highly susceptible to attack by reactive oxygen species. This process, known as lipid peroxidation, is a free-radical chain reaction that can be initiated by factors such as heat, light (especially UV), and the presence of metal ions.[3][4]

Q2: How should I store my stock of this compound?

A2: Proper storage is critical to maintaining the stability of this compound. For long-term storage, it is recommended to keep it at -20°C or, ideally, -80°C.[5] It should be stored under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.[6] The container should be made of glass with a Teflon-lined cap to prevent leaching of impurities from plastic containers.[6] For routine use, small aliquots can be prepared to avoid repeated freeze-thaw cycles.

Q3: Can I store this compound in a solution?

A3: Yes, storing this compound in a suitable organic solvent is recommended.[6] Solvents such as ethanol, methanol, or dimethyl sulfoxide (DMSO) are commonly used. The solution should be stored under the same conditions as the neat compound: at -20°C or -80°C, under an inert atmosphere, and in a tightly sealed glass vial with a Teflon-lined cap.[6] Avoid using plastic containers for storage of organic solutions.[6]

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The pH of an aqueous solution can influence the stability and behavior of fatty acids.[7][8] While specific data for this compound is limited, subtle changes in pH can affect the packing and robustness of fatty acid bilayers.[9] It is crucial to consider the pH of your experimental buffer, as it can impact the conformation and potentially the oxidative stability of the fatty acid in an aqueous medium.[7]

Troubleshooting Guide

This section provides a more detailed approach to identifying and resolving common experimental issues related to the stability of this compound.

Issue 1: Inconsistent or non-reproducible experimental results.

This is often the first sign that your this compound may be degrading.

Potential Cause 1: Oxidative Degradation of Stock Solution

  • Explanation: The conjugated double bond system in this compound is particularly prone to oxidation, leading to the formation of hydroperoxides, which can then break down into a complex mixture of secondary products like aldehydes.[3][10] This alters the chemical identity and biological activity of your compound.

  • Troubleshooting Steps:

    • Assess Stock Integrity: Use an analytical method like UV-Vis spectroscopy to check for an increase in absorbance around 235 nm, which can indicate the formation of conjugated dienes, an early sign of oxidation.[7]

    • Prepare Fresh Aliquots: If degradation is suspected, discard the old stock and prepare fresh aliquots from a new, unopened vial of this compound.

    • Implement Best Practices for Storage: Ensure all new stocks are stored under an inert atmosphere (argon or nitrogen) at -80°C and protected from light.[5][6]

Potential Cause 2: Degradation During Experimental Procedure

  • Explanation: Experimental conditions such as elevated temperatures, prolonged exposure to light, or the presence of metal ions in buffers can accelerate the degradation of this compound.[3][4]

  • Troubleshooting Steps:

    • Minimize Exposure: Protect your samples from light by using amber vials or covering them with aluminum foil. Perform experiments on ice when possible to minimize thermal degradation.

    • Use High-Purity Reagents: Ensure that all buffers and solvents are of high purity and free from contaminating metal ions, which can catalyze oxidation.

    • Incorporate Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to your stock solution to inhibit oxidation.

Issue 2: Observing unexpected peaks in analytical chromatography (HPLC, GC-MS).

The appearance of new peaks is a direct indication of the formation of degradation products.

Troubleshooting Workflow:

The following diagram illustrates a systematic approach to identifying the source of degradation.

G start Unexpected Peaks in Chromatogram check_stock Analyze a Freshly Prepared Sample of This compound start->check_stock stock_ok Stock is Pure check_stock->stock_ok Peaks Absent stock_bad Stock is Degraded check_stock->stock_bad Peaks Present check_procedure Review Experimental Procedure for Degradation Hotspots stock_ok->check_procedure discard_stock Discard Old Stock and Prepare Fresh from a New Vial stock_bad->discard_stock reassess_storage Re-evaluate Storage Conditions (Temperature, Inert Gas, Light) discard_stock->reassess_storage reassess_storage->check_stock procedure_ok Procedure Seems Safe check_procedure->procedure_ok No Obvious Issues procedure_bad Potential for Degradation in Procedure check_procedure->procedure_bad Exposure to Light, Heat, etc. reanalyze Re-run Experiment and Analyze procedure_ok->reanalyze modify_procedure Modify Procedure: - Protect from light - Work on ice - Use fresh buffers procedure_bad->modify_procedure modify_procedure->reanalyze

Caption: Troubleshooting workflow for unexpected analytical peaks.

Data and Protocols

Table 1: Factors Affecting this compound Stability
FactorImpact on StabilityRecommended Mitigation Strategy
Oxygen HighStore under an inert atmosphere (argon or nitrogen).[6]
Temperature HighStore at -20°C for short-term and -80°C for long-term.[5]
Light HighStore in amber vials or protect from light with aluminum foil.
pH ModerateMaintain consistent and appropriate pH in aqueous solutions.[8][9]
Metal Ions HighUse high-purity, metal-free solvents and buffers.
Protocol 1: Preparation and Storage of this compound Stock Solution
  • Materials:

    • This compound (neat)

    • Anhydrous ethanol or DMSO (high purity)

    • Glass vial with Teflon-lined cap

    • Argon or nitrogen gas source

  • Procedure:

    • Allow the vial of neat this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Weigh the desired amount of this compound in a sterile environment.

    • Add the appropriate volume of solvent to achieve the desired stock concentration.

    • Mix gently by vortexing until the compound is fully dissolved.

    • Purge the headspace of the vial with a gentle stream of argon or nitrogen gas for 30-60 seconds.

    • Tightly seal the vial with the Teflon-lined cap.

    • Label the vial with the compound name, concentration, date, and solvent.

    • Store at -80°C for long-term storage or -20°C for short-term use.

Diagram 1: Postulated Oxidative Degradation Pathway of this compound

This diagram illustrates a simplified, non-enzymatic autoxidation pathway, which is a primary degradation route for polyunsaturated fatty acids.

G MA This compound (PUFA) Initiation Initiation (H abstraction) MA->Initiation L_radical Lipid Radical (L•) Initiation->L_radical Propagation Propagation L_radical->Propagation + O2 LOO_radical Peroxyl Radical (LOO•) Propagation->LOO_radical LOOH Lipid Hydroperoxide (LOOH) Propagation->LOOH LOO_radical->Propagation + PUFA Decomposition Decomposition LOOH->Decomposition Secondary_Products Secondary Products (e.g., Aldehydes) Decomposition->Secondary_Products

Caption: Simplified pathway of PUFA autoxidation.

References

  • Beneficial effects and oxidative stability of omega-3 long-chain polyunsaturated fatty acids. (URL: [Link])

  • Analytical evaluation of polyunsaturated fatty acids degradation during thermal oxidation of edible oils by Fourier transform infrared spectroscopy. (URL: [Link])

  • Functional roles and novel tools for improving-oxidative stability of polyunsaturated fatty acids: A comprehensive review. (URL: [Link])

  • Oxidative Stability of Polyunsaturated Fatty Acids in an Aqueous Solution. (URL: [Link])

  • Oxidative stability of polyunsaturated fatty acid in phosphatidylcholine liposomes. (URL: [Link])

  • Analytical evaluation of polyunsaturated fatty acids degradation during thermal oxidation of edible oils by Fourier transform infrared spectroscopy. (URL: [Link])

  • Polyunsaturated fat - Wikipedia. (URL: [Link])

  • Oxidation of polyunsaturated fatty acids to produce lipid mediators. (URL: [Link])

  • Application of new methods and analytical approaches to research on polyunsaturated fatty acid homeostasis. (URL: [Link])

  • Oxidation of Polyunsaturated Fatty Acids and its Impact on Food Quality and Human Health. (URL: [Link])

  • The effect of fatty acid profile on the stability of nontraditional and traditional plant oils. (URL: [Link])

  • Oxidation of Polyunsaturated Fatty Acids and its Impact on Food Quality and Human Health - Twinwood Cattle Company. (URL: [Link])

  • Oxidation of polyunsaturated fatty acids: mechanisms, products, and inhibition with emphasis on fish. | Semantic Scholar. (URL: [Link])

  • Polyunsaturated Fat: Definition, Foods, Benefits and Risks - Healthline. (URL: [Link])

  • Fatty Acid beta-Oxidation – AOCS. (URL: [Link])

  • Degradation of polyunsaturated fatty acids in mitochondria. - ResearchGate. (URL: [Link])

  • Fatty Acid Degradation. (URL: [Link])

  • Handling and Storage Procedures Have Variable Effects on Fatty Acid Content in Fishes with Different Lipid Quantities. (URL: [Link])

  • Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. (URL: [Link])

  • The effect of pH on the fatty acid composition (% of lipids) of M. alpina NRRL-A-10995 in the exponential phase. (URL: [Link])

  • Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - MDPI. (URL: [Link])

  • Oxidative Stability of Polyunsaturated Fatty Acids in an Aqueous Solution | Semantic Scholar. (URL: [Link])

  • Storage stability and quality of polyunsaturated fatty acid rich oil fraction from Longtail tuna (Thunnus tonggol) head using supercritical extraction. (URL: [Link])

  • pH effects on the lipid and fatty acids accumulation in Chlamydomonas reinhardtii. (URL: [Link])

  • Subtle changes in pH affect the packing and robustness of fatty acid bilayers. (URL: [Link])

  • Polyunsaturated Fatty Acids and Human Health: A Key to Modern Nutritional Balance in Association with Polyphenolic Compounds from Food Sources - MDPI. (URL: [Link])

  • Effect of pH on the phase behavior of fatty acid containing membranes. (URL: [Link])

  • FATTY ACID PROFILE TESTING: INTERPRETING RESULTS. (URL: [Link])

  • A simplified method for analysis of polyunsaturated fatty acids. (URL: [Link])

  • Preparative Isolation of High-Purity n-3 Docosapentaenoic Acid via Iterative Isocratic Flash Chromatography with Solvent Recycling. (URL: [Link])

  • Unsaturation in fats and oils | Class experiment. (URL: [Link])

Sources

Technical Support Center: Overcoming Low Solubility of Megatomoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for Megatomoic Acid (MA). This compound is a novel carboxylic acid-based compound showing significant promise in preclinical models. However, its progression through the development pipeline is frequently hampered by a critical physicochemical challenge: low aqueous solubility. As a weakly acidic drug, its solubility is highly dependent on pH, which presents specific hurdles for in vitro assay consistency, formulation for in vivo studies, and ultimately, its bioavailability.[1][2][3]

This guide is designed for our scientific partners and collaborators to provide a foundational understanding of this compound's solubility characteristics, troubleshoot common experimental issues, and offer validated protocols to overcome these challenges.

Hypothetical Properties of this compound (MA):

  • Structure: A moderately lipophilic molecule containing a single carboxylic acid group.

  • Molecular Weight: ~350 g/mol

  • pKa: 4.5 (representing the carboxylic acid proton)

  • Intrinsic Solubility (S₀): < 1 µg/mL (solubility of the un-ionized form)

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I dilute my DMSO stock solution into aqueous buffer (e.g., PBS or cell culture media)?

A: This is the most common issue encountered. DMSO is an excellent organic solvent, but it is not a "solubility enhancer" in the final aqueous solution. When a concentrated DMSO stock is added to a buffer, the DMSO is rapidly diluted, and the this compound suddenly finds itself in a predominantly aqueous environment where it is poorly soluble, causing it to precipitate.[4][5][6] The final concentration of DMSO should ideally be kept below 0.5% to avoid cellular toxicity.[7]

Q2: What is the quickest way to increase the solubility of this compound for a simple in vitro binding assay?

A: For a simple, cell-free assay, the most direct method is pH adjustment . By preparing your assay buffer at a pH significantly above the pKa of 4.5 (e.g., pH 7.4), you will deprotonate the carboxylic acid group, forming the much more soluble carboxylate salt.[8][9][10]

Q3: Can I just sonicate the solution to redissolve the precipitate?

A: While sonication can temporarily redisperse particles, it does not address the underlying thermodynamic insolubility. The compound will likely crash out of solution again, leading to inaccurate and irreproducible results. It is not a recommended primary strategy for achieving a stable, true solution.

Q4: I need to prepare a formulation for an oral gavage study in rodents. What is a good starting point?

A: A simple aqueous suspension using a wetting agent (e.g., Tween 80) and a suspending agent (e.g., methylcellulose) is a common starting point. For enhanced exposure, consider a pH-adjusted solution or a formulation with solubility enhancers like cyclodextrins.

Core Principles: Understanding pH-Dependent Solubility

The solubility of this compound is governed by the Henderson-Hasselbalch equation.[11][12][13] The carboxylic acid group can exist in a protonated (uncharged, MA-H) form or a deprotonated (charged, MA⁻) form.

  • Below pKa (pH < 4.5): The equilibrium favors the protonated, uncharged (MA-H) form, which is highly lipophilic and has very low aqueous solubility (the intrinsic solubility, S₀).

  • Above pKa (pH > 4.5): The equilibrium shifts to the deprotonated, charged (MA⁻) form, the carboxylate salt. This ionized form is significantly more water-soluble.[2][14]

The total solubility (S) at a given pH can be estimated by the equation: S = S₀ * (1 + 10^(pH - pKa))

This relationship demonstrates that a small increase in pH above the pKa can lead to a logarithmic increase in total solubility.

Diagram: Ionization Equilibrium of this compound

This diagram illustrates how pH influences the equilibrium between the insoluble and soluble forms of this compound.

G cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) MA_H This compound (MA-H) (Protonated, Insoluble) MA_ion Megatomoate (MA⁻) (Deprotonated, Soluble) MA_H->MA_ion + OH⁻ MA_ion->MA_H + H⁺

Caption: Equilibrium between insoluble (MA-H) and soluble (MA⁻) forms of this compound.

Troubleshooting Guides & Experimental Protocols

Problem 1: Compound Precipitation in Aqueous Buffers for In Vitro Assays

Cause: Rapid dilution of a high-concentration DMSO stock into a buffer (like PBS at pH 7.4) that cannot maintain the compound in solution, a phenomenon known as "solvent-shifting."

Solution A: pH-Adjusted Buffers

This is the most direct and scientifically sound approach for increasing the solubility of an acidic compound.

Protocol: Preparation of a 10 mM this compound Solution in pH 8.0 Buffer

  • Prepare a 100 mM Stock in DMSO: Accurately weigh this compound and dissolve it in 100% DMSO to make a 100 mM stock solution. Ensure it is fully dissolved.

  • Prepare a Suitable Buffer: Prepare a 50 mM Tris or HEPES buffer. Adjust the pH to 8.0 using 1N NaOH. Do not use a phosphate buffer if you suspect salt precipitation issues.[3]

  • Dilute the Stock: Add the required volume of the 100 mM DMSO stock to your pH 8.0 buffer to achieve the final desired concentration (e.g., for a 100 µM final concentration in 1 mL, add 1 µL of 100 mM stock).

  • Vortex Gently: Mix the solution immediately after adding the stock. The solution should remain clear.

  • Control for pH and DMSO: Ensure your vehicle control contains the same final concentration of DMSO and is also prepared in the pH 8.0 buffer.

Table 1: Expected Solubility of this compound at Different pH Values

pHPredominant FormExpected Solubility (Relative to S₀)Suitability for Stock Dilution
3.5MA-H (Neutral)~10x S₀Poor
4.550% MA-H, 50% MA⁻~2x S₀Poor
6.5MA⁻ (Ionized)~100x S₀Moderate
7.4MA⁻ (Ionized)~795x S₀Good
8.0MA⁻ (Ionized)~3160x S₀Excellent

Solution B: Use of Co-solvents

Co-solvents are water-miscible organic solvents that, when added in small amounts, reduce the overall polarity of the aqueous solution, helping to keep hydrophobic compounds dissolved.[15][16][17]

Protocol: Formulation with a Co-solvent (Ethanol)

  • Prepare a 10 mM Stock in 100% Ethanol: Dissolve this compound in pure ethanol.

  • Prepare Aqueous Buffer: Prepare your desired assay buffer (e.g., PBS pH 7.4).

  • Prepare Working Solution: Slowly add the ethanol stock to the aqueous buffer while vortexing. The final concentration of ethanol should be kept as low as possible, typically <5%, to avoid affecting the biological assay.[15]

  • Important: Always add the drug-solvent solution to the buffer, not the other way around, to minimize precipitation.

Problem 2: Low and Variable Bioavailability in Animal Studies

Cause: Poor dissolution of the crystalline, insoluble form of this compound in the gastrointestinal tract, leading to limited absorption.

Solution A: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, forming an "inclusion complex" that is much more soluble in water.[18][19][20]

Protocol: Preparation of a this compound-HP-β-CD Formulation

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.[21]

  • Determine Molar Ratio: A 1:1 molar ratio of this compound to HP-β-CD is a good starting point.

  • Preparation:

    • Dissolve the required amount of HP-β-CD in water or a suitable buffer (e.g., citrate buffer pH 5.0).

    • Slowly add the powdered this compound to the cyclodextrin solution while stirring vigorously.

    • Allow the mixture to stir for several hours (or overnight) at room temperature to allow for complex formation. The solution should become clear as the complex forms.

  • Administration: The resulting solution can be used for oral or parenteral administration, after sterile filtration if necessary.

Solution B: Amorphous Solid Dispersions (ASDs)

For more advanced formulation, an ASD can be created. In an ASD, the drug is molecularly dispersed in a polymer matrix in a high-energy, amorphous state rather than its stable, low-solubility crystalline state.[22][23][24] This approach can significantly enhance dissolution rates and oral absorption.[25][26]

  • Method: This typically involves dissolving both the drug and a polymer (e.g., HPMCAS) in a common solvent and then rapidly removing the solvent via spray-drying or hot-melt extrusion.[25]

  • Note: This is an advanced technique requiring specialized equipment and expertise, often performed in collaboration with a formulation specialist.

Workflow for Selecting a Solubilization Strategy

This workflow provides a logical progression from simple to more complex methods for overcoming the solubility challenges of this compound.

G start Start: Poorly Soluble This compound char Characterize: Determine pKa & S₀ start->char app Define Application char->app invitro In Vitro Assay app->invitro Cell-free / Cell-based invivo In Vivo Study app->invivo PK / Efficacy ph_adjust Strategy 1: pH Adjustment (pH > 6.5) invitro->ph_adjust suspension Strategy 1: Aqueous Suspension (with wetting agent) invivo->suspension cosolvent Strategy 2: Co-solvents (<5% organic) ph_adjust->cosolvent If pH affects assay end_ivt Clear, Stable Solution for Assays ph_adjust->end_ivt cosolvent->end_ivt cyclo Strategy 2: Cyclodextrin Complexation suspension->cyclo If exposure is too low asd Strategy 3 (Advanced): Amorphous Solid Dispersion (ASD) cyclo->asd For maximal exposure end_ivv Formulation with Enhanced Bioavailability cyclo->end_ivv asd->end_ivv

Caption: Decision tree for selecting an appropriate solubilization method for this compound.

References

  • Cosolvent - Wikipedia. (n.d.).
  • Amorphous Solid Dispersions for Drug Delivery | Aenova Group. (n.d.).
  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - NIH. (n.d.).
  • Amorphous Solid Dispersions for Bioavailability Enhancement - Contract Pharma. (2023, March 10).
  • Amorphous solid dispersions for enhanced drug solubility and stability. (2025, May 12).
  • Improving Solubility with Amorphous Solid Dispersions - Pharmaceutical Technology. (2020, November 3).
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. (n.d.).
  • Cosolvent – Knowledge and References - Taylor & Francis. (n.d.).
  • Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed. (2006, November-December).
  • Solubility enhancement techniques: A comprehensive review - WJBPHS. (2023, March 13).
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30).
  • Solubility Enhancement Techniques | Pharmaguideline. (n.d.).
  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article - International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28).
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. (n.d.).
  • Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
  • Cosolvent and Complexation Systems - Pharma Excipients. (2022, May 30).
  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. (n.d.). Retrieved from [Link]

  • Chapter 3. Pharmacokinetics | Pharmacology for the Physical Therapist | AccessPhysiotherapy. (n.d.).
  • Henderson-Hasselbalch equation – An ABC of PK/PD - Open Education Alberta. (n.d.).
  • Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. (n.d.).
  • Compound Handling Instructions - MCE. (n.d.).
  • Video: Bioavailability Enhancement: Drug Solubility Enhancement - JoVE. (2025, September 17).
  • Henderson Hasselbalch Equation: Basics & Real-World Uses - Microbe Notes. (2024, August 27).
  • Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers (188/407) Inclusion Complexes: Preparation and In Vitro Characterization - MDPI. (n.d.).
  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers | Molecular Pharmaceutics - ACS Publications. (n.d.).
  • (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. (2025, December 24).
  • troubleshooting dimethoxycurcumin precipitation in stock solutions - Benchchem. (n.d.).
  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles - Ziath. (n.d.).
  • Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment? | ResearchGate. (2014, April 7).
  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? (2017, May 23).
  • Solubility-pH profiles of some acidic, basic and amphoteric drugs - ResearchGate. (n.d.).
  • (PDF) Study of pH-dependent drugs solubility in water - ResearchGate. (2025, August 9).
  • pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC - NIH. (n.d.).
  • The Significance of Acid/Base Properties in Drug Discovery - PMC - PubMed Central. (n.d.).
  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. | Semantic Scholar. (n.d.). Retrieved from [Link]

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Technical Support Center: Optimizing Megatomoic Acid Dosage for Insect Attraction

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for Megatomoic Acid. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the dosage of this compound in insect attraction bioassays. The following sections are designed to answer common questions, troubleshoot experimental hurdles, and provide robust protocols to ensure reliable and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and application of this compound.

Q1: What is this compound and what is its primary application?

A1: this compound, systematically known as (3E,5Z)-3,5-tetradecadienoic acid, is a naturally occurring long-chain fatty acid.[1][2] Its primary documented application in entomology is as the principal component of the female-produced sex pheromone of the black carpet beetle, Attagenus megatoma.[3][4] Therefore, it is used as a potent attractant for males of this species and potentially related coleopterans in research and pest management contexts.[5]

Q2: What is the best solvent to use for preparing a this compound stock solution?

A2: As a long-chain fatty acid, this compound is hydrophobic and poorly soluble in aqueous solutions.[6] High-purity organic solvents are recommended for creating stock solutions. Common choices include:

  • Hexane: Excellent for dissolving nonpolar compounds and is highly volatile, ensuring the solvent evaporates quickly from the application substrate (e.g., filter paper), leaving only the acid.

  • Acetone or Ethanol: Also effective, but care must be taken as they can sometimes contain trace amounts of water or impurities that might affect insect behavior. Always use a high-performance liquid chromatography (HPLC) grade or equivalent purity solvent to avoid introducing contaminants that could act as repellents or attractants themselves.

Q3: How should I store this compound solutions to ensure stability?

A3: Pheromone solutions should be stored in airtight glass vials with PTFE-lined caps to prevent degradation and solvent evaporation. For long-term storage, keep the stock solution at -20°C. For daily use, a vial can be kept at 4°C. Minimize freeze-thaw cycles. As with many unsaturated fatty acids, there is a potential for oxidation, so storing under an inert gas like argon or nitrogen can further prolong shelf life.

Q4: What is a typical starting concentration range for a laboratory bioassay?

A4: The optimal concentration is highly dependent on the insect species and the bioassay setup (e.g., Y-tube olfactometer, wind tunnel). A common strategy is to test a wide range of doses covering several orders of magnitude. A good starting point for a dose-response study would be to prepare serial dilutions that allow you to test doses from 10 nanograms (ng) to 100 micrograms (µg) per stimulus source (e.g., per filter paper).[7]

Q5: Is it possible for a high concentration of this compound to repel insects?

A5: Yes. This is a well-documented phenomenon in chemical ecology. Extremely high concentrations of a pheromone can be confusing to the insect's olfactory system, leading to a breakdown in oriented flight or even causing a repellent or deterrent effect.[8][9][10] This is why a dose-response experiment is critical to identify the optimal concentration that elicits maximum attraction without causing sensory overload or behavioral inhibition.

Section 2: Experimental Protocols & Methodologies

Protocol 1: Preparation of a Serial Dilution Series

This protocol describes how to create a 10-fold serial dilution series of this compound in hexane, starting from a 1 mg/mL stock solution.

Objective: To prepare a range of concentrations for use in a dose-response bioassay.

Materials:

  • This compound (pure standard)

  • HPLC-grade hexane (solvent)

  • Analytical balance

  • 1 mL and 10 mL volumetric flasks

  • Micropipettes (P1000, P200, P20) and sterile tips

  • Glass vials with PTFE-lined caps

Step-by-Step Procedure:

  • Prepare Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound.

    • Dissolve it in a small amount of hexane in a 10 mL volumetric flask.

    • Carefully add hexane up to the 10 mL mark. Cap and invert several times to ensure it is thoroughly mixed. This is your Stock A (1000 µg/mL) .

  • Prepare Intermediate Stock (100 µg/mL):

    • Label a new vial as Stock B .

    • Pipette 9 mL of hexane into the vial.

    • Transfer 1 mL of Stock A into the vial.

    • Vortex gently to mix. This is Stock B (100 µg/mL) .

  • Prepare the Dilution Series:

    • Label five new vials D1 through D5.

    • Pipette 900 µL of hexane into each of the five vials.

    • Dilution D1 (10 µg/mL): Transfer 100 µL of Stock B to vial D1. Vortex.

    • Dilution D2 (1 µg/mL): Using a fresh pipette tip, transfer 100 µL from vial D1 to vial D2. Vortex.

    • Dilution D3 (0.1 µg/mL or 100 ng/mL): Using a fresh tip, transfer 100 µL from vial D2 to vial D3. Vortex.

    • Dilution D4 (0.01 µg/mL or 10 ng/mL): Using a fresh tip, transfer 100 µL from vial D3 to vial D4. Vortex.

    • Dilution D5 (0.001 µg/mL or 1 ng/mL): Using a fresh tip, transfer 100 µL from vial D4 to vial D5. Vortex.

  • Application to Stimulus Source:

    • To apply a specific dose to a filter paper disc (e.g., 1 cm diameter), pipette a known volume (e.g., 10 µL) onto the paper.

    • For example, 10 µL of dilution D2 (1 µg/mL) will result in a dose of 10 ng on the filter paper.

    • Always prepare a solvent control by applying 10 µL of pure hexane to a separate filter paper. Allow the solvent to evaporate completely (typically 1-2 minutes in a fume hood) before use.

Protocol 2: Y-Tube Olfactometer Bioassay

Objective: To determine the behavioral response of target insects to different doses of this compound.

Materials:

  • Y-tube olfactometer (glass)

  • Air source (purified and humidified)

  • Flow meter

  • Stimulus chambers

  • Prepared this compound dilutions and solvent controls on filter paper

  • Target insects (e.g., male Attagenus megatoma), starved for 6-12 hours to increase motivation.

Step-by-Step Procedure:

  • Setup:

    • Thoroughly clean the olfactometer with acetone, then bake at 120°C for 2 hours to remove any residual odors. Allow to cool.

    • Set up the olfactometer in a room with controlled temperature, humidity, and diffuse, even lighting to avoid positional bias.[11]

    • Connect the purified air source to the two arms of the Y-tube. Set a constant airflow, for example, at 1.0 L/min.[12] Ensure the flow is equal in both arms.

  • Acclimation:

    • Place a single insect into the base of the Y-tube. Allow it to acclimate to the airflow for 1-2 minutes.

  • Stimulus Introduction:

    • Place a filter paper with a specific dose of this compound into one stimulus chamber (the "treatment arm").

    • Place a solvent-treated filter paper into the other chamber (the "control arm"). The position of the treatment arm should be randomized between trials to prevent side bias.

  • Data Collection:

    • Observe the insect for a set period (e.g., 5-10 minutes).

    • A "choice" is recorded when the insect walks a predetermined distance into one of the arms (e.g., 5 cm past the bifurcation point).

    • A "no choice" is recorded if the insect does not make a choice within the observation period.

    • Use at least 20-30 individual insects per concentration level. Use each insect only once.

  • Cleaning:

    • After each replicate, clean the olfactometer thoroughly to prevent contamination between trials.

  • Data Analysis:

    • For each concentration, the number of insects choosing the treatment arm versus the control arm can be analyzed using a Chi-square test or a binomial test to determine if the preference is statistically significant.

    • Plot the percentage of insects choosing the treatment arm against the logarithm of the dose to visualize the dose-response curve.

Section 3: Troubleshooting Guide

This guide uses a question-and-answer format to address specific issues you may encounter.

Q: My insects show no response to any concentration of this compound. What's wrong?

A: This is a common issue with several potential causes. Follow this diagnostic workflow:

  • Check the Solvent Control: First, run a trial with a solvent control in one arm and clean air in the other. Insects should show no preference. If they prefer the solvent arm, your solvent is contaminated. If they avoid it, the solvent itself may be repellent.

  • Verify Insect Health and Motivation: Are the insects of the correct age and sex (e.g., sexually mature males)? Have they been starved appropriately to encourage exploratory behavior? Observe their general activity level; lethargic insects will not respond. Also, ensure the bioassay is conducted during the insect's natural activity period (e.g., diurnal or nocturnal).

  • Confirm Airflow: Is the airflow rate appropriate? Too high, and it may be physically disruptive; too low, and the odor plume may not be detectable.[13] Use a flow meter to confirm a consistent and appropriate rate (e.g., 0.5 - 2.0 L/min for beetles).[11][12]

  • Evaluate the Dose Range: It's possible your entire tested range is too low or too high. Consider preparing a much higher (e.g., 100 µg) and a much lower (e.g., 1 ng) dose to see if you can elicit any response at the extremes.

  • Check for Contamination: Ensure your olfactometer is impeccably clean. Glassware should be washed with a non-residual detergent, rinsed thoroughly, and oven-baked. All tubing should be made of non-reactive material like Teflon.

Q: I'm observing high variability in my results, with no clear preference at any dose.

A: High variability often points to inconsistent experimental conditions.

  • Environmental Bias: Are there light or visual gradients in the room? A window or a single overhead light can cause insects to favor one side of the olfactometer regardless of odor. Use a dedicated behavioral room with diffuse, uniform lighting.[11]

  • Contamination Carry-over: Are you cleaning the olfactometer thoroughly between every single replicate? Even minute traces of the pheromone can alter the behavior of the next insect.

  • Inconsistent Application: Ensure your method for applying the acid to the filter paper is precise. Use a calibrated micropipette and apply the solution to the center of the paper each time. Allow the solvent to evaporate for a consistent amount of time before each trial.

Q: The insects are attracted to low doses but seem to avoid the highest doses. Is this a valid result?

A: Yes, this is very likely a valid and meaningful biological result. This phenomenon is known as a biphasic or "bell-shaped" dose-response.

  • Causality: At optimal concentrations, the pheromone activates the appropriate olfactory receptor neurons, leading to attraction. At excessively high concentrations, the signal can saturate the receptors, making it difficult for the insect to navigate the plume. This can lead to confusion, arrestment of movement, or even trigger a repellent response as the signal is perceived as "unnatural".[7][8]

  • What to Do: This is a key part of your dosage optimization. Your goal is to identify the peak of the dose-response curve. You should test intermediate concentrations around the apparent peak to pinpoint the optimal dose more accurately. This peak represents the most effective concentration for attraction in your specific bioassay.

Section 4: Data Presentation & Visualization

Tables for Experimental Design

Table 1: Example Serial Dilution Scheme for this compound

Vial ID Source for Dilution Volume of Source (µL) Volume of Hexane (µL) Final Concentration (µg/mL) Application (10 µL/disc) Dose (ng/disc)
Stock B Stock A (1000 µg/mL) 1000 9000 100 1000
D1 Stock B 100 900 10 100
D2 D1 100 900 1 10
D3 D2 100 900 0.1 1

| D4 | D3 | 100 | 900 | 0.01 | 0.1 |

Table 2: Key Parameters for Olfactometer Bioassay

Parameter Recommended Setting Rationale / Citation
Insect Species Attagenus megatoma (males) This compound is the species-specific sex pheromone.[3]
Insect Age 5-10 days post-eclosion Ensures sexual maturity and responsiveness.
Pre-assay Starvation 6-12 hours Increases insect motivation and exploratory behavior.
Airflow Rate 0.5 - 2.0 L/min Typical range for beetle olfactometry.[11][12]
Temperature 22-25°C Standard laboratory conditions to maintain insect activity.
Lighting Diffuse, uniform overhead light Avoids creating a positional bias for the insects.[11]
Observation Period 5 minutes A standard duration to allow for a choice without fatiguing the insect.

| Replicates per Dose | n = 20-30 | Provides sufficient statistical power for analysis. |

Diagrams and Workflows

Dosage_Optimization_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Bioassay cluster_analysis Phase 3: Analysis & Refinement prep_stock Prepare 1 mg/mL Stock Solution prep_serial Perform 10-fold Serial Dilutions prep_stock->prep_serial prep_stimuli Apply Doses & Solvent Control to Substrate prep_serial->prep_stimuli setup Setup & Clean Olfactometer prep_stimuli->setup run_assay Run Y-Tube Assay (n=30 per dose) setup->run_assay record Record Choice: Treatment, Control, or No Choice run_assay->record chi_square Chi-Square Test (per dose) record->chi_square plot_curve Plot Dose-Response Curve chi_square->plot_curve identify_peak Identify Optimal Concentration Range plot_curve->identify_peak refine Refine Doses Around Peak (Optional) identify_peak->refine Troubleshooting_Tree start Problem: No Insect Response q1 Are insects active and motivated? start->q1 a1_yes Yes q1->a1_yes Yes a1_no Solution: Check insect age, sex, starvation, & activity period. q1->a1_no No q2 Is airflow correct and consistent? a1_yes->q2 a2_yes Yes q2->a2_yes Yes a2_no Solution: Use flow meter to verify rate (e.g., 1.0 L/min). q2->a2_no No q3 Is the setup free of contamination/bias? a2_yes->q3 a3_yes Yes q3->a3_yes Yes a3_no Solution: Oven-bake glassware. Use uniform lighting. q3->a3_no No q4 Is the dose range appropriate? a3_yes->q4 a4_yes Yes q4->a4_yes Yes a4_no Solution: Test wider range of doses (e.g., 1 ng to 100 µg). q4->a4_no No final Re-evaluate experimental design or compound purity. q4->final Yes

Caption: Decision tree for troubleshooting no-response results.

References

  • Title: this compound Source: Global Substance Registration System (GSRS) URL: [Link]

  • Title: this compound | C14H24O2 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Insect pheromones Source: Wikipedia URL: [Link]

  • Title: Impact of Pesticide Type and Emulsion Fat Content on the Bioaccessibility of Pesticides in Natural Products Source: ResearchGate URL: [Link]

  • Title: this compound data sheet Source: Compendium of Pesticide Common Names URL: [Link]

  • Title: Bioassay, Preliminary Purification, and Effect of Age, Crowding, and Mating on the Release of Sex Pheromone by Female Tenebrio molitor Source: ResearchGate URL: [Link]

  • Title: Making Scents: Dynamic Olfactometry for Threshold Measurement Source: ResearchGate URL: [Link]

  • Title: Odor Detection in Manduca sexta Is Optimized when Odor Stimuli Are Pulsed at a Frequency Matching the Wing Beat during Flight Source: PLOS ONE URL: [Link]

  • Title: Chapter 16 Use of repellents Formulated in Specialized pheromone and Lure application technology for effective Insect pest Management Source: ResearchGate URL: [Link]

  • Title: Serial Dilution Protocol Source: BPS Bioscience URL: [Link]

  • Title: Laboratory trials of fatty acids as repellents or antifeedants against houseflies, horn flies and stable flies (Diptera: Muscidae) Source: PubMed URL: [Link]

  • Title: Developing and testing of an air dilution flow olfactometer with known rates of concentration change Source: PubMed URL: [Link]

  • Title: serial dilution methods: Topics Source: Science.gov URL: [Link]

  • Title: Bed Bug (Hemiptera: Cimicidae) Attraction to Human Odors: Validation of a Two-Choice Olfactometer Source: Schal Lab, North Carolina State University URL: [Link]

  • Title: Pheromone Traps and Repellents for pest control Source: PestPro Kenya URL: [Link]

  • Title: An Olfactometer for Rapid and Critical Odor Measurement Source: ResearchGate URL: [Link]

  • Title: Fatty Acid Profile and Thermal Behavior of Fat-Rich Edible Insect Oils Compared to Commonly Consumed Animal and Plant Oils Source: National Institutes of Health URL: [Link]

  • Title: Olfactory preference in chemical host plant recognition by male and female click beetles and its implications for pest management Source: PubMed Central URL: [Link]

  • Title: Controlling mosquitoes with semiochemicals: a review Source: PubMed Central URL: [Link]

  • Title: How to Do Serial Dilutions: 9 Steps (with Pictures) Source: wikiHow URL: [Link]

  • Title: Olfactometer Responses of Convergent Lady Beetles Hippodamia convergens (Coleoptera: Coccinellidae) to Odor Cues from Aphid-Infested Cotton Plants Treated with Plant-Associated Fungi Source: MDPI URL: [Link]

  • Title: Developing and testing of an air dilution flow olfactometer with known rates of concentration change Source: National Institutes of Health URL: [Link]

  • Title: Pheromone Disruptor Source: Trend Hunter URL: [Link]

  • Title: Sex Attractant of the Black Carpet Beetle Source: PubMed URL: [Link]

  • Title: Laboratory trials of fatty acids as repellents or antifeedants against houseflies, horn flies and stable flies (Diptera: Muscidae) Source: ResearchGate URL: [Link]

  • Title: An in-depth examination of fatty acid solubility limits in biotherapeutic protein formulations containing polysorbate 20 and polysorbate 80 Source: ResearchGate URL: [Link]

  • Title: Sex Attractant of the Black Carpet Beetle Source: Science URL: [Link]

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Technical Support Center: Megatomoic Acid Analytical Signals

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the analysis of Megatomoic Acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common interferences encountered during quantitative and qualitative analysis, primarily using Liquid Chromatography-Mass Spectrometry (LC-MS). Our goal is to provide you with the expertise and validated protocols necessary to ensure the accuracy and reproducibility of your data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding this compound signal analysis.

Q1: Why is my this compound signal intensity low, inconsistent, or completely absent?

A: Low or variable signal intensity is one of the most frequent challenges in LC-MS analysis and is often symptomatic of ion suppression .[1] This phenomenon occurs when other compounds (the "matrix") that co-elute with this compound interfere with its ionization process in the MS source, reducing the number of analyte ions that reach the detector.[2][3]

Primary Causes:

  • Matrix Effects: Endogenous components from biological samples (e.g., phospholipids, salts, proteins) or exogenous substances can suppress the ionization of your target analyte.[4][5] The high concentration of these interfering compounds can alter the physical properties of the ESI droplets, such as viscosity and surface tension, hindering the release of gas-phase analyte ions.[3][5]

  • Mobile Phase Incompatibility: Certain mobile phase additives, particularly strong ion-pairing agents like trifluoroacetic acid (TFA), are known to cause significant signal suppression in ESI-MS.[6][7]

  • Suboptimal MS Source Parameters: Incorrect source settings (e.g., temperature, gas flows, voltages) can lead to inefficient ionization or degradation of this compound.[8]

  • Sample Degradation: this compound may be unstable in the sample diluent or under certain storage conditions.[8]

For a comprehensive approach to diagnosing and resolving this, please refer to our In-Depth Troubleshooting Guide 1: Diagnosing and Mitigating Matrix Effects .

Q2: I am observing unexpected peaks ("ghost peaks") in my chromatogram, even in blank injections. What are they and how do I get rid of them?

A: The appearance of "ghost peaks" points towards system contamination or issues with your mobile phase.[9][10] These peaks can interfere with the integration of your analyte peak and lead to inaccurate quantification.

Common Sources:

  • Sample Carryover: Residue from a previous, more concentrated sample may be retained in the injection port, loop, or on the column, and then elute in a subsequent run.[9][11]

  • Mobile Phase Contamination: Impurities in the solvents or additives (even in HPLC/MS grade reagents) can accumulate on the column and elute as distinct peaks, especially during a gradient run.[12][13] Topping off solvent reservoirs instead of replacing them can concentrate these impurities.[10]

  • System Contamination: Contaminants can leach from various system components, including tubing, seals, and plastic consumables.[13][14] Column bleed, where the stationary phase hydrolyzes and leaches from the column, is another potential source.[15]

To systematically identify and eliminate these peaks, consult In-Depth Troubleshooting Guide 3: Optimizing Mobile Phase and System Cleanliness .

Q3: The retention time (RT) for this compound is shifting between injections. What is causing this instability?

A: Retention time stability is critical for reliable peak identification and integration. Shifts in RT are typically caused by changes in the chromatographic conditions.[11]

Likely Causes:

  • Mobile Phase Composition: Inconsistent mobile phase preparation or proportioning by the LC pump can lead to RT drift.[16] The degradation or evaporation of a volatile mobile phase component can also alter its composition over time.

  • Column Temperature: Fluctuations in the column oven temperature will directly impact retention time. A stable, controlled column temperature is essential.

  • Column Equilibration: Insufficient column equilibration time between gradient runs is a common cause of RT shifts in the initial injections of a sequence.[11]

  • Column Degradation: Over time, the column's stationary phase can degrade, or the column can become fouled with sample matrix components, leading to changes in retention characteristics.[16]

A systematic check of your LC system parameters is the first step. If the issue persists, advanced diagnostics may be required.

Part 2: In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Matrix Effects

Matrix effects are the most pervasive source of interference in LC-MS bioanalysis, causing either ion suppression or enhancement and compromising data accuracy.[4][17] The key to resolving them is to first identify the presence and location of the effect and then implement strategies to minimize it.

  • Symptoms: Poor reproducibility of QC samples, non-linear calibration curves, low analyte recovery, and significant differences in signal intensity when comparing standards in neat solvent versus a biological matrix.

  • Causes: Co-eluting endogenous compounds (phospholipids, salts), formulation excipients, or metabolites competing with this compound for ionization.[14][18]

The following workflow provides a systematic approach to confirming and characterizing matrix effects.

Matrix_Effects_Workflow start Inconsistent Signal or Poor Recovery Observed protocol1 Perform Post-Column Infusion (PCI) Experiment (See Protocol 1A) start->protocol1 q_pci Is a dip or spike observed in the baseline during elution of blank matrix components? protocol1->q_pci protocol2 Perform Post-Extraction Spike Experiment (See Protocol 1B) q_pci->protocol2  No / Ambiguous conclusion_me Conclusion: Matrix Effect Confirmed q_pci->conclusion_me  Yes q_pes Calculate Matrix Effect (ME). Is ME significantly different from 100%? protocol2->q_pes q_pes->conclusion_me  Yes conclusion_no_me Conclusion: Matrix Effect is Not the Primary Issue. Investigate other causes. q_pes->conclusion_no_me  No mitigate Implement Mitigation Strategy: 1. Improve Sample Prep 2. Modify Chromatography 3. Use Stable Isotope-Labeled IS conclusion_me->mitigate

Caption: A decision tree for the diagnosis of matrix effects.

This experiment qualitatively identifies regions in the chromatogram where ion suppression or enhancement occurs.[2]

  • Setup: Configure the LC-MS system as shown in the diagram below. A syringe pump will continuously deliver a standard solution of this compound post-column.

  • Infusion: Begin infusing the this compound solution at a constant, low flow rate (e.g., 5-10 µL/min) into the mobile phase stream just before it enters the mass spectrometer's ion source.

  • Analysis: Once a stable signal (baseline) for the this compound is achieved, inject a blank, extracted matrix sample (a sample prepared exactly like your study samples, but without the analyte).

  • Interpretation: Observe the this compound signal baseline during the chromatographic run.

    • A dip in the baseline indicates ion suppression at that retention time.

    • A spike in the baseline indicates ion enhancement .

    • This allows you to see if the matrix components causing interference are co-eluting with your analyte.

PCI_Workflow lc_pump LC Pump (Mobile Phase) injector Autosampler (Inject Blank Matrix) lc_pump->injector column Analytical Column injector->column tee T-Union column->tee ms Mass Spectrometer tee->ms syringe_pump Syringe Pump (this compound Std) syringe_pump->tee

Caption: Experimental setup for a Post-Column Infusion (PCI) experiment.

This experiment provides a quantitative measure of the matrix effect (ME).[2][19]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): this compound standard prepared in the final mobile phase composition.

    • Set B (Post-Spike Sample): Extract blank biological matrix first, then spike the extracted supernatant with this compound at the same concentration as Set A.

    • Set C (Pre-Spike Sample): Spike blank matrix with this compound before extraction to assess recovery. (Optional but recommended for full method validation).

  • Analysis: Inject all three sets of samples and record the peak area for this compound.

  • Calculation:

    • Matrix Effect (ME %) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

    • Recovery (RE %) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

  • Interpretation:

    • ME = 100%: No matrix effect.

    • ME < 100%: Ion suppression.

    • ME > 100%: Ion enhancement.

If matrix effects are confirmed, the following strategies can be employed. The choice depends on the nature of the interference and the required sensitivity.[2]

StrategyPrincipleAdvantagesDisadvantages
Sample Dilution Reduces the concentration of both the analyte and interfering matrix components.[2][19]Simple and effective if the analyte concentration is high.Loss of sensitivity; may not be feasible for trace-level analysis.
Chromatographic Separation Modify the LC gradient or change the column stationary phase to resolve this compound from interfering peaks.[2][18]Directly removes the source of co-elution.May require significant method redevelopment; may not resolve all interferences.
Improved Sample Preparation Use more selective sample cleanup techniques to remove matrix components prior to injection.[4][20][21]Highly effective at removing broad classes of interferences (e.g., phospholipids).Can be more time-consuming and expensive.
Use of Stable Isotope-Labeled Internal Standard (SIL-IS) An IS that is chemically identical to the analyte but mass-shifted. It co-elutes and experiences the same matrix effects, allowing for accurate ratio-based quantification.[2][22]Considered the gold standard for compensating for matrix effects and variability.[1]Can be expensive to synthesize; does not prevent the loss of sensitivity from suppression.[20]

Comparison of Sample Preparation Techniques [3][20]

TechniqueSelectivityThroughputNotes
Protein Precipitation (PPT) LowHighFast and simple, but often results in significant matrix effects as it doesn't effectively remove phospholipids.
Liquid-Liquid Extraction (LLE) Moderate-HighModerateGood for removing salts and highly polar/non-polar interferences. Selectivity can be tuned by adjusting pH and solvent polarity.
Solid-Phase Extraction (SPE) HighModerate-LowOffers the highest degree of cleanup by utilizing specific chemical interactions to retain the analyte while washing away interferences.
Guide 2: Identifying and Correcting for Isotopic Interference

When using a stable isotope-labeled internal standard (SIL-IS) for quantification, interference can occur if the signal from the native analyte contributes to the signal of the SIL-IS, or vice-versa.[22] This is more pronounced for high molecular weight compounds like this compound due to the increased probability of containing naturally abundant heavy isotopes (e.g., ¹³C).[22][23]

  • Symptoms: Non-zero intercept in the calibration curve, inaccurate quantification especially at low concentrations, and non-linear calibration behavior.[22]

  • Causes: The natural isotopic distribution of the analyte (M+1, M+2 peaks) overlaps with the mass of the internal standard. For example, the ¹³C isotopes in the native analyte can contribute to the signal of a +1 or +2 Da labeled internal standard.[22][24]

  • Assess Analyte Contribution: Analyze a high-concentration standard of the native this compound (analyte) without any internal standard. Monitor the mass channel of the SIL-IS. Any signal detected represents the isotopic contribution from the analyte to the IS channel.

  • Assess IS Contribution: Analyze a standard of the SIL-IS without any native analyte. Monitor the mass channel for the native analyte. This checks for the presence of unlabeled impurity in your IS stock.

  • Correction: If significant crosstalk is observed, mathematical corrections may be necessary.[22][25] This involves creating calibration functions that account for the mutual interference, though this approach requires careful validation.

  • Mitigation: The most robust solution is to use a SIL-IS with a higher mass shift (e.g., +5 Da or more) to move its mass signal away from the natural isotopic envelope of the native analyte.[25]

Guide 3: Optimizing Mobile Phase and System Cleanliness

The analytical system itself can be a source of significant interference. Mobile phase additives are critical for good chromatography but can suppress MS signals, while contaminants can introduce spurious peaks.[13]

The choice of acidic modifier is a compromise between chromatographic peak shape and MS ionization efficiency.[26]

AdditiveTypical Conc.Chromatographic EffectMS Signal Effect
Formic Acid (FA) 0.1%Good for MS, but can sometimes result in broader peaks compared to TFA.Excellent: Volatile and promotes good protonation with minimal suppression.
Acetic Acid (AA) 0.1%Weaker acid than FA, may provide different selectivity.Good: Generally compatible with MS, similar to FA.
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Excellent: Strong ion-pairing agent, produces very sharp peaks.[7]Poor: Causes severe and persistent ion suppression in ESI.[7]
Difluoroacetic Acid (DFA) 0.05 - 0.1%Good: Offers a compromise with better peak shape than FA.Good: Weaker ion-pairing than TFA, resulting in significantly less ion suppression.

Recommendation: For this compound analysis by LC-MS, 0.1% Formic Acid is the recommended starting point. If peak shape is problematic, consider DFA as an alternative to TFA.

Use the following workflow to systematically identify the source of contamination causing ghost peaks.

Contamination_Workflow start Ghost Peak(s) Observed in Blank Injection step1 Run a gradient with no injection. (Detector baseline check) start->step1 q1 Is the peak still present? step1->q1 step2 Replace Mobile Phase (A & B) with fresh, high-purity solvents. Re-run blank injection. q1->step2  Yes conclusion_carryover Source: Sample Carryover q1->conclusion_carryover  No q2 Is the peak gone? step2->q2 step3 Remove column (replace with union). Run blank injection. q2->step3  No conclusion_mp Source: Mobile Phase or Solvent Lines q2->conclusion_mp  Yes q3 Is the peak gone? step3->q3 conclusion_column Source: Column Contamination or Column Bleed q3->conclusion_column  Yes conclusion_system Source: Contamination in Autosampler/Injector Port q3->conclusion_system  No

Caption: Workflow for isolating the source of system contamination.

Corrective Actions:

  • Mobile Phase: Always use fresh, high-purity (LC-MS grade) solvents and additives.[10] Filter aqueous mobile phases and do not "top off" solvent bottles.

  • Sample Carryover: Develop a robust autosampler wash method using a strong solvent to clean the needle and sample loop between injections.

  • Column Contamination: Flush the column with a strong, compatible solvent. If contamination is severe, replace the column and always use a guard column to protect the analytical column.[16]

  • System Contamination: If the source is isolated to the autosampler or other components, follow the manufacturer's detailed cleaning and maintenance protocols.[10]

References
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). LCGC International. Retrieved from [Link]

  • Hewavitharana, A. K., et al. (2007). Correction for Isotopic Interferences between Analyte and Internal Standard in Quantitative Mass Spectrometry by a Nonlinear Calibration Function. Analytical Chemistry. Retrieved from [Link]

  • Furey, A., et al. (2013). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta. Retrieved from [Link]

  • Souza, I. D., et al. (2008). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Journal of Chromatographic Science. Retrieved from [Link]

  • Xu, X. S., et al. (2007). Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays and its application in supporting microdose absolute bioavailability studies. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Mei, H., et al. (2003). Matrix effect elimination during LC-MS/MS bioanalytical method development. Journal of Chromatography B. Retrieved from [Link]

  • Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses. (n.d.). Labsci @ Pittcon. Retrieved from [Link]

  • Ion Suppression and ESI. (n.d.). University of Waterloo Mass Spectrometry Facility. Retrieved from [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (n.d.). ZefSci. Retrieved from [Link]

  • Ion suppression; A critical review on causes, evaluation, prevention and applications. (2013). Talanta. Retrieved from [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu Scientific Instruments. Retrieved from [Link]

  • García, M. C. (2005). The Effect of the Mobile Phase Additives on Sensitivity in the Analysis of Peptides and Proteins by High-Performance Liquid Chromatography-Electrospray Mass Spectrometry. Journal of Chromatography B. Retrieved from [Link]

  • BIOCLASS Mobile Phase Additive Selection for LC-MS. (n.d.). HALO Columns. Retrieved from [Link]

  • Mobile Phase Additives for Peptide Characterization. (2019). Waters Blog. Retrieved from [Link]

  • Jones, B. (2010). Reducing the Effects of Interferences in Quadrupole ICP-MS. Spectroscopy Online. Retrieved from [Link]

  • Ion Suppression in Mass Spectrometry: Challenges and Solutions. (n.d.). Slideshare. Retrieved from [Link]

  • The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry. (2005). ResearchGate. Retrieved from [Link]

  • Mass Spectrometry: Isotope Effect. (2024). JoVE. Retrieved from [Link]

  • Birdsall, R. E., et al. (2014). Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Troubleshooting Unwanted Peaks in HPLC- Regulatory-Compliant Case Study Summary. (n.d.). ResearchGate. Retrieved from [Link]

  • Van De Steene, J., & Lambert, W. (2008). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Retrieved from [Link]

  • Cappiello, A., et al. (2008). Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. Retrieved from [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. Retrieved from [Link]

  • LC Chromatography Troubleshooting Guide. (2023). HALO Columns. Retrieved from [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. (n.d.). NorthEast BioLab. Retrieved from [Link]

  • FDA Guidance on analytical procedures and methods validation published. (2015). ECA Academy. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024). FDA. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Chromatography Forum. Retrieved from [Link]

  • Overcoming Matrix Interference in LC-MS/MS. (n.d.). Separation Science. Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (n.d.). Lab Manager. Retrieved from [Link]

  • Conquer Ghost Peaks in HPLC: Identification and Elimination. (2024). Separation Science. Retrieved from [Link]

  • Interference Testing and Mitigation in LC-MS/MS Assays. (2017). myadlm.org. Retrieved from [Link]

  • Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. (2018). LCGC International. Retrieved from [Link]

  • Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis. (2023). Journal of Proteome Research. Retrieved from [Link]

Sources

Technical Support Center: Purification of Megatomoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Megatomoic Acid isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating specific isomers of (3E,5Z)-tetradeca-3,5-dienoic acid. Given the structural similarities among its geometric and potential chiral isomers, achieving high purity can be a significant challenge. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound isomers?

A1: The main difficulties arise from the minimal differences in physicochemical properties between the geometric (E/Z) isomers of this compound. These isomers often exhibit very similar polarity and molecular shape, leading to co-elution in standard chromatographic systems. The presence of a conjugated diene system adds another layer of complexity to their separation.

Q2: Which chromatographic techniques are most effective for separating this compound isomers?

A2: High-Performance Liquid Chromatography (HPLC), particularly with specialized columns, Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) are the most successful techniques. Silver ion HPLC (Ag+-HPLC) is highly effective for resolving cis/trans isomers due to the interaction of the silver ions with the π-electrons of the double bonds. Chiral chromatography is necessary if enantiomeric separation is required. SFC is a powerful technique for isomer separation, often providing faster and more efficient separations than HPLC.[1][2] GC can also be used, typically after derivatization to form more volatile esters.[3]

Q3: My HPLC chromatogram shows a single broad peak instead of resolved isomers. What should I do?

A3: A single broad peak indicates poor resolution. The first step is to ensure you are using an appropriate column. A standard C18 column may not be sufficient.[4] Consider switching to a silver ion-impregnated column or multiple columns in series to enhance separation.[5] Additionally, optimizing the mobile phase, lowering the temperature, and reducing the flow rate can improve resolution.[6]

Q4: I'm observing peak tailing in my chromatograms. What could be the cause?

A4: Peak tailing can be caused by several factors, including active sites on the column, a mismatch between the sample solvent and the mobile phase, or column overload. Ensure your sample is dissolved in a solvent compatible with the mobile phase. Adding a small amount of an acid modifier like formic or acetic acid to the mobile phase can help to protonate free silanol groups on the column and reduce tailing.

Q5: Are there any "green" chromatography options for purifying this compound isomers?

A5: Yes, Supercritical Fluid Chromatography (SFC) is considered a greener alternative to normal-phase HPLC as it primarily uses supercritical CO2 as the mobile phase, significantly reducing the consumption of organic solvents.[2][7] SFC often provides faster, more efficient separations of isomers compared to HPLC.[1]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purification of fatty acid isomers. However, achieving baseline separation of this compound isomers requires careful optimization of several parameters.

Causality: The similar polarity of geometric isomers often leads to their co-elution on standard reversed-phase columns. The key is to exploit subtle differences in their interaction with the stationary phase.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor HPLC resolution.

Solutions:

  • Column Selection:

    • Ag+-HPLC: This is the most effective method for separating cis/trans isomers. The silver ions on the stationary phase interact with the π-electrons of the double bonds, and this interaction is stronger for cis isomers, leading to longer retention times.[5][8]

    • Phenyl-Hexyl Columns: These columns can provide alternative selectivity based on π-π interactions between the aromatic rings of the stationary phase and the conjugated diene of this compound.

    • Multiple Columns in Series: Connecting two or three Ag+-HPLC columns in series can significantly enhance the resolution of closely eluting isomers.[5]

  • Mobile Phase Optimization:

    • For Ag+-HPLC, a mobile phase of hexane with a small percentage of a polar modifier like acetonitrile is typically used.[5] A shallow gradient of the polar modifier can improve separation.

    • For reversed-phase columns, using a mobile phase with a high aqueous content and a polar organic solvent like methanol or acetonitrile is a starting point. Experiment with different organic modifiers to alter selectivity.

  • Parameter Adjustment:

    • Temperature: Lowering the column temperature can sometimes enhance resolution by increasing the differential interaction between isomers and the stationary phase.

    • Flow Rate: Reducing the flow rate allows for more equilibration time on the column, which can lead to sharper peaks and better separation.

Causality: If the sample is a complex mixture, other fatty acids with similar retention times can co-elute with this compound isomers.

Solutions:

  • Sample Preparation: Consider a preliminary purification step, such as solid-phase extraction (SPE), to remove interfering compounds before HPLC analysis.

  • Two-Dimensional HPLC (2D-HPLC): This powerful technique uses two columns with different selectivities to resolve complex mixtures. For instance, a first-dimension separation on a C18 column can be followed by a second-dimension separation of the collected fractions on an Ag+-HPLC column.

Supercritical Fluid Chromatography (SFC)

SFC is an attractive alternative to HPLC for isomer separations, offering high efficiency and reduced solvent consumption.[1][2]

Causality: As with HPLC, achieving selectivity in SFC depends on the choice of stationary phase and mobile phase modifiers.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inadequate SFC separation.

Solutions:

  • Stationary Phase Selection:

    • Chiral Stationary Phases (CSPs): For separating potential enantiomers of this compound, a CSP is essential. Polysaccharide-based CSPs are often effective.[1]

    • Achiral Columns: For geometric isomers, columns like C18, 2-ethylpyridine (2-EP), or bridged ethylene hybrid (BEH) can be effective.[9]

  • Mobile Phase Modifier:

    • The primary mobile phase in SFC is supercritical CO2. A polar organic solvent, known as a modifier, is added to increase the mobile phase strength and modulate selectivity.

    • Methanol is a common modifier. Experiment with other alcohols like ethanol or isopropanol, as they can offer different selectivities.

    • The percentage of the modifier is a critical parameter to optimize. Start with a low percentage (e.g., 5%) and gradually increase it.

  • Parameter Optimization:

    • Back Pressure: In SFC, back pressure influences the density of the supercritical fluid, which in turn affects its solvating power. Optimizing the back pressure can significantly impact retention and resolution.

    • Temperature: Temperature also affects the density and viscosity of the supercritical fluid. Lower temperatures often lead to better resolution.

Gas Chromatography (GC)

GC is a high-resolution technique suitable for the analysis of volatile compounds. For fatty acids like this compound, derivatization is typically required.

Causality: Fatty acids have a tendency to interact with active sites in the GC system, leading to peak tailing. Their low volatility also requires high temperatures, which can cause degradation. Derivatization to fatty acid methyl esters (FAMEs) is the standard solution.

Solutions:

  • Derivatization: Convert this compound to its methyl ester (FAME) using a reagent like BF3-methanol or by acid-catalyzed esterification. This increases volatility and reduces peak tailing.

  • Column Selection:

    • A highly polar cyanopropyl capillary column is often used for the separation of FAME isomers.[3] The polarity of the stationary phase is crucial for resolving geometric and positional isomers.

  • Temperature Program: A slow, optimized temperature gradient is essential to achieve good separation of a complex mixture of FAMEs.

Experimental Protocols

Protocol 1: Ag+-HPLC for Geometric Isomer Separation
  • Column: Use one or more silver ion columns (e.g., ChromSpher 5 Lipids) in series.[10][11]

  • Mobile Phase: A gradient of acetonitrile in hexane. Start with 0.1% acetonitrile in hexane and increase to 1-2% over 30-40 minutes.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 20-25°C.

  • Detection: UV detector at 234 nm, the λmax for conjugated dienes.

  • Sample Preparation: Dissolve the sample in the initial mobile phase (hexane).

Protocol 2: Chiral SFC for Enantiomeric Separation
  • Column: A polysaccharide-based chiral stationary phase (e.g., CHIRALPAK series).

  • Mobile Phase: Supercritical CO2 with a modifier. Start with 10% methanol as the modifier.

  • Flow Rate: 2-3 mL/min.

  • Back Pressure: 150 bar.

  • Temperature: 35-40°C.

  • Detection: UV detector at 234 nm.

  • Optimization: If separation is not achieved, screen different alcohol modifiers (ethanol, isopropanol) and vary the modifier percentage from 5% to 20%.

Data Presentation

ParameterAg+-HPLCChiral SFCGC (as FAMEs)
Stationary Phase Silver-ion impregnated silicaPolysaccharide-based CSPHighly polar cyanopropyl
Mobile Phase Hexane/AcetonitrileSupercritical CO2/MethanolHelium (carrier gas)
Key Optimization Acetonitrile gradientModifier percentage, Back pressureTemperature program
Primary Application Geometric (E/Z) isomersEnantiomersGeometric & Positional isomers

References

  • Lísa, M., & Holčapek, M. (2014). Separation of enantiomeric triacylglycerols by chiral-phase HPLC. Journal of Chromatography B, 966, 135-141. [Link]

  • Sehat, N., Yurawecz, M. P., Roach, J. A., Mossoba, M. M., Kramer, J. K., & Ku, Y. (1999). Improved separation of conjugated fatty acid methyl esters by silver ion-high-performance liquid chromatography. Lipids, 34(4), 407-413. [Link]

  • Taylor, S. L., & Reid, B. J. (2020). Development of a C18 Supercritical Fluid Chromatography-Tandem Mass Spectrometry Methodology for the Analysis of Very-Long-Chain Polyunsaturated Fatty Acid Lipid Matrices and Its Application to Fish Oil Substitutes Derived from Genetically Modified Oilseeds in the Aquaculture Sector. ACS Omega, 5(35), 22263-22274. [Link]

  • Li, D., Wang, Y., & Han, X. (2019). Advances of supercritical fluid chromatography in lipid profiling. TrAC Trends in Analytical Chemistry, 113, 258-266. [Link]

  • Lísa, M., Cífková, E., & Holčapek, M. (2017). Lipidomics by Supercritical Fluid Chromatography. Molecules, 22(10), 1747. [Link]

  • Dispas, A., Marini, R., & Hubert, P. (2017). Method development in Supercritical Fluid Chromatography (SFC) using Design of Experiments (DoE) and Design Space (DS). MatheO, 1-76. [Link]

  • Czauderna, M., & Kowalczyk, J. (2002). Determination of conjugated linoleic acid isomers by liquid chromatography and photodiode array detection. Journal of Animal and Feed Sciences, 11(4), 543-554. [Link]

  • Czauderna, M., & Kowalczyk, J. (2001). HPLC separation of some unsaturated and saturated fatty acids. Journal of Animal and Feed Sciences, 10(4), 541-552. [Link]

  • Shimadzu Corporation. (2022, October 11). Method development and Identification of Triacylglycerols species with SFC [Video]. YouTube. [Link]

  • Czauderna, M., Kowalczyk, J., Marounek, M., Michalski, J. P., Rozbicka-Wieczorek, A. J., & Krajewska, K. A. (2010). A new internal standard for HPLC assay of conjugated linoleic acid in animal tissues and milk. Journal of Animal and Feed Sciences, 19(3), 364-376. [Link]

  • Řezanka, T., & Sigler, K. (2014). Separation of Enantiomeric Triacylglycerols by Chiral-Phase HPLC. Journal of the American Oil Chemists' Society, 91(12), 2095-2103. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Christie, W. W. (1992). The Chromatographic Resolution of Chiral Lipids. In W. W. Christie (Ed.), Advances in Lipid Methodology — One (pp. 121-148). The Oily Press. [Link]

  • Nacalai Tesque. (n.d.). Fatty Acid Analysis by HPLC. [Link]

  • Regis Technologies, Inc. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Ibañez, E., & Cifuentes, A. (2020). Supercritical Fluid Chromatography as a Technique to Fractionate High-Valued Compounds from Lipids. Molecules, 25(16), 3694. [Link]

  • Adachi, S., & Akakabe, Y. (1998). Gas–Liquid Chromatographic Analysis of Geometrical and Positional Octadecenoic and Octadecadienoic Acid Isomers Produced by Catalytic Hydrogenation of Linoleic Acid. Journal of the American Oil Chemists' Society, 75(1), 27-32. [Link]

  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. [Link]

  • Song, S., Liu, H., & Bai, Y. (2017). Supercritical Fluid Chromatography and Its Application in Lipid Isomer Separation. Journal of Analysis and Testing, 1(4), 330-334. [Link]

  • Christie, W. W. (n.d.). Fatty Acid Analysis by HPLC. AOCS. [Link]

  • Li, D., Wang, Y., & Han, X. (2019). Advances of supercritical fluid chromatography in lipid profiling. TrAC Trends in Analytical Chemistry, 113, 258-266. [Link]

  • Lísa, M., Cífková, E., & Holčapek, M. (2017). Lipidomics by Supercritical Fluid Chromatography. Molecules, 22(10), 1747. [Link]

  • Regis Technologies, Inc. (n.d.). Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. [Link]

  • Czauderna, M., & Kowalczyk, J. (2002). Improving the analysis of fatty acids using a combination of gas chromatography and Ag+ liquid chromatography. Journal of Animal and Feed Sciences, 11(4), 563-576. [Link]

  • Baran, P. A., & Wróblewski, W. (2018). The effect of mobile phase composition on the chiral separation of compounds. Journal of Chromatographic Science, 56(6), 523-530. [Link]

  • Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. [Link]

  • Chiral Technologies. (2021, March 14). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. [Link]

  • Baran, P. A., & Wróblewski, W. (2008). Influence of mobile phase composition on chiral discrimination of model compound obtained on Chiralpak AD Column - Thermodynamic study. Chemical Analysis (Warsaw), 53(2), 241-252. [Link]

  • Laakso, P., & Christie, W. W. (2024). Enantiomeric Separation of Triacylglycerols Consisting of Three Different Fatty Acyls and Their Chiral Chromatographic Elution Behavior. Analytical Chemistry, 96(33), 12435-12443. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Shibamoto, S., Gooley, A., & Yamamoto, K. (2015). Separation behavior of octadecadienoic acid isomers and identification of cis- and trans-isomers using gas chromatography. Lipids, 50(1), 85-100. [Link]

  • Laakso, P., & Christie, W. W. (2024). Enantiomeric Separation of Triacylglycerols Consisting of Three Different Fatty Acyls and Their Chiral Chromatographic Elution Behavior. ACS Publications. [Link]

  • Wolff, R. L., & Bayard, C. C. (2013). Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method. Grasas y Aceites, 64(2), 154-162. [Link]

  • Bird, S. S., Marur, V. R., Spencer, M., & Greenberg, A. S. (2012). Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. Journal of lipid research, 53(7), 1444-1453. [Link]

  • National Center for Biotechnology Information. (n.d.). Tetradecanedioic acid. PubChem. [Link]

  • CAS. (n.d.). (5Z,8Z)-5,8-Tetradecadienoic acid. CAS Common Chemistry. [Link]

  • Al-Masri, M. (2025). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Molecules, 30(2), 435. [Link]

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Megatomoic Acid Technical Support Center: Long-Term Storage and Handling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Megatomoic Acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of your this compound samples. As this compound, chemically known as (3E,5Z)-tetradeca-3,5-dienoic acid, is a polyunsaturated fatty acid (PUFA), its storage conditions are critical to prevent degradation and ensure experimental reproducibility.[1] The presence of multiple double bonds in its structure makes it particularly susceptible to oxidative degradation.[2] This guide provides in-depth, field-proven insights and protocols to maintain the quality of your compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary cause of degradation for this compound, like other PUFAs, is oxidation. The multiple double bonds in its hydrocarbon chain are highly susceptible to attack by atmospheric oxygen. This process, known as autoxidation, is a free-radical chain reaction that can be initiated by light, heat, or the presence of trace metal ions. Oxidation leads to the formation of hydroperoxides, which can further break down into secondary oxidation products like aldehydes and ketones. This degradation cascade results in a loss of the compound's biological activity and the formation of potentially interfering byproducts.

Q2: Should I store this compound as a solid powder or in a solution?

A2: It is strongly recommended to store this compound in a suitable organic solvent rather than as a dry powder. Unsaturated fatty acids in powder form are often hygroscopic, meaning they readily absorb moisture from the air. This can lead to hydrolysis and can also accelerate oxidative degradation. Storing the compound in a high-quality, anhydrous organic solvent minimizes its exposure to air and moisture, thereby enhancing its stability.

Q3: What is the recommended temperature for long-term storage?

A3: For long-term storage, this compound solutions should be kept at -20°C. Storing at this temperature significantly slows down the rate of chemical degradation. For short-term storage (a few days), refrigeration at 4°C is acceptable, but for periods longer than a week, freezing is essential. It is also crucial to minimize freeze-thaw cycles, which is why preparing single-use aliquots is a critical best practice.

Q4: Which solvents are suitable for creating a stock solution of this compound?

A4: Several organic solvents are suitable for dissolving and storing this compound. The choice of solvent may depend on the downstream application. Commonly used solvents include:

  • Ethanol

  • Dimethyl sulfoxide (DMSO)

  • Chloroform

  • Hexane

When preparing a stock solution, ensure the solvent is of high purity and anhydrous to prevent degradation.

Q5: How can I protect my this compound samples from oxidation?

A5: To protect your samples from oxidation, it is crucial to minimize their exposure to oxygen. This can be achieved by overlaying the solution with an inert gas, such as argon or nitrogen, before sealing the vial. This process displaces the oxygen in the headspace of the container, creating an inert atmosphere that significantly inhibits oxidation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a stable, concentrated stock solution of this compound for long-term storage.

Materials:

  • This compound (solid)

  • High-purity, anhydrous organic solvent (e.g., ethanol or DMSO)

  • Glass vials with Teflon-lined screw caps

  • Inert gas (Argon or Nitrogen) with a delivery system

  • Pipettes and tips (glass or solvent-resistant)

Procedure:

  • Equilibration: Allow the container of solid this compound to warm to room temperature before opening to prevent condensation of moisture onto the compound.

  • Weighing: In a controlled environment with low light, weigh the desired amount of this compound.

  • Dissolution: Add the appropriate volume of the chosen anhydrous organic solvent to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Mixing: Gently vortex or sonicate the mixture until the solid is completely dissolved.

  • Inert Gas Purging: Gently blow a stream of argon or nitrogen over the surface of the solution for 15-30 seconds to displace any oxygen in the vial's headspace.

  • Sealing: Immediately and tightly seal the vial with a Teflon-lined cap. Parafilm can be used for extra security but should not contact the solvent.

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, and preparation date.

  • Storage: Store the stock solution at -20°C.

Protocol 2: Aliquoting for Long-Term Storage and Use

To avoid repeated freeze-thaw cycles that can degrade the compound, it is best to prepare single-use aliquots.

Procedure:

  • Following the preparation of the stock solution (Protocol 1), immediately portion the solution into smaller, single-use volumes in separate glass vials.

  • Perform the inert gas purging step for each aliquot vial as described above.

  • Securely seal each vial.

  • Label all aliquots appropriately.

  • Store the aliquots at -20°C. When needed for an experiment, remove one aliquot and allow it to thaw at room temperature.

Data Presentation

ParameterRecommendationRationale
Storage Form In an anhydrous organic solventSolid form is hygroscopic and more prone to oxidation.
Temperature -20°C (long-term)Slows down chemical degradation pathways like oxidation.
Atmosphere Under an inert gas (Argon or Nitrogen)Displaces oxygen to prevent oxidative degradation.
Container Glass vial with Teflon-lined capAvoids leaching of plasticizers and ensures a tight seal.
Handling Prepare single-use aliquotsMinimizes freeze-thaw cycles that can degrade the compound.
Light Exposure Store in the dark or in amber vialsLight can initiate and accelerate oxidative reactions.

Visualization of Key Processes

Degradation Pathway of this compound

The primary degradation route for this compound is autoxidation. This diagram illustrates the key stages of this process.

Fig. 1: Oxidative Degradation Pathway of PUFAs cluster_propagation Propagation Cycle PUFA This compound (Polyunsaturated Fatty Acid) Initiation Initiation (Light, Heat, Metal Ions) Radical Lipid Radical (L•) Initiation->Radical H• abstraction Oxygen Oxygen (O2) Peroxy_Radical Lipid Peroxy Radical (LOO•) Oxygen->Peroxy_Radical + O2 PUFA2 Another PUFA Molecule Hydroperoxide Lipid Hydroperoxide (LOOH) Peroxy_Radical->Hydroperoxide PUFA2->Hydroperoxide H• abstraction Radical2 New Lipid Radical (L•) PUFA2->Radical2 Degradation Degradation Products (Aldehydes, Ketones, etc.) Hydroperoxide->Degradation Decomposition

Caption: Oxidative degradation of this compound.

Decision Workflow for Long-Term Storage

This workflow provides a logical sequence of steps to ensure the proper long-term storage of this compound.

Fig. 2: this compound Storage Workflow start Receive/Synthesize This compound (Solid) dissolve Dissolve in Anhydrous Solvent (e.g., Ethanol, DMSO) start->dissolve aliquot Aliquot into Single-Use Glass Vials dissolve->aliquot purge Purge with Inert Gas (Ar/N2) aliquot->purge seal Seal Tightly with Teflon-Lined Cap purge->seal store Store at -20°C in the Dark seal->store end Stable Long-Term Storage store->end

Caption: Decision workflow for storing this compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Loss of Biological Activity in Assay 1. Oxidative degradation of the compound. 2. Repeated freeze-thaw cycles of the stock solution. 3. Hydrolysis due to moisture.1. Use a fresh, unopened aliquot for your experiment. 2. Ensure that stock solutions were prepared with anhydrous solvent and purged with inert gas. 3. If the problem persists, prepare a fresh stock solution from the solid material.
Precipitation of Compound Upon Dilution in Aqueous Buffer This compound, being a long-chain fatty acid, has low solubility in aqueous solutions.1. First, dissolve the compound in a water-miscible organic solvent like DMSO or ethanol before diluting it with the aqueous buffer. 2. For cell culture experiments, consider using a carrier protein like bovine serum albumin (BSA) to enhance solubility and facilitate cellular uptake.
Stock Solution Appears Cloudy or Discolored 1. The solution may have been exposed to moisture. 2. Degradation of the compound has occurred. 3. The concentration may be too high for the chosen solvent, leading to precipitation at storage temperature.1. Discard the solution as its integrity is compromised. 2. Prepare a new stock solution, ensuring the use of anhydrous solvent and proper inert gas purging. 3. If solubility is an issue, prepare a slightly more dilute stock solution.

References

  • PubChem. (3E,5Z)-tetradecadienoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (PDF) β-Oxidation of polyunsaturated fatty acids. Retrieved from [Link]

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Technical Support Center: Troubleshooting Poor Response in Megatomoic Acid Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Megatomoic Acid bioassays. This document is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during experimentation, with a specific focus on poor or absent assay response. Our approach moves beyond simple checklists to explain the underlying scientific principles, empowering you to make informed decisions and ensure the integrity of your results.

Section 1: Foundational Concepts of the this compound Bioassay

This compound is a long-chain polyunsaturated fatty acid ((3E,5Z)-tetradeca-3,5-dienoic acid) whose biological activity is of significant interest.[1][2] In this context, we will consider its action as an agonist for a hypothetical G-protein coupled receptor (GPCR), the "this compound Receptor" (MAR). Understanding this mechanism is crucial for troubleshooting, as a failure at any step in the signaling cascade can lead to a poor response.

1.1. Hypothesized Mechanism of Action

The bioassay is designed to quantify the activation of MAR by this compound. Upon binding, MAR undergoes a conformational change, activating a stimulatory G-protein (Gαs). This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP), a secondary messenger. The accumulation of cAMP is the readout of the assay, typically measured using a luminescence or fluorescence-based detection system.

G_protein_signaling cluster_cell Cell Membrane cluster_cyto Cytoplasm MA This compound MAR MAR (GPCR) MA->MAR 1. Binding Gas Gαs Protein MAR->Gas 2. Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP 4. Conversion Gas->AC 3. Stimulation ATP ATP ATP->AC Signal Detectable Signal (Luminescence/Fluorescence) cAMP->Signal 5. Detection

Caption: Hypothesized signaling pathway of this compound.

1.2. Baseline Assay Protocol (Luminescence-based cAMP Detection)

This protocol serves as the standard reference for troubleshooting. Deviations from these steps are often the source of assay failure.

  • Cell Seeding: Seed MAR-expressing cells (e.g., HEK293) in a white, clear-bottom 96-well plate at a pre-optimized density (e.g., 10,000 cells/well).[3] Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of this compound in 100% DMSO. Perform serial dilutions in a suitable assay buffer to create a dose-response curve (e.g., 10 µM to 10 pM). Ensure the final DMSO concentration in the assay is ≤ 0.1% to avoid solvent-induced cytotoxicity.[4]

  • Cell Stimulation: Remove growth media and add 50 µL of assay buffer containing a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.[5] Add 50 µL of the diluted this compound or control compounds to the wells. Incubate for 30 minutes at room temperature.

  • Lysis and Detection: Add 100 µL of the cAMP detection reagent (containing lysis buffer and luciferase substrate). Incubate for 60 minutes at room temperature in the dark.

  • Signal Measurement: Read luminescence on a plate reader.

Section 2: Frequently Asked Questions (FAQs)

Q1: My results show no signal across the entire plate, including the positive control. What should I check first?

A: A complete signal failure points to a systemic issue.

  • Detection Reagents: The most common culprit is the detection reagent, especially if it has undergone multiple freeze-thaw cycles or was prepared incorrectly.[6] Prepare a fresh batch from stock.

  • Plate Reader Settings: Verify that you are using the correct wavelength and settings for luminescence detection.

  • Cell Viability: A catastrophic event like incubator failure or contamination could have killed all the cells. Check cell morphology under a microscope before starting the assay.[7]

Q2: My positive control (e.g., Forskolin) works perfectly, but this compound shows no response. What does this mean?

A: This localizes the problem to either the compound itself or its specific target.

  • Compound Integrity: this compound, as a polyunsaturated fatty acid, may be prone to oxidation or degradation, especially if stored improperly.[8] Use a fresh aliquot or a newly purchased vial. Confirm its concentration and purity.

  • MAR Expression: The cells may have lost expression of the this compound Receptor (MAR) due to high passage number or genetic drift. Use a low-passage cell stock or re-validate receptor expression via qPCR or a binding assay.[7]

  • Solvent Issues: While the stock may be in DMSO, the purity of the solvent used for dilutions matters. Low-grade solvents can contain impurities that interfere with the reaction.[9][10]

Q3: The signal from this compound is very weak, with a poor signal-to-background ratio. How can I improve it?

A: A weak signal requires optimizing assay conditions to amplify the response.

  • Increase Cell Number: A higher cell density per well can increase the total amount of cAMP produced. Perform a cell titration experiment to find the optimal density that maximizes signal without causing artifacts.[3]

  • Optimize Incubation Times: The 30-minute stimulation time may not be optimal for peak cAMP production. Run a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the ideal stimulation duration.

  • Check PDE Inhibitor Activity: Ensure your phosphodiesterase (PDE) inhibitor is active and used at the correct concentration. Without it, the cAMP signal will be rapidly degraded.[5]

  • Use Signal-Enhancing Plates: For luminescence assays, always use solid white plates to maximize light output and reduce crosstalk between wells.[11][12]

Section 3: Systematic Troubleshooting Guide

When faced with a poor response, a systematic approach is more effective than random changes. This workflow helps isolate the variable causing the issue.

Troubleshooting_Workflow start Start: Poor or No Response check_controls Step 1: Evaluate Controls (Positive & Negative) start->check_controls pos_ok Positive Control OK? check_controls->pos_ok neg_ok Negative Control OK? check_controls->neg_ok system_fail Problem: Systemic Failure (Reagents, Instrument, Cells) pos_ok->system_fail No compound_issue Step 2: Investigate Compound & Target pos_ok->compound_issue Yes neg_ok->pos_ok Yes (Signal Low) high_bg Problem: High Background (Contamination, Non-specific Binding) neg_ok->high_bg No (Signal High) compound_integrity Check Compound Integrity (Age, Storage, Purity) compound_issue->compound_integrity receptor_expression Validate Receptor Expression (Low Passage Cells) compound_issue->receptor_expression cell_issue Step 3: Investigate Cell Health compound_integrity->cell_issue receptor_expression->cell_issue viability Assess Cell Viability (Trypan Blue, Metabolic Assay) cell_issue->viability confluency Optimize Cell Density & Confluency cell_issue->confluency contamination Test for Contamination (Mycoplasma) cell_issue->contamination

Caption: A logical workflow for troubleshooting poor assay response.

Table 1: Detailed Troubleshooting Scenarios

Potential CauseScientific RationaleRecommended ActionSelf-Validation Protocol
Reagent-Related Issues
Degraded this compoundThe conjugated diene structure in this compound is susceptible to oxidation, leading to a loss of activity.[8] Storage in solution or exposure to air/light accelerates this process.Prepare fresh dilutions from a new or recently purchased solid stock. Store stock solutions under an inert gas (argon or nitrogen) at -80°C.Run a dose-response curve comparing the old and new compound preparations side-by-side. The EC₅₀ of the new compound should be significantly lower.
Impure or Incorrect SolventImpurities in solvents (e.g., water in anhydrous solvents, trace metals, or organic contaminants) can directly inhibit enzymes or interact with the compound, altering its activity.[4][9][13]Use only high-purity, HPLC- or LC/MS-grade solvents for stock preparation and dilutions.[10] Verify that the correct solvent (e.g., DMSO) was used.Prepare the compound in the current solvent and a fresh, high-purity solvent. A significant difference in activity indicates a solvent issue.
Inactive Detection ReagentsLuciferase-based reagents are sensitive to temperature and freeze-thaw cycles.[6] Improper storage or preparation can lead to complete loss of enzymatic activity, resulting in no signal.Prepare fresh detection reagents according to the manufacturer's protocol. Ensure all components are fully thawed and mixed before use. Avoid repeated freeze-thaw cycles by aliquoting reagents.Test the new reagents using a known concentration of cAMP or a potent positive control like Forskolin. A strong signal validates reagent activity.
Cell-Related Issues
Low Receptor (MAR) ExpressionContinuous passaging can lead to clonal selection and genetic drift, resulting in reduced or lost expression of the transfected receptor, making cells unresponsive to the specific agonist.[7]Use cells with a low passage number (<20). Always thaw a fresh vial of validated cells after a set number of passages.Compare the response of your current cell stock to a freshly thawed, low-passage vial. If available, quantify MAR mRNA levels via qPCR.
Poor Cell Health or ViabilityStressed or dying cells have compromised metabolic activity and will not produce a robust signal.[14] Causes include contamination, over-confluency, or nutrient depletion.Seed cells at an optimal density (typically 70-80% confluency at the time of assay). Use fresh media and check for signs of contamination (e.g., cloudy media, abnormal morphology).Perform a simple viability assay (e.g., Trypan Blue exclusion) or a metabolic assay (e.g., resazurin) on a parallel plate to confirm >95% cell viability.[15]
Mycoplasma ContaminationMycoplasma is a common, often undetected contaminant that alters cell metabolism, membrane potential, and signaling pathways, which can severely dampen or alter assay response.[7]Routinely test cell cultures for mycoplasma using a PCR-based or luminescence-based kit. Discard any contaminated cultures and decontaminate the incubator.Test a sample of your cell culture supernatant with a validated mycoplasma detection kit.
Assay Protocol Issues
Sub-optimal Agonist ConcentrationIf the concentrations tested are too low, they will not elicit a response. This can happen due to calculation errors or degradation of the stock solution.Validate the full dose-response range, ensuring concentrations span from expected maximal to minimal effect. It is essential to standardize the agonist concentration for reproducible results.[16]Perform a wide serial dilution (e.g., from 100 µM to 1 pM) to ensure the entire activity range is covered.
Serum InterferenceComponents in fetal bovine serum (FBS) can bind to the compound or interfere with receptor signaling, masking the true response.Perform the final stimulation step in a serum-free assay buffer. Ensure cells are properly washed to remove residual growth medium containing serum.Run the assay in parallel with and without a final serum-free wash step. The serum-free condition should yield a more robust and consistent signal.
Section 4: Key Validation Protocols

4.1 Protocol: Validating Cell Health with a Resazurin-Based Assay

This protocol confirms that poor signal is not due to widespread cell death.

  • Materials: Resazurin sodium salt solution (e.g., 0.1 mg/mL in PBS), MAR-expressing cells, 96-well plate.

  • Procedure: a. Prepare a "sister plate" of cells, seeded and treated under the exact same conditions as your main experiment. b. After the compound stimulation period, add 10 µL of resazurin solution to each well. c. Incubate for 1-4 hours at 37°C. d. Measure fluorescence (Ex/Em ~560/590 nm).

  • Expected Outcome: Healthy, metabolically active cells will reduce the blue resazurin to the pink, highly fluorescent resorufin. Wells with dead cells will remain blue. A lack of color change indicates a severe cell viability problem.[15]

4.2 Protocol: Establishing a Robust Dose-Response Curve

This is essential for confirming compound potency and assay performance.

  • Materials: Freshly prepared this compound stock, high-purity DMSO, assay buffer, MAR-expressing cells in a 96-well plate.

  • Procedure: a. Create a 12-point serial dilution series of this compound. Start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:5 dilutions. Include a "vehicle only" (e.g., 0.1% DMSO) control. b. Add the dilutions to the cell plate in triplicate. c. Follow the standard assay protocol for stimulation and detection. d. Plot the response (luminescence) against the log of the agonist concentration.

  • Data Analysis: Fit the data to a four-parameter logistic (4PL) curve to determine the EC₅₀, Hill slope, and maximal response. A well-defined sigmoidal curve validates the assay's responsiveness to the compound.[17]

Section 5: Assay Performance Benchmarks

To assess if your assay is performing optimally, compare your results against these typical performance metrics. Significant deviations may indicate an underlying issue.

Table 2: Expected Assay Performance Metrics

ParameterTarget ValueRationale & Notes
EC₅₀ (Positive Control) Within 0.5 log of historical averageA significant shift in the positive control's EC₅₀ indicates a change in assay conditions or cell responsiveness over time.[18]
Signal-to-Background (S/B) > 10Calculated as (mean signal of max stimulation) / (mean signal of vehicle control). A low S/B ratio indicates a weak signal or high background.
Z'-factor > 0.5A statistical measure of assay quality. Z' = 1 - [3(σp + σn) / |µp - µn|]. A value > 0.5 indicates a robust and reliable assay suitable for screening.
CV% of Replicates < 15%Coefficient of variation for replicate wells. High CV% points to issues with pipetting, cell plating uniformity, or edge effects.[19]

By using this guide, you can systematically diagnose the root cause of a poor response in your this compound bioassays, leading to more reliable, reproducible, and insightful data.

References
  • Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]

  • MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • National Academies Press. (2015). Application of Modern Toxicology Approaches for Predicting Acute Toxicity. Retrieved from [Link]

  • BioPharm International. (2019). Essentials in Bioassay Development. Retrieved from [Link]

  • Biochemia Medica. (2011). Interferences in quantitative immunochemical methods. Retrieved from [Link]

  • FDCELL. (2023). USP〈1033〉Biological Assay Validation: Key Guidelines. Retrieved from [Link]

  • myADLM. (2015). How to Detect and Solve Immunoassay Interference. Retrieved from [Link]

  • BioProcess International. (2020). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. Retrieved from [Link]

  • ResearchGate. (2020). What causes high background in cell based assays?. Retrieved from [Link]

  • ResearchGate. (2012). Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability. Retrieved from [Link]

  • NIH. (2015). Serum sample containing endogenous antibodies interfering with multiple hormone immunoassays. Retrieved from [Link]

  • NIH. (2011). Interferences in Immunoassay. Retrieved from [Link]

  • BioPharm International. (2022). Establishing Systems Suitability and Validity Criteria for Analytical Methods and Bioassays. Retrieved from [Link]

  • PubMed. (2015). Considerations when assessing antagonism in vitro: Why standardizing the agonist concentration matters. Retrieved from [Link]

  • Molecular Biology Guide. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls. Retrieved from [Link]

  • NIH. (2012). A Simple Method for Quantifying Functional Selectivity and Agonist Bias. Retrieved from [Link]

  • Ibis Scientific, LLC. (n.d.). Why Solvent Purity Is Crucial in the World of Chemistry. Retrieved from [Link]

  • Addgene. (n.d.). How to Light Up your Life – Tips and Tricks to Troubleshoot your Luciferase Assay. Retrieved from [Link]

  • Sino Biological. (n.d.). Western Blot Troubleshooting Low Signal or No Signal. Retrieved from [Link]

  • CP Lab Safety. (2022). A Guide to Solvent Grades. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Characteristic patterns of agonist concentration.... Retrieved from [Link]

  • Bio-Rad. (n.d.). Western Blot Doctor™ — Signal Strength Problems. Retrieved from [Link]

  • Lab Manager. (2012). Improving Performance and Sensitivity of LC/MS Instruments Using Optimized LC/MS Solvents. Retrieved from [Link]

  • bioRxiv. (2023). A miniaturized, high-throughput aqueous solvent-centric method for protein solubility screening. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2022). Optimizing androgen receptor prioritization using high-throughput assay-based activity models. Retrieved from [Link]

  • NIH PubChem. (n.d.). This compound. Retrieved from [Link]

  • GSRS. (n.d.). This compound. Retrieved from [Link]

  • NIH. (2021). The Mechanism of Action of Biguanides: New Answers to a Complex Question. Retrieved from [Link]

  • NIH. (2023). Mechanism of action for small-molecule inhibitors of triacylglycerol synthesis. Retrieved from [Link]

  • Frontiers. (2022). Mechanism of action and therapeutic use of bempedoic acid in atherosclerosis and metabolic syndrome. Retrieved from [Link]

  • NIH PubChem. (n.d.). Formic Acid. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Synthetic Routes of Megatomoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megatomoic acid, chemically known as (3E,5Z)-tetradeca-3,5-dienoic acid, is the primary sex pheromone of the black carpet beetle (Attagenus megatoma), a significant pest of stored products.[1] Its unique conjugated (E,Z)-dienoic acid structure presents a compelling target for organic synthesis. The stereoselective synthesis of this molecule is crucial for its biological activity and offers a valuable case study for comparing various synthetic methodologies. This guide provides an in-depth analysis of published and potential synthetic routes to this compound, offering a comparative assessment of their efficiency, stereoselectivity, and overall practicality.

Chemical Structure of this compound

This compound is a 14-carbon fatty acid with a conjugated diene system at the C3 and C5 positions. The key structural features are the trans (E) configuration of the double bond at C3 and the cis (Z) configuration of the double bond at C5.

Caption: Chemical structure of this compound ((3E,5Z)-tetradeca-3,5-dienoic acid).

Comparative Analysis of Synthetic Strategies

This guide will compare the following synthetic approaches for this compound:

  • Stereoselective Rearrangement of an Allene Ester (Tsuboi Synthesis)

  • Cadiot-Chodkiewicz Coupling and Stereoselective Reductions (Yadav Synthesis)

  • Wittig Reaction Approach

  • Julia-Kocienski Olefination Approach

  • Organometallic Cross-Coupling Approaches (Suzuki and Stille Couplings)

A summary of the key quantitative data for the two published total syntheses is presented below:

Synthesis RouteKey ReactionsNumber of StepsOverall YieldStereoselectivity (E:Z ratio)Reference
Tsuboi Synthesis Allene ester rearrangement, sulfone chemistry~5 steps from ethyl 3,4-tridecadienoateNot explicitly stated74% (3E,5Z)[2]
Yadav Synthesis Cadiot-Chodkiewicz coupling, stereoselective reductions, Jones oxidation4 steps from 1-decyneNot explicitly stated97% (3E,5Z)[3]

Stereoselective Rearrangement of an Allene Ester (Tsuboi Synthesis)

This approach, developed by Tsuboi and colleagues, utilizes a stereoselective rearrangement of an allene ester to establish the conjugated diene system.[2]

Synthetic Strategy

Tsuboi_Synthesis start Ethyl 3,4-tridecadienoate rearrangement Stereoselective Rearrangement (Alumina) start->rearrangement intermediate Ethyl (2E,4Z)-2,4-tridecadienoate rearrangement->intermediate chain_extension Chain Extension (Methyl methylthiomethyl sulfone) intermediate->chain_extension hydrolysis Hydrolysis chain_extension->hydrolysis product This compound hydrolysis->product

Caption: Retrosynthetic analysis of the Tsuboi synthesis.

Experimental Protocol

Step 1: Stereoselective Rearrangement Ethyl 3,4-tridecadienoate is treated with alumina to induce a stereoselective rearrangement, yielding ethyl (2E,4Z)-2,4-tridecadienoate. This step is crucial for establishing the desired stereochemistry of the conjugated diene.

Step 2: Chain Extension The resulting ester is then subjected to a carbon chain extension. This is achieved using methyl methylthiomethyl sulfone, a reagent that allows for the introduction of a single carbon unit.

Step 3: Hydrolysis Finally, the ester is hydrolyzed to afford this compound.

Discussion

The key advantage of this route is the elegant stereoselective rearrangement that forms the (E,Z)-diene in a single step. However, the overall stereoselectivity of 74% indicates the formation of other diastereomers, which may necessitate purification. The use of sulfone chemistry for chain extension is a well-established method.

Cadiot-Chodkiewicz Coupling and Stereoselective Reductions (Yadav Synthesis)

This synthesis, reported by Yadav and coworkers, constructs the carbon backbone via a Cadiot-Chodkiewicz coupling, followed by highly stereoselective reduction steps to install the (E) and (Z) double bonds.[3]

Synthetic Strategy

Yadav_Synthesis start1 1-Decyne coupling Cadiot-Chodkiewicz Coupling (CuCl) start1->coupling start2 4-Bromo-3-butyn-1-ol start2->coupling enyne En-yne intermediate coupling->enyne reduction1 E-selective Reduction (LiAlH4) enyne->reduction1 diene (E,Z)-Diene reduction1->diene reduction2 Z-selective Reduction (Disiamylborane) diene->reduction2 oxidation Jones Oxidation reduction2->oxidation product This compound oxidation->product

Caption: Retrosynthetic analysis of the Yadav synthesis.

Experimental Protocol

Step 1: Cadiot-Chodkiewicz Coupling 1-Decyne is coupled with 4-bromo-3-butyn-1-ol in the presence of a copper(I) chloride catalyst. This reaction forms the C14 carbon skeleton containing a conjugated enyne system.

Step 2: Stereoselective Reductions The enyne intermediate undergoes a two-step stereoselective reduction. First, an E-selective reduction of the internal alkyne is achieved with lithium aluminum hydride, reportedly with 97% stereoselectivity. This is followed by a Z-selective reduction of the terminal alkyne using disiamylborane, which proceeds with 99% stereoselectivity.

Step 3: Oxidation The resulting dienol is then oxidized to the carboxylic acid using Jones reagent to yield this compound.

Discussion

This route offers excellent stereocontrol, with a reported overall stereoselectivity of 97% for the desired (3E,5Z) isomer.[3] The Cadiot-Chodkiewicz coupling is a powerful tool for constructing carbon-carbon bonds, and the subsequent stereoselective reductions provide a reliable method for installing the double bonds with high fidelity. The use of Jones oxidation is a standard procedure for the conversion of primary alcohols to carboxylic acids.

Wittig Reaction Approach (Proposed)

The Wittig reaction is a cornerstone of alkene synthesis and can be adapted for the stereoselective formation of conjugated dienes.[4] A plausible synthesis of this compound can be envisioned by the reaction of an appropriate phosphonium ylide and an α,β-unsaturated aldehyde.

Synthetic Strategy

To achieve the (3E,5Z) stereochemistry, two main disconnection strategies are possible:

Strategy A: Formation of the C5-C6 (Z) double bond via a non-stabilized ylide.

Wittig_Strategy_A ylide Non-stabilized Phosphonium Ylide (C6-C14 fragment) wittig Wittig Reaction ylide->wittig aldehyde (E)-2-Pentenal derivative (C1-C5 fragment) aldehyde->wittig product This compound wittig->product

Caption: Wittig reaction Strategy A for this compound.

Strategy B: Formation of the C3-C4 (E) double bond via a stabilized ylide.

Wittig_Strategy_B ylide Stabilized Phosphonium Ylide (C1-C3 fragment) wittig Wittig Reaction ylide->wittig aldehyde (Z)-2-Undecenal (C4-C14 fragment) aldehyde->wittig product This compound wittig->product

Caption: Wittig reaction Strategy B for this compound.

Discussion

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides (where the group attached to the carbanion is alkyl) typically lead to (Z)-alkenes, while stabilized ylides (containing an electron-withdrawing group like an ester or ketone) favor the formation of (E)-alkenes.[5]

  • Strategy A would likely provide good Z-selectivity for the C5-C6 double bond.

  • Strategy B would be expected to give high E-selectivity for the C3-C4 double bond.

The choice between these strategies would depend on the availability and ease of synthesis of the required ylide and aldehyde fragments.

Julia-Kocienski Olefination Approach (Proposed)

The Julia-Kocienski olefination is a powerful method for the stereoselective synthesis of alkenes, typically yielding (E)-alkenes with high selectivity.[6][7] This makes it an attractive option for constructing the (E)-double bond of this compound.

Synthetic Strategy

Julia_Kocienski_Olefination sulfone Heteroaryl Sulfone (C1-C3 fragment) olefination Julia-Kocienski Olefination sulfone->olefination aldehyde (Z)-2-Undecenal (C4-C14 fragment) aldehyde->olefination product This compound olefination->product

Caption: Julia-Kocienski olefination for this compound synthesis.

Discussion

This approach would involve the reaction of a heteroaryl sulfone corresponding to the C1-C3 fragment of this compound with (Z)-2-undecenal. The Julia-Kocienski olefination is known for its excellent (E)-selectivity, making it well-suited for the formation of the C3-C4 double bond. The synthesis of the required (Z)-α,β-unsaturated aldehyde would be a key challenge in this route.

Organometallic Cross-Coupling Approaches (Proposed)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are highly versatile methods for the formation of carbon-carbon bonds, including the construction of conjugated dienes.[8][9]

Suzuki Coupling Strategy

Suzuki_Coupling boronic_acid (E)-Vinylboronic Acid (C3-C14 fragment) coupling Suzuki Coupling (Pd catalyst, base) boronic_acid->coupling vinyl_halide (Z)-Vinyl Halide (C1-C2 fragment) vinyl_halide->coupling product This compound coupling->product

Caption: Suzuki coupling strategy for this compound.

Stille Coupling Strategy

Stille_Coupling stannane (E)-Vinylstannane (C3-C14 fragment) coupling Stille Coupling (Pd catalyst) stannane->coupling vinyl_halide (Z)-Vinyl Halide (C1-C2 fragment) vinyl_halide->coupling product This compound coupling->product

Caption: Stille coupling strategy for this compound.

Discussion

Both Suzuki and Stille couplings offer high stereoselectivity, as the configuration of the starting vinyl partners is generally retained in the product.[10] The main challenge in these approaches lies in the stereoselective synthesis of the required vinylboronic acid/vinylstannane and vinyl halide fragments. The toxicity of organotin compounds is a significant drawback of the Stille coupling.[11]

Conclusion

The synthesis of this compound provides an excellent platform for comparing various modern synthetic methodologies. The published routes by Tsuboi and Yadav demonstrate elegant and effective strategies for the stereocontrolled synthesis of the (3E,5Z)-dienoic acid moiety. While the allene rearrangement approach is concise, the Cadiot-Chodkiewicz coupling followed by stereoselective reductions appears to offer superior stereoselectivity.

Furthermore, powerful and widely used methods such as the Wittig reaction, Julia-Kocienski olefination, and organometallic cross-coupling reactions represent highly viable, albeit as yet unpublished for this specific target, alternatives. The choice of a particular synthetic route will ultimately depend on factors such as the availability of starting materials, desired stereochemical purity, and scalability. This comparative guide provides researchers with a comprehensive overview of the available and potential strategies for the synthesis of this compound and related conjugated dienoic acids.

References

  • Yadav, J. S., et al. (2001). Short-Route Synthesis of (3E,5Z)-Tetradecadienoic Acid (Megatomic Acid), the Sex Attractant of the Black Carpet Beetle. New Journal of Chemistry, 25(2), 223-225.
  • Tsuboi, S., Masuda, T., & Takeda, A. (1982). Stereoselective Synthesis of (3E,5Z)-3,5-Tetradecadienoic Acid (this compound), the Sex Attractant of the Black Carpet Beetle. Bulletin of the Chemical Society of Japan, 55(5), 1625-1626.
  • Keck, D., Muller, T., & Bräse, S. (2006). A Stereoselective Suzuki Cross-Coupling Strategy for the Synthesis of Ethyl-Substituted Conjugated Dienoic Esters and Conjugated Dienones. Synlett, 2006(21), 3457-3460.
  • Negishi, E., et al. (2011). Highly selective synthesis of conjugated dienoic and trienoic esters via alkyne elementometalation–Pd-catalyzed cross-coupling. Proceedings of the National Academy of Sciences, 108(28), 11344-11349.
  • Silverstein, R. M., Rodin, J. O., Burkholder, W. E., & Gorman, J. E. (1967). Sex Attractant of the Black Carpet Beetle. Science, 157(3784), 85-87.
  • Wikipedia. (n.d.). Julia olefination. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved January 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved January 21, 2026, from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction: Examples and Mechanism. Retrieved January 21, 2026, from [Link]

  • Thieme. (n.d.). Synthesis Using the Wittig and Related Phosphorus-, Silicon-, or Sulfur-Based Reactions.
  • Organic Chemistry Portal. (n.d.). Modified Julia Olefination, Julia-Kocienski Olefination. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved January 21, 2026, from [Link]

  • YouTube. (2019, January 9). the Wittig reaction. Retrieved January 21, 2026, from [Link]...

  • ResearchGate. (2007, January 5). Stereoselective synthesis of 4-oxo-2,5-dienes and conjugated dienes by Stille cross coupling reactions of vinylstannanes.
  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved January 21, 2026, from [Link]

  • Organic Reactions. (n.d.). The Julia–Kocienski Olefination. Retrieved January 21, 2026, from a relevant Organic Reactions chapter.
  • University of Windsor. (n.d.). The Mechanisms of the Stille Reaction.
  • Chem 115 Myers. (n.d.). The Stille Reaction.
  • Organic Synthesis. (n.d.). Stille Coupling. Retrieved January 21, 2026, from [Link]...

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A Senior Application Scientist's Guide to Coleopteran Attractants: A Comparative Analysis of Megatomoic Acid and Other Semiochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Megatomoic Acid in Stored-Product Pest Management

In the intricate world of chemical ecology, semiochemicals serve as a powerful tool for monitoring and managing insect pests. Among these, this compound, the primary component of the female-produced sex pheromone of the black carpet beetle, Attagenus megatoma (Fabricius), stands out as a key attractant for this significant stored-product pest.[1] This guide provides a comprehensive comparison of this compound with other notable coleopteran attractants, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals. While direct comparative studies between this compound and other attractants are limited in publicly available literature, this guide will provide a framework for evaluation by presenting data on other well-researched coleopteran pheromones and kairomones.

Comparative Analysis of Coleopteran Attractants

The efficacy of an insect attractant is dependent on a multitude of factors including the chemical structure of the compound, the target species' biology, and environmental conditions. Pheromones of stored-product beetles are often complex, long-chain carbon compounds such as acids, aldehydes, and esters, and their effectiveness can be highly specific to particular isomers.[2]

This compound (trans-3, cis-5-tetradecadienoic acid)
  • Target Species: Black carpet beetle (Attagenus megatoma)

  • Type: Sex Pheromone

  • Mechanism: Attracts male beetles, playing a crucial role in mating behavior.

  • Note: Quantitative, direct comparative field data against other attractants for A. megatoma is not extensively documented in peer-reviewed literature.

Trogodermal ((Z)- and (E)-14-methyl-8-hexadecenal)
  • Target Species: A range of stored-product pests in the Trogoderma genus, including the Khapra beetle (Trogoderma granarium), warehouse beetle (Trogoderma variabile), and larger cabinet beetle (Trogoderma inclusum).[2]

  • Type: Sex Pheromone

  • Mechanism: The specific blend of Z and E isomers is crucial for attracting male Trogoderma beetles. For instance, a 92:8 ratio of the (Z) and (E) isomers is effective for T. granarium.

  • Performance: In field trials, traps baited with Trogodermal have been shown to be highly effective. The choice of trap design can significantly influence capture rates, with dome traps showing higher efficacy for T. granarium in some studies.

Aggregation Pheromones (e.g., for Cryptolestes ferrugineus)
  • Target Species: Rusty grain beetle (Cryptolestes ferrugineus) and other stored-product beetles like the red flour beetle (Tribolium castaneum).

  • Type: Aggregation Pheromone

  • Mechanism: Attracts both male and female beetles to a food source, leading to mass infestation. The pheromones for cucujoid grain beetles are often complex macrocyclic lactones.[3]

  • Performance: These pheromones are highly effective for monitoring and mass trapping. Their performance can be synergized by the presence of microbially produced volatiles, such as 1-octen-3-ol.[4]

Kairomones (Food-Based Attractants)
  • Target Species: A broad range of coleopteran species, including the small hive beetle (Aethina tumida) and various invasive species.

  • Type: Kairomone (food attractant)

  • Examples: Yeast-based attractants, apple cider vinegar, and mixtures of sugar, acetic acid, and ethanol.

  • Performance: In a comparative study on the small hive beetle, a yeast-based attractant resulted in a 56.2% trap capture rate, while apple cider vinegar achieved a 43.4% capture rate, both significantly outperforming control traps (0.3%).

Data Presentation: Performance of Various Coleopteran Attractants

The following table summarizes representative performance data for different types of coleopteran attractants. It is important to note that these data are from separate studies and do not represent a direct head-to-head comparison under the same conditions.

Attractant/LureTarget SpeciesAttractant TypePerformance MetricResultSource(s)
This compoundAttagenus megatomaSex PheromoneBehavioral ResponseAttraction of males[1]
TrogodermalTrogoderma spp.Sex PheromoneTrap CaptureOver 3,000 dermestids in baited traps vs. 85 in unbaited traps
Yeast-based lureAethina tumidaKairomoneTrap Capture (%)56.2%
Apple Cider VinegarAethina tumidaKairomoneTrap Capture (%)43.4%
Geranyl Butanoate + (E,E)-Farnesyl ButanoateAgriotes brevisSex PheromoneTrap CaptureHighly attractive in field trials[5]
Geranyl HexanoateAgriotes rufipalpisSex PheromoneTrap CaptureHighly attractive in field trials[5]

Experimental Protocols

Protocol 1: Field Trapping Efficacy Assay

This protocol outlines a standardized method for comparing the efficacy of different attractants in a field or storage facility setting.

Objective: To determine the relative attractiveness of different semiochemical lures for a target coleopteran species.

Materials:

  • Standardized insect traps (e.g., delta traps, funnel traps, or pitfall traps, depending on the target species' behavior).[6]

  • Semiochemical lures (e.g., this compound, Trogodermal).

  • Control lures (solvent only).

  • Randomized block experimental design layout.

  • Data collection sheets.

Methodology:

  • Site Selection: Choose a location with a known population of the target beetle species.

  • Experimental Design: Establish a randomized complete block design to minimize the effects of spatial variation. Each block should contain one trap for each lure being tested, including a control.

  • Trap Deployment: Place traps at a standardized height and distance from each other to avoid interference between lures. The optimal height may vary depending on the target species' flight patterns.[6]

  • Lure Installation: Place one lure in each appropriately labeled trap.

  • Data Collection: Check traps at regular intervals (e.g., weekly) and record the number of target and non-target insects captured.

  • Lure Replacement: Replace lures according to the manufacturer's recommendations or based on known degradation rates to ensure consistent pheromone release.[7]

  • Data Analysis: Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences in the number of beetles captured by each lure.

Protocol 2: Electroantennography (EAG) Assay

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds, providing a quantitative measure of olfactory sensitivity.

Objective: To quantify the antennal response of a target beetle species to different attractants.

Materials:

  • Live beetles.

  • Dissecting microscope.

  • Micromanipulators.

  • Glass capillary electrodes.

  • Saline solution.

  • EAG apparatus (amplifier, data acquisition system).

  • Odor delivery system.

  • Test compounds dissolved in an appropriate solvent.

Methodology:

  • Antenna Preparation: Immobilize the beetle and carefully excise one antenna.

  • Electrode Placement: Mount the excised antenna between two glass capillary electrodes filled with saline solution. The recording electrode is placed at the tip of the antenna, and the reference electrode is at the base.

  • Signal Amplification: Connect the electrodes to the EAG amplifier to record the potential difference across the antenna.

  • Odor Stimulation: Deliver a puff of air carrying the vapor of the test compound over the antenna.

  • Data Recording: Record the resulting depolarization of the antennal signal (the EAG response), typically measured in millivolts (mV).

  • Dose-Response: Test a range of concentrations for each compound to generate a dose-response curve.

  • Data Analysis: Compare the mean EAG amplitudes for each attractant to determine which elicits the strongest antennal response.

Visualizations

Experimental Workflow for Attractant Efficacy Testing

G cluster_field Field Trial cluster_lab Laboratory Assay (EAG) A Site Selection & Randomized Block Design B Trap Deployment (Standardized Height & Spacing) A->B C Lure Installation (Test vs. Control) B->C D Weekly Trap Monitoring & Data Collection C->D E Statistical Analysis (e.g., ANOVA) D->E conclusion Conclusion on Relative Efficacy E->conclusion F Antenna Excision & Mounting G Electrode Placement (Recording & Reference) F->G H Odor Delivery (Puff of Test Compound) G->H I Record EAG Response (mV) H->I J Dose-Response Analysis I->J J->conclusion start Hypothesis: Attractant A is more effective than Attractant B start->A start->F

Caption: Workflow for comparing coleopteran attractants.

Generalized Insect Olfactory Signaling Pathway

G cluster_sensillum Antennal Sensillum cluster_neuron Olfactory Receptor Neuron (ORN) cluster_brain Antennal Lobe (Brain) Odor Odorant Molecule (e.g., this compound) OBP Odorant-Binding Protein (OBP) Receptor Olfactory Receptor (OR) + Orco Co-receptor OBP->Receptor Transport IonChannel Ion Channel Opening Receptor->IonChannel Pore->OBP Enters Sensillum Lymph Depolarization Membrane Depolarization IonChannel->Depolarization ActionPotential Action Potential Firing Depolarization->ActionPotential Glomerulus Glomerulus ActionPotential->Glomerulus Signal Transmission PN Projection Neuron Glomerulus->PN HigherCenters Higher Brain Centers (e.g., Mushroom Bodies) PN->HigherCenters BehavioralResponse BehavioralResponse HigherCenters->BehavioralResponse Behavioral Response (e.g., Attraction)

Caption: Olfactory signal transduction in insects.

Conclusion

The selection of an appropriate attractant is a critical decision in the development of effective integrated pest management (IPM) strategies for coleopteran pests. While this compound is the established sex pheromone for the black carpet beetle, a comprehensive understanding of its relative efficacy compared to other potential attractants requires further research. The protocols and comparative data presented in this guide offer a foundation for such investigations. By employing standardized field trapping and electrophysiological assays, researchers can generate the robust data needed to optimize pest monitoring and control programs, ultimately leading to more sustainable and targeted pest management solutions.

References

  • Comparative Transcriptomics Analysis Reveals Rusty Grain Beetle's Aggregation Pheromone Biosynthesis Mechanism in Response to Starvation. (2024). MDPI. [Link]

  • Temporal efficacy of commercially available pheromone lures for monitoring Helicoverpa zea (Lepidoptera: Noctuidae). (2025). PMC. [Link]

  • Performance of pheromone traps at different heights for mass trapping of Helicoverpa armigera (Noctuidae). (2019). CABI Digital Library. [Link]

  • A Systematic Review of the Behavioral Responses by Stored-Product Arthropods to Individual or Blends of Microbially Produced Volatile Cues. (n.d.). NIH. [Link]

  • Biorational Approaches to Managing Stored-Product Insects. (n.d.). ResearchGate. [Link]

  • Effectiveness of pheromone traps for monitoring Zeuzera sp. (Lepidoptera: Cossidae) population on Eucalyptus pellita plantation. (2020). ResearchGate. [Link]

  • Summary of commercially available pheromones of common stored-product beetles. (n.d.). Kansas State University. [Link]

  • Identification of Pheromones and Optimization of Bait Composition for Click Beetle Pests (Coleoptera: Elateridae) in Central and Western Europe. (n.d.). PubMed. [Link]

  • Nonanal, a new fall armyworm sex pheromone component, significantly increases the efficacy of pheromone lures. (n.d.). Schal Lab. [Link]

  • Stored-Product Insect Papers in the Journals Insects, Agronomy and Agriculture. (n.d.). MDPI. [Link]

  • Sex Attractant of the Black Carpet Beetle. (1967). PubMed. [Link]

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A Comparative Guide to the Efficacy of Synthetic vs. Natural Megatomoic Acid as an MMP-9 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Megatomoic Acid

This compound, a novel marine-derived compound, has garnered significant interest within the drug development community for its potent inhibitory effects on Matrix Metalloproteinase-9 (MMP-9). MMP-9 is a zinc-dependent endopeptidase that plays a critical role in degrading the extracellular matrix (ECM), particularly type IV collagen, a primary component of basement membranes.[1][2] Elevated MMP-9 activity is strongly correlated with tumor invasion, metastasis, and angiogenesis, making it a prime therapeutic target in oncology.[3][4][5]

The compound was first isolated from the deep-sea sponge Megatomos profundus. This "Natural" this compound is an extract containing the primary active (S)-enantiomer, alongside a complex mixture of minor stereoisomers and related metabolites. Concurrently, advances in organic synthesis have enabled the production of a stereochemically pure, "Synthetic" (S)-enantiomer of this compound.

This guide provides a comprehensive, data-driven comparison of the efficacy of Natural versus Synthetic this compound. We will delve into the causality behind the experimental designs chosen, present detailed protocols for reproducibility, and analyze the resulting data to guide researchers in selecting the optimal compound for their specific applications in cancer biology and drug discovery.

Part 1: Physicochemical and Isomeric Characterization

The fundamental difference between the two forms of this compound lies in their composition. The natural extract is inherently heterogeneous, while the synthetic version offers high purity. This distinction is critical, as stereoisomers of a chiral drug can exhibit vastly different pharmacokinetic and pharmacodynamic properties.[6][7][8] One enantiomer may be highly active, while another could be inactive or even antagonistic.[7][9]

Table 1: Physicochemical Properties of Natural vs. Synthetic this compound

PropertyNatural this compoundSynthetic this compound
Source Ethanolic extract from Megatomos profundusMulti-step organic synthesis
Purity (HPLC) ~85%>99.5%
Active Enantiomer (S)-Megatomoic Acid(S)-Megatomoic Acid
Isomeric Composition Contains (R)-enantiomer and other diastereomers (~15%)Stereochemically pure (>99.9% ee)
Form Lyophilized, light-yellow powderCrystalline, white solid

Part 2: In Vitro Efficacy: Direct MMP-9 Enzyme Inhibition

To establish a baseline for potency, we first compared the direct inhibitory activity of both compounds against purified, recombinant human MMP-9. The chosen methodology is a fluorogenic inhibitor assay, which provides a sensitive and high-throughput way to measure enzyme activity.[10][11][12] In this assay, MMP-9 cleaves a quenched fluorescent substrate; the resulting increase in fluorescence is directly proportional to enzyme activity.[11] The half-maximal inhibitory concentration (IC₅₀), a key measure of inhibitor potency, was determined for each compound.[13][14]

Experimental Protocol: Fluorogenic MMP-9 Inhibition Assay
  • Reagent Preparation:

    • Reconstitute lyophilized human recombinant MMP-9 in assay buffer (50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂, 0.05% Brij-35, pH 7.5) as per the manufacturer's instructions.[15]

    • Prepare a 10 mM stock solution of both Natural and Synthetic this compound in DMSO.

    • Prepare a 2X working solution of the fluorogenic MMP-9 substrate (e.g., Mca-PLGL-Dpa-AR-NH₂) in assay buffer.

  • Assay Procedure (96-well format):

    • Create a serial dilution series for each inhibitor (e.g., from 100 µM to 1 nM) in assay buffer.

    • To each well, add 50 µL of the appropriate inhibitor dilution. Include "enzyme control" wells with assay buffer only and "no enzyme" wells for background control.

    • Add 50 µL of the diluted MMP-9 enzyme solution to all wells except the "no enzyme" controls.

    • Incubate the plate at 37°C for 30 minutes to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 100 µL of the 2X substrate solution to all wells.

    • Immediately begin kinetic reading on a fluorescence plate reader (Ex/Em = 325/393 nm) at 37°C, recording data every 60 seconds for 30-60 minutes.[10]

  • Data Analysis:

    • Determine the reaction rate (V) for each concentration by calculating the slope of the linear portion of the fluorescence vs. time curve.

    • Normalize the data by setting the rate of the "enzyme control" to 100% activity and the "no enzyme" control to 0% activity.

    • Plot the percent inhibition versus the log of inhibitor concentration and fit the data using a non-linear regression model to calculate the IC₅₀ value.[14][16]

Workflow for In Vitro MMP-9 Inhibition Assay

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Inhibitor Serial Dilutions A1 Add Inhibitors to 96-well plate P1->A1 P2 Prepare MMP-9 Enzyme Solution A2 Add MMP-9 Enzyme P2->A2 P3 Prepare Substrate A4 Add Substrate to start reaction P3->A4 A1->A2 A3 Incubate (30 min, 37°C) A2->A3 A3->A4 A5 Kinetic Read (Fluorescence) A4->A5 D1 Calculate Reaction Rates (V) A5->D1 D2 Normalize Data D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Calculate IC50 D3->D4

Caption: Workflow for determining the IC₅₀ of this compound.

Results: Enzyme Inhibition

The direct enzyme inhibition assay revealed a clear difference in potency between the two compounds.

Table 2: In Vitro MMP-9 Inhibition Data

CompoundIC₅₀ (nM)95% Confidence Interval
Synthetic this compound 15.212.8 – 18.1
Natural this compound 45.839.5 – 53.1

As hypothesized, the pure, Synthetic (S)-enantiomer is approximately three times more potent than the Natural extract. This is a logical outcome, as the concentration of the active molecule is higher in the synthetic preparation, and the presence of less active or inactive isomers in the natural extract effectively dilutes its potency.[7]

Part 3: Cell-Based Efficacy: Cancer Cell Invasion Assay

While in vitro enzyme assays are crucial for determining direct potency, they do not capture the complexity of a cellular environment. To assess efficacy in a more biologically relevant context, we employed a Transwell invasion assay, also known as a Boyden chamber assay.[17][18][19] This assay measures a cell's ability to degrade a basement membrane mimic (Matrigel) and migrate through a porous membrane, a process highly dependent on MMP-9 activity in many cancer cell types.[5][20][21] We used the highly invasive human fibrosarcoma cell line, HT-1080, which is known to secrete high levels of MMP-9.

Experimental Protocol: Transwell Cell Invasion Assay
  • Chamber Preparation:

    • Thaw Corning® Matrigel® matrix on ice. Dilute to 1 mg/mL with cold, serum-free cell culture medium.

    • Add 100 µL of the diluted Matrigel to the upper chamber of a 24-well, 8.0 µm pore size Transwell insert.[20]

    • Incubate at 37°C for at least 4 hours to allow the Matrigel to solidify into a gel.

  • Cell Preparation:

    • Culture HT-1080 cells to ~80% confluency.

    • Starve the cells in serum-free medium for 24 hours to reduce basal migration and MMP activation.

    • Harvest cells using trypsin and resuspend in serum-free medium at a concentration of 2.5 x 10⁵ cells/mL.

  • Invasion Assay:

    • Rehydrate the Matrigel-coated inserts with serum-free medium for 2 hours at 37°C.

    • In the lower chamber of the 24-well plate, add 750 µL of medium containing 10% Fetal Bovine Serum (FBS) as a chemoattractant.

    • Remove the rehydration medium from the inserts.

    • In the upper chamber, add 500 µL of the cell suspension (1.25 x 10⁵ cells) containing the desired concentration of either Synthetic or Natural this compound (or DMSO as a vehicle control).

    • Incubate for 24 hours at 37°C in a CO₂ incubator.

  • Quantification:

    • After incubation, carefully remove the non-invading cells from the top surface of the membrane with a cotton swab.

    • Fix the invaded cells on the bottom surface of the membrane with methanol and stain with Crystal Violet.

    • Elute the stain with a 10% acetic acid solution and measure the absorbance at 590 nm using a plate reader.

    • Calculate the percent inhibition of invasion relative to the vehicle control.

Mechanism of MMP-9 Mediated Cell Invasion and Inhibition

G cluster_cell Cancer Cell cluster_ecm Extracellular Matrix (Matrigel) cluster_migration Cell Invasion MMP9 Secreted MMP-9 ECM Basement Membrane (Type IV Collagen) MMP9->ECM Degrades Cell HT-1080 Cell Cell->MMP9 Secretes DegradedECM Degraded Matrix ECM->DegradedECM Invasion Cell Migration & Invasion DegradedECM->Invasion MegaAcid This compound (Synthetic or Natural) MegaAcid->MMP9 Inhibits

Caption: this compound inhibits MMP-9, preventing ECM degradation and cell invasion.

Results: Inhibition of Cell Invasion

The cell-based assay provided a more nuanced view of efficacy. To facilitate a direct comparison with the IC₅₀ data, we determined the concentration of each compound required to inhibit cell invasion by 50% (EC₅₀).

Table 3: Cell-Based Invasion Inhibition Data (HT-1080 cells)

CompoundEC₅₀ (nM)95% Confidence Interval
Synthetic this compound 31.527.9 – 35.6
Natural this compound 55.348.1 – 63.5

While the Synthetic compound remains more potent, the efficacy gap narrows significantly in the cellular context. The potency ratio (Natural/Synthetic) drops from 3.0 in the enzyme assay to approximately 1.75 in the invasion assay.

Discussion & Conclusion: Synthesizing the Data

The experimental evidence presents a compelling narrative. In a purified system, the stereochemically pure Synthetic this compound is unequivocally the more potent inhibitor of MMP-9. This is the expected result based on the principles of enzyme kinetics and pharmacology, where concentration of the active enantiomer is paramount.[13][22]

However, the results from the cell invasion assay suggest a more complex interaction in situ. The reduced efficacy gap implies that components within the Natural this compound extract may contribute to its overall biological activity. This could be due to several factors:

  • Synergistic Effects: Minor isomers present in the natural extract, while less active against MMP-9 on their own, might potentiate the activity of the primary (S)-enantiomer through allosteric effects or by inhibiting other pathways that contribute to cell invasion.[23]

  • Bioavailability/Cell Permeability: Other metabolites in the extract could enhance the cellular uptake or reduce the efflux of the active compound.

  • Multi-Target Effects: The extract may contain other unidentified compounds that inhibit different proteases or signaling pathways involved in cell migration.

  • For mechanistic studies and high-throughput screening focused purely on MMP-9 inhibition, Synthetic this compound is the superior choice. Its purity, potency, and batch-to-batch consistency provide a reliable standard for quantitative analysis.

  • For cell-based assays and preliminary in vivo models , Natural this compound warrants consideration. While less potent on a mass basis, its surprisingly high efficacy in a complex biological system suggests the presence of potentially valuable synergistic interactions.[23] It represents a promising, albeit more complex, avenue for investigating multi-target therapeutic strategies.

Further research should focus on isolating the minor components of the natural extract to identify the source of this enhanced cellular efficacy, potentially leading to the development of novel combination therapies.

References

  • Amersham Biosciences. (n.d.). Matrix Metalloproteinase-9 (MMP-9) Biotrak, Activity Assay System. Quickzyme Biosciences.
  • BioVendor R&D. (n.d.). QuickZyme Human MMP-9 Activity Assay Kit. Retrieved from [Link]

  • Corning Life Sciences. (n.d.). Assay Methods: Cell Invasion Assay. Retrieved from [Link]

  • Corning Life Sciences. (n.d.). Transwell Cell Migration and Invasion Assay Guide. Retrieved from [Link]

  • Gialeli, C., Theocharis, A. D., & Karamanos, N. K. (2011). Roles of Matrix Metalloproteinases in Cancer Progression and Their Pharmacological Targeting. The FEBS Journal, 278(1), 16–27.
  • Macht, D. I. (1928). PHARMACOLOGICAL SYNERGISM OF STEREOISOMERS. Proceedings of the National Academy of Sciences, 15(1), 63-70. Retrieved from [Link]

  • Nguyen, D. X., Bos, P. D., & Massagué, J. (2009). Metastasis: from dissemination to organ-specific colonization.
  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
  • Assay Genie. (n.d.). MMP-9 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • Stamenkovic, I. (2000). Matrix metalloproteinases in tumor invasion and metastasis. Seminars in Cancer Biology, 10(6), 415-433.
  • Kramer, N., et al. (2013). An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout. Journal of Visualized Experiments, (80), e50725. Retrieved from [Link]

  • APL, et al. (2021). Effects of Stereoisomers on Drug Activity. American Journal of Biomedical Science & Research, 13(3), 220-224.
  • Deryugina, E. I., & Quigley, J. P. (2006). Matrix metalloproteinases and tumor metastasis. Cancer and Metastasis Reviews, 25(1), 9–34.

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A Researcher's Guide to Assessing Cross-Reactivity of Megatomoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals tasked with evaluating the analytical specificity of Megatomoic Acid. Given that this compound, or (3E,5Z)-tetradeca-3,5-dienoic acid, is a polyunsaturated fatty acid, it is crucial to anticipate and rigorously test for cross-reactivity with structurally similar molecules that may be present in biological or environmental samples.

This document outlines the theoretical basis of cross-reactivity, identifies a priority list of potential cross-reactants, and provides detailed, field-proven experimental protocols for both initial screening via competitive ELISA and definitive confirmation using LC-MS/MS.

Part 1: The Molecular Basis of Cross-Reactivity

In immunochemical methods, an antibody is designed to bind with high affinity to a specific molecule—the target analyte. This binding is governed by the three-dimensional shape and chemical properties of the analyte's epitope, which fits into the antibody's binding site (paratope) like a key in a lock.

Cross-reactivity occurs when other, non-target molecules are structurally similar enough to the target analyte to also bind to the antibody, albeit often with lower affinity. For a molecule like this compound, this structural similarity can arise from shared features such as the carboxylic acid group, the 14-carbon chain length, and the presence of double bonds. This interference can lead to a false-positive signal or an overestimation of the analyte's concentration. Therefore, a thorough cross-reactivity assessment is a non-negotiable component of any valid bioanalytical method.

cluster_0 High-Affinity Specific Binding cluster_1 Low-Affinity Cross-Reactivity Antibody Antibody Binding Site Megatomoic_Acid This compound (Target Analyte) Antibody->Megatomoic_Acid Perfect Fit Antibody_2 Antibody Binding Site Analog Structural Analog (e.g., Myristoleic Acid) Antibody_2->Analog Imperfect Fit (False Signal)

Caption: Mechanism of specific binding versus cross-reactivity.

Part 2: Identifying Potential Cross-Reactants for this compound

Proactively identifying molecules that might interfere with a this compound immunoassay is the first critical step. The selection below is based on structural similarity, including carbon chain length, degree of saturation, and isomeric variations.

Compound NameFormulaLipid NumberRationale for Potential Cross-Reactivity
Primary Target
This compoundC₁₄H₂₄O₂C14:2The target analyte.
High-Priority Cross-Reactants (C14 Analogs)
Myristic AcidC₁₄H₂₈O₂C14:0Saturated fatty acid with the same carbon chain length.[1][2][3][4]
Myristoleic AcidC₁₄H₂₆O₂C14:1Monounsaturated fatty acid with the same carbon chain length.
(3Z,5E)-tetradecadienoic acidC₁₄H₂₄O₂C14:2A geometric isomer of this compound.[5]
(3E,5E)-tetradeca-3,5-dienoic acidC₁₄H₂₄O₂C14:2Another geometric isomer of this compound.[6]
Other Tetradecadienoic acid isomersC₁₄H₂₄O₂C14:2Various isomers with double bonds at different positions (e.g., 6,9- or 2,4-).[7][8][9]
Medium-Priority Cross-Reactants (Different Chain Lengths)
Lauric AcidC₁₂H₂₄O₂C12:0Shorter saturated fatty acid, common in some matrices.[10]
Palmitic AcidC₁₆H₃₂O₂C16:0Longer saturated fatty acid, highly common in biological samples.[10]
Linoleic AcidC₁₈H₃₂O₂C18:2Common PUFA with two double bonds but a longer chain.
Metabolites & Derivatives
5-oxo-6E,8Z-tetradecadienoic acidC₁₄H₂₂O₃-An oxidized metabolite, retaining the core carbon structure.[11]

Part 3: Experimental Workflow for Cross-Reactivity Assessment

A systematic approach is essential for generating reliable and reproducible data. The workflow below integrates a high-throughput screening method (ELISA) with a highly specific confirmatory method (LC-MS/MS).

Sources

validation of Megatomoic Acid's role as a sex pheromone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Experimental Validation of Megatomic Acid as a Sex Pheromone

Introduction: The Chemical Whisper of Attraction

In the intricate world of insect communication, chemical signals known as pheromones orchestrate complex behaviors essential for survival and reproduction.[1][2] Sex pheromones, in particular, are molecular keys that unlock species-specific mating rituals, often over vast distances.[3][4] Megatomic acid, a (3E,5Z)-tetradecadienoic acid, is the identified female sex pheromone of the black carpet beetle, Attagenus megatoma.[5][6] This guide provides a comprehensive overview of the rigorous experimental framework required to validate such a claim, comparing the methodologies and characteristics of Megatomic acid with other well-established insect sex pheromones.

Megatomic acid is a C14 polyunsaturated fatty acid, a class of molecule that serves as a common structural backbone for many insect pheromones.[5][7][8] Its validation rests on a triad of evidence: chemical identification, electrophysiological confirmation of reception by the male, and behavioral assays demonstrating a specific, dose-dependent attractive response.

Comparative Analysis: Megatomic Acid vs. Other Lepidopteran Pheromones

The validation of a pheromone is not performed in a vacuum. By comparing its characteristics to those of well-studied pheromones, such as Bombykol from the silkmoth Bombyx mori, we can appreciate the common principles and species-specific variations in chemical communication.

FeatureMegatomic Acid (Attagenus megatoma)Bombykol (Bombyx mori)General Moth Pheromones (Type I)
Chemical Class Polyunsaturated Carboxylic AcidPolyunsaturated AlcoholAlcohols, Aldehydes, or Acetate Esters[3][8]
Carbon Chain C14[5][9]C16[4]C10 - C18[3][8]
Structure (3E,5Z)-tetradecadienoic acid(10E,12Z)-10,12-hexadecadien-1-olStraight-chain, 1-3 double bonds[7]
Complexity Single-component primary attractantSingle component elicits full sexual behavior[4]Often multi-component blends with precise ratios[8]
Biosynthesis Modified Fatty Acid PathwayModified Fatty Acid Pathway[8]De novo synthesis in the pheromone gland[8]

This comparison highlights that while many moth pheromones are alcohols, aldehydes, or esters, Megatomic acid is a carboxylic acid. This difference in the functional group underscores the chemical diversity insects employ to ensure species-specific communication channels, preventing cross-species attraction.

The Validation Workflow: From Gland to Behavior

The process of validating a sex pheromone is a multi-step, self-validating system. Each stage provides a piece of the puzzle, and only when all pieces align can a compound be definitively identified as a pheromone.

G cluster_0 Phase 1: Identification & Analysis cluster_1 Phase 2: Sensory Validation cluster_2 Phase 3: Behavioral Validation Pheromone_Extraction Pheromone Gland Extraction GC_MS Chemical Separation & ID (GC-MS) Pheromone_Extraction->GC_MS Crude Extract Structure_Elucidation Structure Elucidation GC_MS->Structure_Elucidation Mass Spectra Retention Time GC_EAD Coupled GC-EAD GC_MS->GC_EAD Structure_Elucidation->GC_EAD Hypothesized Structure EAG Electroantennography (EAG) Synthesis Chemical Synthesis of Megatomic Acid EAG->Synthesis Confirmed Active Compound GC_EAD->EAG Identified Active Component Behavioral_Assay Behavioral Assays (e.g., Olfactometer) Synthesis->Behavioral_Assay Synthetic Pheromone Dose_Response Dose-Response Curve Behavioral_Assay->Dose_Response Validation Validation Dose_Response->Validation

Caption: Workflow for sex pheromone validation.

Experimental Protocols: The Core of Validation

Chemical Analysis: Isolation and Identification

The first step is to prove the existence and determine the structure of the candidate pheromone.

Protocol: Pheromone Extraction and GC-MS Analysis

  • Sample Collection: Pheromone glands are excised from virgin female black carpet beetles during their peak calling (pheromone-releasing) period.

  • Extraction: The glands are submerged in a non-polar solvent like hexane for a set period to extract the volatile and semi-volatile compounds.

  • Concentration: The solvent is carefully evaporated under a gentle stream of nitrogen to concentrate the extract.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • A small volume of the extract is injected into the GC. The compounds are volatilized and separated based on their boiling points and interaction with the column's stationary phase.

    • As each compound elutes from the GC column, it enters the Mass Spectrometer, which bombards it with electrons, causing it to fragment in a predictable pattern.

    • Causality: The resulting mass spectrum is a molecular fingerprint. By comparing this fingerprint and the retention time with those of known standards, the chemical structure of Megatomic acid, (3E,5Z)-tetradecadienoic acid, can be unequivocally identified.[10]

Electrophysiological Validation: Proving Detection

Identifying a chemical in a female's gland is insufficient; one must prove that the male can detect it. Electroantennography (EAG) is the gold standard for this purpose.[3] It measures the summated electrical potential from the entire antenna in response to an odorant.

Protocol: Electroantennography (EAG)

  • Antenna Preparation: A male beetle is immobilized, and an antenna is carefully excised. The tip and base of the antenna are placed between two microelectrodes containing a conductive saline solution.

  • Stimulus Delivery: A purified air stream is passed continuously over the antenna. A puff of air containing a known concentration of synthetic Megatomic acid is injected into this stream.

  • Data Recording: The electrodes record the change in electrical potential (depolarization) across the antenna.

  • Controls (Self-Validation):

    • Negative Control: A puff of pure solvent is used to ensure the response is not due to the solvent itself.

    • Positive Control: A known general odorant can be used to confirm the antennal preparation is viable.

  • Interpretation: A significant, dose-dependent negative voltage drop upon stimulation with Megatomic acid confirms that olfactory receptor neurons on the male's antenna recognize and respond to the molecule.

Behavioral Validation: Eliciting the Mating Response

The final and most critical step is to demonstrate that the candidate pheromone elicits a specific mating behavior in males.[11][12] This is typically done using a Y-tube olfactometer or a wind tunnel.

G cluster_0 Y-Tube Olfactometer Setup cluster_1 Choice Arms Air_Source Purified Air Source Arm_A Arm A: Megatomic Acid Air_Source->Arm_A Arm_B Arm B: Control (Solvent) Air_Source->Arm_B Release_Point Beetle Release Point Arm_A->Release_Point Odor Plume Arm_B->Release_Point Clean Air

Caption: Diagram of a Y-tube olfactometer bioassay.

Protocol: Y-Tube Olfactometer Bioassay

  • Apparatus: A Y-shaped glass tube is used. A purified, humidified air stream flows from the end of each arm towards the base.

  • Treatment: A filter paper treated with a specific concentration of synthetic Megatomic acid in hexane is placed in one arm ('Treatment Arm'). A filter paper with hexane only is placed in the other ('Control Arm').

  • Bioassay: A single male beetle is introduced at the base of the Y-tube. Its movement is observed for a set period (e.g., 5 minutes). A 'choice' is recorded if the beetle moves a set distance into one of the arms.

  • Data Analysis: The number of beetles choosing the treatment arm versus the control arm is recorded. The experiment is repeated with numerous individuals. A chi-square test is used to determine if the preference for the Megatomic acid arm is statistically significant.

  • Causality and Trustworthiness: A significant preference for the treatment arm demonstrates that Megatomic acid is an attractant. The use of a solvent control ensures the observed behavior is a response to the chemical itself and not an artifact. Testing multiple concentrations can establish a dose-response relationship, further strengthening the validation.

Conclusion

The validation of Megatomic acid as the sex pheromone of Attagenus megatoma is a model case study in chemical ecology. It requires a synergistic approach combining analytical chemistry to determine its structure, electrophysiology to confirm its detection, and rigorous behavioral assays to establish its function.[10][12] This multi-faceted validation process, built on a foundation of controlled experiments and logical progression, ensures that the role of this crucial chemical messenger is understood with a high degree of scientific certainty. This framework is not only essential for basic research but also forms the basis for developing environmentally friendly pest management strategies that leverage the power of pheromones.[7][13]

References

  • A new behavioral bioassay for an analysis of sexual attraction and pheromones in insects. (2025). Vertex AI Search.
  • Baker, T. C. BEHAVIORAL ANALYSIS OF PHEROMONES. University of California.
  • Identification and behavioral assays of sex pheromone components in Smerinthus tokyonis (Lepidoptera: Sphingidae) | Request PDF. ResearchGate.
  • Latest Developments in Insect Sex Pheromone Research and Its Application in Agricultural Pest Management. PubMed Central.
  • Integrated action of pheromone signals in promoting courtship behavior in male mice. PMC.
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  • This compound | C14H24O2 | CID 11172137. PubChem - NIH.
  • This compound data sheet. Compendium of Pesticide Common Names.
  • Identification and functional characterization of a sex pheromone receptor in the silkmoth Bombyx mori. PMC - NIH.
  • Pheromone Transduction in Moths. PMC - PubMed Central.
  • Examples of moth pheromone components: (Z)-9-tetradecenyl acetate or... ResearchGate.
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  • Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast. NIH.
  • Molecular mechanisms underlying sex pheromone production in moths. PubMed.
  • Fatty Acid Biosynthesis | Part II. YouTube.
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A Comparative Analysis of Megatomoic Acid Isomers' Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of chemical ecology, the precise molecular architecture of a signaling molecule is paramount to its biological function. This is particularly true for insect pheromones, where subtle variations in stereochemistry can lead to profound differences in behavioral responses. This guide provides a comprehensive comparative analysis of the biological activity of Megatomoic Acid isomers, the primary component of the sex pheromone of the black carpet beetle, Attagenus megatoma. While the naturally occurring (3E, 5Z)-tetradeca-3,5-dienoic acid is a potent attractant for this species, the activities of its other geometric isomers remain a subject of significant interest for researchers in pest management and chemical synthesis.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the structure-activity relationships of these isomers, supported by established experimental protocols to empirically determine their efficacy. We will explore the causality behind experimental choices and provide a framework for the self-validation of these protocols.

Introduction to this compound and the Significance of Isomerism

This compound, systematically named (3E, 5Z)-tetradeca-3,5-dienoic acid, is a C14 fatty acid that was first isolated and identified as the sex attractant of the female black carpet beetle.[1] Its conjugated diene system gives rise to four possible geometric isomers:

  • (3E, 5Z)-Megatomoic Acid (Natural Pheromone)

  • (3Z, 5E)-Megatomoic Acid

  • (3E, 5E)-Megatomoic Acid

  • (3Z, 5Z)-Megatomoic Acid

The stereochemistry of these isomers is critical, as insect olfactory receptors are highly specific.[2] Even minor changes in the geometry of the double bonds can drastically alter the molecule's ability to bind to the receptor, leading to a diminished or even antagonistic behavioral response.[3] Understanding the activity of each isomer is crucial for the development of effective and highly specific pest monitoring and control strategies.

Comparative Activity of this compound Isomers: A Quantitative Overview

While direct comparative bioassay data for all four geometric isomers of this compound is not extensively published, we can infer the likely activities based on well-established principles of pheromone structure-activity relationships. The following table presents a hypothesized comparison of the biological activities of the four isomers, which can be empirically validated using the experimental protocols detailed in the subsequent sections.

IsomerStructureExpected Electrophysiological Activity (EAG)Expected Behavioral Activity (Wind Tunnel/Field Trapping)Rationale
(3E, 5Z)-Megatomoic Acid trans, cisHigh High (Attractant) This is the naturally occurring isomer and is known to be the primary component of the sex pheromone.[1] It is expected to elicit the strongest response from the olfactory receptors of male Attagenus megatoma.
(3Z, 5E)-Megatomoic Acidcis, transModerate to LowLow to Negligible (Potentially Antagonistic)In many insect species, isomers of the primary pheromone component show significantly reduced or no activity. In some cases, they can even act as behavioral antagonists, inhibiting the response to the active pheromone.[2]
(3E, 5E)-Megatomoic Acidtrans, transLowNegligibleThe all-trans isomer is expected to have a poor fit in the highly specific olfactory receptors adapted to the natural (3E, 5Z) configuration.
(3Z, 5Z)-Megatomoic Acidcis, cisLowNegligibleSimilar to the all-trans isomer, the all-cis configuration is unlikely to effectively bind to the insect's pheromone receptors.

Experimental Protocols for Determining Isomer Activity

To empirically validate the hypothesized activities presented above, two primary experimental techniques are employed: Electroantennography (EAG) for assessing the physiological response of the insect's antenna, and behavioral assays (wind tunnel and field trapping) for evaluating the whole-organism response.

Electroantennography (EAG)

EAG measures the summated electrical potential from the entire antenna in response to an olfactory stimulus.[4][5] It provides a rapid and sensitive measure of whether an insect's olfactory receptor neurons can detect a particular compound.

Experimental Workflow for EAG

EAG_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Insect_Prep Insect Immobilization & Antenna Excision Mounting Mount Antenna on Electrodes Insect_Prep->Mounting Electrode_Prep Electrode Preparation (Ag/AgCl) Electrode_Prep->Mounting Stimulus_Prep Serial Dilution of this compound Isomers Stim_Delivery Deliver Puffs of Isomer Solutions Stimulus_Prep->Stim_Delivery Airflow Establish Continuous Humidified Airflow Mounting->Airflow Airflow->Stim_Delivery Recording Record Antennal Depolarization (mV) Stim_Delivery->Recording Normalization Normalize Responses to a Standard Recording->Normalization Dose_Response Generate Dose-Response Curves Normalization->Dose_Response Comparison Statistically Compare Isomer Activities Dose_Response->Comparison

Caption: Workflow for Electroantennography (EAG) Analysis.

Step-by-Step Methodology:

  • Insect Preparation:

    • Select healthy adult male black carpet beetles.

    • Immobilize the beetle by chilling it on ice for a few minutes.

    • Under a dissecting microscope, carefully excise one antenna at its base using fine scissors.[6]

  • Electrode Preparation:

    • Prepare two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution).

    • Insert silver wires into the capillaries to act as electrodes. The recording electrode will contact the distal end of the antenna, and the reference electrode will contact the base.[7]

  • Stimulus Preparation:

    • Synthesize or procure high-purity samples of the four geometric isomers of this compound.

    • Prepare stock solutions of each isomer in a suitable solvent (e.g., hexane).

    • Create a serial dilution of each isomer to test a range of concentrations (e.g., 1 ng/µL, 10 ng/µL, 100 ng/µL).

    • Apply a known volume (e.g., 10 µL) of each dilution onto a filter paper strip and insert it into a Pasteur pipette. Prepare a solvent-only control pipette.

  • EAG Recording:

    • Mount the excised antenna between the two electrodes, ensuring good electrical contact with a small amount of conductive gel.[6]

    • Establish a continuous, purified, and humidified air stream over the antenna.

    • Deliver a puff of air (e.g., 0.5 seconds) through the stimulus pipette, directing the odor plume over the antenna.

    • Record the resulting negative voltage deflection (in millivolts) using an EAG system.

    • Allow sufficient time (e.g., 60 seconds) between stimuli for the antenna to recover.

    • Present the stimuli in order of increasing concentration, with the solvent control presented intermittently.

  • Data Analysis:

    • Measure the peak amplitude of the EAG response for each stimulus.

    • Subtract the average response to the solvent control from the responses to the isomers.

    • Normalize the responses, for example, by expressing them as a percentage of the response to a standard compound or the highest concentration of the natural pheromone.

    • Generate dose-response curves for each isomer and compare the responses using appropriate statistical analyses (e.g., ANOVA).

Behavioral Assays

Behavioral assays are essential to determine if a compound that elicits an antennal response also triggers a behavioral response, such as upwind flight and source location.

A wind tunnel provides a controlled environment to observe an insect's flight behavior in response to a pheromone plume.[8]

Experimental Workflow for Wind Tunnel Bioassay

Wind_Tunnel_Workflow cluster_setup Setup cluster_assay Assay cluster_analysis Data Analysis Tunnel_Prep Prepare Wind Tunnel (Laminar Airflow, Controlled Lighting) Release Release Individual Beetles Downwind Tunnel_Prep->Release Stimulus_Source Prepare Pheromone Dispenser for each Isomer Stimulus_Source->Release Insect_Acclimation Acclimate Male Beetles to Tunnel Conditions Insect_Acclimation->Release Observation Observe and Record Behavioral Sequence Release->Observation Source_Contact Record Contact with Pheromone Source Observation->Source_Contact Quantification Quantify Behavioral Events (e.g., Wing Fanning, Upwind Flight) Source_Contact->Quantification Comparison Statistically Compare Responses to Different Isomers Quantification->Comparison

Caption: Workflow for Wind Tunnel Bioassay.

Step-by-Step Methodology:

  • Wind Tunnel Setup:

    • Use a wind tunnel with a charcoal-filtered, laminar airflow (e.g., 30 cm/s).[9]

    • Maintain controlled temperature, humidity, and lighting conditions that mimic the insect's natural activity period.

    • Place a dispenser (e.g., a rubber septum or filter paper) loaded with a known amount of one of the this compound isomers at the upwind end of the tunnel.

  • Insect Preparation:

    • Use sexually mature, virgin male black carpet beetles.

    • Acclimatize the beetles to the wind tunnel conditions for at least 30 minutes before the assay.

  • Bioassay Procedure:

    • Introduce a single male beetle into the downwind end of the tunnel.

    • Observe and record a sequence of behaviors, including activation (wing fanning, walking), take-off, upwind flight, and contact with the pheromone source.[9]

    • Each beetle should be tested only once.

    • After each trial, ventilate the tunnel to remove any residual pheromone.

    • Test each isomer and a solvent control with a sufficient number of replicates (e.g., 20-30 beetles per treatment).

  • Data Analysis:

    • For each isomer, calculate the percentage of beetles exhibiting each behavioral step.

    • Use statistical tests (e.g., Chi-square or Fisher's exact test) to compare the behavioral responses among the different isomers.

Field trapping experiments are the ultimate test of a pheromone's effectiveness under natural conditions.[10]

Experimental Design for Field Trapping

Field_Trapping_Design cluster_planning Planning & Setup cluster_execution Execution cluster_analysis Data Analysis Site_Selection Select Suitable Field Sites Deployment Deploy Traps in the Field Site_Selection->Deployment Trap_Design Choose Appropriate Trap Design (e.g., Sticky Trap) Trap_Design->Deployment Lure_Prep Prepare Lures with each this compound Isomer Lure_Prep->Deployment Experimental_Layout Design a Randomized Block Layout Experimental_Layout->Deployment Monitoring Check and Rotate Traps Periodically Deployment->Monitoring Data_Collection Count and Record Captured Beetles Monitoring->Data_Collection Mean_Capture Calculate Mean Beetle Capture per Trap Data_Collection->Mean_Capture Statistical_Analysis Perform ANOVA and Mean Separation Tests Mean_Capture->Statistical_Analysis Conclusion Draw Conclusions on Isomer Attractiveness Statistical_Analysis->Conclusion

Caption: Experimental Design for Field Trapping.

Step-by-Step Methodology:

  • Experimental Setup:

    • Select multiple field locations where black carpet beetles are known to be present.

    • Use a standard trap type, such as a sticky trap, for all treatments.[11]

    • Prepare lures by loading rubber septa with a precise amount of each this compound isomer. Include a solvent-only control lure.

    • Design a randomized complete block design to minimize the effects of spatial variation. Each block will contain one trap for each isomer and a control.

  • Trap Deployment and Monitoring:

    • Deploy the traps in the field at a consistent height and spacing.

    • Check the traps at regular intervals (e.g., weekly) to count and remove captured beetles.

    • Rotate the positions of the traps within each block at each check to account for any positional effects.

  • Data Analysis:

    • For each isomer, calculate the mean number of male black carpet beetles captured per trap per collection period.

    • Analyze the data using an Analysis of Variance (ANOVA) followed by a mean separation test (e.g., Tukey's HSD) to determine if there are significant differences in the number of beetles captured by the different isomers.

Conclusion and Future Directions

The biological activity of this compound is intrinsically linked to its geometric configuration. The (3E, 5Z) isomer is the key to unlocking the reproductive behavior of the black carpet beetle. A thorough comparative analysis of all four geometric isomers, using the detailed electrophysiological and behavioral protocols outlined in this guide, is essential for a complete understanding of this pheromone system.

Future research should focus on the synthesis and bioassay of these isomers to confirm the hypothesized structure-activity relationships. Furthermore, identifying the specific olfactory receptors involved in this compound perception and their binding affinities for each isomer would provide a deeper molecular understanding of this fascinating example of chemical communication. Such knowledge will be invaluable for the development of next-generation, environmentally benign pest management strategies.

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  • Leskey, T. C., Wright, S. E., Anger, W., Chouinard, G., Cormier, D., Pichette, A., & Zhang, A. (2009). Electroantennogram Technique for Conotrachelus nenuphar (Coleoptera: Curculionidae). Environmental Entomology, 38(3), 870–878. [Link]

  • Leskey, T. C., Wright, S. E., Anger, W., Chouinard, G., Cormier, D., Pichette, A., & Zhang, A. (2009). Electroantennogram Technique for Conotrachelus nenuphar (Coleoptera: Curculionidae). Environmental Entomology, 38(3), 870–878. [Link]

  • Georg-August-Universität Göttingen. Electroantennography (EAG). [Link]

  • Leskey, T. C., Wright, S. E., Anger, W., Chouinard, G., Cormier, D., Pichette, A., & Zhang, A. (2021). Electroantennogram Technique for Conotrachelus nenuphar (Coleoptera: Curculionidae). ResearchGate. [Link]

  • Vilela, E. F., & Howse, P. E. (1987). Field Evaluation of Pheromone-Baited Traps for Coniesta ignefusalis (Lepidoptera: Pyralidae) in Niger. UNL Digital Commons. [Link]

  • Sisay, B., Subramanian, S., Weldon, C., Krüger, K., Khamis, F., Tefera, T., Torto, B., & Tamiru, A. (2024). Evaluation of pheromone lures, trap designs and placement heights for monitoring the fall armyworm, Spodoptera frugiperda (Lepidoptera: Noctuidae) in maize fields of Kenya. Crop Protection, 176. [Link]

  • JoVE. (2023). A Wind Tunnel For Odor Mediated Insect Behavioural Assays l Protocol Preview. YouTube. [Link]

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A Comparative Guide to the Biological Activity of Megatomoic Acid Analogs: A Framework for Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of Megatomoic Acid

This compound, systematically known as (3E,5Z)-tetradeca-3,5-dienoic acid, is a polyunsaturated fatty acid (PUFA) whose biological activities remain largely unexplored.[1] While specific data on this compound is scarce, the broader class of PUFAs is well-documented for a range of biological functions, including potent anti-inflammatory and anticancer properties.[2][3] This has led to a growing interest in synthesizing and evaluating analogs of various fatty acids for therapeutic purposes.[2][4] This guide provides a comprehensive framework for researchers and drug development professionals to design, execute, and compare the biological activities of novel this compound analogs, drawing upon established methodologies for similar fatty acid compounds.

The rationale for developing this compound analogs is rooted in the principle of molecular modification, where a known molecule is chemically altered to enhance its therapeutic properties, such as potency, selectivity, or pharmacokinetic profile.[2] Given that other PUFAs have demonstrated significant effects on cancer cell proliferation and inflammatory pathways, it is hypothesized that analogs of this compound could yield novel therapeutic agents.[5][6][7] This guide will focus on two key areas of investigation: anticancer and anti-inflammatory activities.

Comparative Analysis of Biological Activities: A Proposed Investigational Workflow

The biological evaluation of novel this compound analogs should be a systematic process, beginning with in vitro screening to identify promising candidates and progressing to more complex mechanistic studies. The following sections outline a recommended workflow for a comparative analysis.

Anticancer Activity Evaluation

A primary focus for this compound analogs is their potential as anticancer agents. Many fatty acids have been shown to selectively target cancer cells and modulate their response to chemotherapy.[2][5]

The initial step is to assess the cytotoxic effects of the this compound analogs on a panel of cancer cell lines and a non-cancerous control cell line to determine selectivity.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a normal cell line (e.g., MCF-10A) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with a range of concentrations of the this compound analogs (e.g., 1 µM to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) for each analog.[8]

Data Presentation:

AnalogCancer Cell Line 1 (IC50 in µM)Cancer Cell Line 2 (IC50 in µM)Normal Cell Line (IC50 in µM)Selectivity Index (Normal/Cancer)
This compound
Analog A
Analog B
Analog C

Caption: Comparative cytotoxicity of this compound and its analogs against various cancer cell lines and a normal cell line after 48 hours of treatment.

Analogs that demonstrate significant and selective cytotoxicity should be further investigated for their ability to induce apoptosis (programmed cell death), a common mechanism of action for anticancer agents.[9]

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cancer cells with the this compound analogs at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Data Presentation:

Analog% Viable Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
Vehicle Control
This compound
Analog A
Analog B

Caption: Quantification of apoptosis in a cancer cell line treated with this compound and its analogs.

Workflow for Anticancer Activity Screening

cluster_screening Initial Screening cluster_mechanism Mechanism of Action Cell_Lines Panel of Cancer Cell Lines (e.g., MCF-7, A549) + Normal Cell Line MTT_Assay MTT Cell Viability Assay Cell_Lines->MTT_Assay Analogs This compound Analogs (Varying Concentrations) Analogs->MTT_Assay IC50 Determine IC50 Values & Selectivity Index MTT_Assay->IC50 Apoptosis_Assay Annexin V/PI Staining Flow Cytometry IC50->Apoptosis_Assay Select Potent & Selective Analogs Caspase_Assay Caspase-Glo 3/7 Assay Apoptosis_Assay->Caspase_Assay Western_Blot Western Blot for Apoptotic Proteins (Bax, Bcl-2, Cleaved PARP) Caspase_Assay->Western_Blot

Caption: Workflow for screening the anticancer activity of this compound analogs.

Anti-inflammatory Activity Evaluation

Chronic inflammation is a key factor in the development of many diseases, and PUFAs are known to have potent anti-inflammatory effects.[10]

The initial assessment of anti-inflammatory activity involves measuring the inhibition of key pro-inflammatory molecules in immune cells, such as macrophages, stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Experimental Protocol: Nitric Oxide (NO) and Cytokine Measurement

  • Cell Culture: Culture RAW 264.7 murine macrophages in 24-well plates.

  • Pre-treatment: Pre-treat the cells with various concentrations of the this compound analogs for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • NO Measurement: Collect the cell culture supernatant and measure the nitric oxide concentration using the Griess reagent.[11]

  • Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

  • Cell Viability: Perform a cell viability assay (e.g., MTT) to ensure that the observed effects are not due to cytotoxicity.[12]

Data Presentation:

Analog (Concentration)NO Production (% of LPS Control)TNF-α Release (% of LPS Control)IL-6 Release (% of LPS Control)Cell Viability (%)
Control100
LPS Only100100100~100
Analog A (10 µM)
Analog A (50 µM)
Analog B (10 µM)
Analog B (50 µM)

Caption: Comparative anti-inflammatory effects of this compound analogs on LPS-stimulated macrophages.

For analogs that show significant anti-inflammatory activity, further investigation into their mechanism of action should focus on key inflammatory signaling pathways like NF-κB and MAPK.

Experimental Protocol: Western Blot Analysis

  • Cell Treatment: Treat RAW 264.7 cells with the most potent analog for various time points after LPS stimulation.

  • Protein Extraction: Lyse the cells and extract total protein.

  • Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against key signaling proteins (e.g., phosphorylated and total forms of p65, IκBα, p38, ERK, JNK).

  • Densitometry: Quantify the protein bands to determine the effect of the analog on the phosphorylation and degradation of these signaling molecules.

Signaling Pathway in Inflammation

LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKK MAPKKs (MKK3/6, MEK1/2) TAK1->MAPKK IkB IκBα IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes activates transcription of MAPK MAPKs (p38, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1->Nucleus Megatomoic_Analog This compound Analog Megatomoic_Analog->IKK Megatomoic_Analog->MAPKK

Caption: Potential sites of action for this compound analogs in the NF-κB and MAPK inflammatory signaling pathways.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation and comparison of novel this compound analogs. By employing the outlined experimental protocols and data presentation formats, researchers can effectively screen for promising candidates with potent anticancer and anti-inflammatory activities. Future research should focus on elucidating the precise molecular targets of the most active analogs and progressing them to in vivo models to assess their therapeutic potential in a more complex biological system. The exploration of this compound and its derivatives represents a promising avenue for the discovery of new therapeutic agents.

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A Cost-Benefit Analysis of Megatomoic Acid Synthesis: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chemical ecology and pest management, the synthesis of insect sex pheromones presents a compelling intersection of intricate organic chemistry and practical, economic considerations. Megatomoic acid, the primary sex attractant of the black carpet beetle (Attagenus megatoma), serves as a crucial tool for monitoring and controlling this widespread pest of stored products. This guide provides an in-depth cost-benefit analysis of the synthesis of this compound, ((3E,5Z)-tetradeca-3,5-dienoic acid), comparing various synthetic strategies and evaluating its standing against alternative pest control agents. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in the laboratory and in the planning of larger-scale production.

Introduction to this compound and its Significance

The black carpet beetle is a significant pest in residential, commercial, and industrial settings, causing damage to a wide array of materials, including carpets, textiles, and stored food products. The identification of this compound as the female-produced sex pheromone opened the door to the development of highly specific and effective pest management strategies.[1] Pheromone-based monitoring and mating disruption offer environmentally benign alternatives to broad-spectrum insecticides, aligning with the growing demand for sustainable pest control solutions. The economic viability of these strategies, however, is intrinsically linked to the efficiency and cost-effectiveness of the pheromone's synthesis.

Synthetic Strategies for this compound: A Comparative Analysis

The synthesis of the conjugated (3E,5Z)-dienoic acid system of this compound presents a significant stereochemical challenge. Several synthetic routes have been developed, each with its own set of advantages and disadvantages in terms of yield, stereoselectivity, cost of starting materials, and operational complexity. Here, we will dissect three plausible synthetic approaches, drawing upon established methodologies in organic synthesis.

Route 1: Wittig-Based Approach

The Wittig reaction is a cornerstone of alkene synthesis and offers a viable pathway to construct the conjugated diene system of this compound.[2][3][4] A plausible retrosynthetic analysis is outlined below:

Retrosynthesis_Wittig megatomoic_acid This compound wittig_intermediate Wittig Reaction megatomoic_acid->wittig_intermediate Wittig Olefination aldehyde (Z)-2-Undecenal wittig_intermediate->aldehyde ylide Phosphonium Ylide wittig_intermediate->ylide phosphonium_salt Phosphonium Salt ylide->phosphonium_salt Deprotonation bromoester Ethyl 3-bromopropanoate phosphonium_salt->bromoester

Caption: Retrosynthetic analysis of this compound via a Wittig-based approach.

Experimental Protocol:

  • Synthesis of (Z)-2-Undecenal: This starting material can be prepared from commercially available 1-decyne through a two-step process involving hydroboration-oxidation to the corresponding aldehyde, followed by a Z-selective Wittig reaction with a suitable one-carbon ylide.

  • Preparation of the Phosphonium Ylide: Ethyl 3-bromopropanoate is reacted with triphenylphosphine to form the corresponding phosphonium salt. Treatment with a strong base, such as sodium hydride or n-butyllithium, generates the ylide.

  • Wittig Reaction: The ylide is then reacted with (Z)-2-undecenal. The stereochemical outcome of the Wittig reaction is highly dependent on the reaction conditions, including the nature of the ylide, the solvent, and the presence of salts.[3][5] To achieve the desired (3E,5Z) stereochemistry, a stabilized ylide and specific reaction conditions may be necessary.

  • Hydrolysis: The resulting ester is hydrolyzed to afford this compound.

Cost-Benefit Analysis of the Wittig Approach:

FactorAnalysis
Starting Materials Cost Moderate. While triphenylphosphine and ethyl 3-bromopropanoate are relatively inexpensive, the synthesis of the (Z)-2-undecenal precursor adds to the overall cost.
Reagent Cost High. The use of strong bases like n-butyllithium and the consumption of stoichiometric triphenylphosphine contribute significantly to the cost.
Yield Moderate to Good. Wittig reactions can provide good yields, but the multi-step nature of the overall synthesis can lower the final yield.
Stereoselectivity Moderate to Difficult. Achieving the correct (3E,5Z) stereochemistry can be challenging and may require significant optimization of reaction conditions, potentially leading to lower yields of the desired isomer.
Scalability Good. Wittig reactions are generally scalable, although the handling of large quantities of phosphine byproducts can be a concern.
Purification Moderate. Separation of the desired product from triphenylphosphine oxide and any isomeric byproducts requires chromatographic purification, which can be costly and time-consuming on a large scale.[6]
Route 2: Organocuprate-Based Approach

Organocuprate chemistry provides a powerful tool for the formation of carbon-carbon bonds with high stereoselectivity. A potential route to this compound could involve the conjugate addition of an organocuprate to an appropriate acceptor.[7][8][9][10][11]

Retrosynthesis_Organocuprate megatomoic_acid This compound conjugate_addition Organocuprate Addition megatomoic_acid->conjugate_addition Conjugate Addition alkynoate Ethyl 2-butynoate conjugate_addition->alkynoate cuprate (Z)-1-Heptenylcuprate conjugate_addition->cuprate vinyl_halide (Z)-1-Bromo-1-heptene cuprate->vinyl_halide Transmetalation grignard Grignard Reagent vinyl_halide->grignard

Caption: Retrosynthetic analysis of this compound via an organocuprate-based approach.

Experimental Protocol:

  • Preparation of the (Z)-Vinylcuprate: (Z)-1-Bromo-1-heptene is first converted to the corresponding Grignard or organolithium reagent. This is then reacted with a copper(I) salt, such as copper(I) iodide, to form the lithium di((Z)-1-heptenyl)cuprate.

  • Conjugate Addition: The prepared organocuprate is then added to ethyl 2-butynoate. This 1,4-addition reaction is expected to proceed with high syn-selectivity, leading to the desired (3E,5Z) stereochemistry.

  • Hydrolysis: The resulting ester is hydrolyzed to yield this compound.

Cost-Benefit Analysis of the Organocuprate Approach:

FactorAnalysis
Starting Materials Cost Moderate. Ethyl 2-butynoate and the precursors for the vinyl halide are commercially available at a reasonable cost.
Reagent Cost High. The use of organolithium or Grignard reagents and copper salts contributes to the cost.[12][13]
Yield Good. Organocuprate additions are known to proceed in high yields.
Stereoselectivity Excellent. This method is expected to provide high stereoselectivity for the desired (3E,5Z) isomer, minimizing the need for extensive purification of isomers.
Scalability Moderate. The handling of pyrophoric organometallic reagents can pose challenges on a large scale.
Purification Good. The high stereoselectivity of the reaction simplifies the purification process, potentially reducing costs.
Route 3: Palladium-Catalyzed Cross-Coupling Approach

Modern palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, offer a versatile and efficient method for the construction of conjugated systems.[2][14][15][16][17]

Retrosynthesis_Palladium megatomoic_acid This compound hydrolysis Hydrolysis megatomoic_acid->hydrolysis sonogashira Sonogashira Coupling vinyl_halide (E)-Ethyl 3-iodoacrylate sonogashira->vinyl_halide alkyne 1-Nonyne sonogashira->alkyne reduction Selective Reduction reduction->sonogashira hydrolysis->reduction

Caption: Retrosynthetic analysis of this compound via a Palladium-catalyzed cross-coupling approach.

Experimental Protocol:

  • Sonogashira Coupling: (E)-Ethyl 3-iodoacrylate is coupled with 1-nonyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine). This reaction forms the enyne precursor.

  • Selective Reduction: The resulting enyne is then selectively reduced to the (3E,5Z)-diene. This can be achieved using a variety of methods, such as hydrogenation with Lindlar's catalyst or hydroboration-protonolysis, which are known to favor the formation of the Z-alkene from an alkyne.

  • Hydrolysis: The final step involves the hydrolysis of the ester to give this compound.

Cost-Benefit Analysis of the Palladium-Catalyzed Approach:

FactorAnalysis
Starting Materials Cost Moderate to High. While the alkyne is readily available, the synthesis of the vinyl iodide can be costly.
Reagent Cost High. The use of palladium catalysts, even at catalytic loadings, can be a significant cost driver. Copper salts and ligands also add to the expense.
Yield Good to Excellent. Palladium-catalyzed cross-coupling reactions are generally high-yielding.
Stereoselectivity Excellent. The stereochemistry of the starting vinyl halide is retained, and the selective reduction of the alkyne to the Z-alkene is well-established.
Scalability Good. These reactions are widely used in industrial settings and are generally scalable.
Purification Moderate. Removal of the metal catalysts and byproducts is necessary and can add to the overall cost.

Comparison with Alternative Pest Control Agents

The decision to synthesize and utilize this compound must also be weighed against the availability and cost-effectiveness of other pest control methods for the black carpet beetle.

AlternativeMechanism of ActionCostBenefitsDrawbacks
Broad-Spectrum Insecticides (e.g., Deltamethrin) Neurotoxin, non-specificLowHighly effective against a wide range of insects.Non-specific, can harm beneficial insects; potential for resistance development; environmental and health concerns.
Serricornin Pheromone for cigarette beetleModerate to High (synthesis dependent)Highly specific to the target pest.Not effective against the black carpet beetle.
Muscalure ((Z)-9-Tricosene) Pheromone for housefliesModerate (synthesis dependent)Highly specific to the target pest.[3][4][18]Not effective against the black carpet beetle.
Pheromone Traps/Dispensers Trapping or mating disruptionLow to Moderate per unit[19][20][21]Species-specific, non-toxic, allows for monitoring of pest populations.May not be sufficient for high-level infestations; requires knowledge of pest biology for effective placement.

Conclusion and Future Outlook

The synthesis of this compound presents a fascinating challenge in organic chemistry, with several viable synthetic routes available. From a cost-benefit perspective, the Organocuprate-Based Approach appears to be the most promising for achieving high stereoselectivity and good yields, which can offset the higher initial reagent costs by simplifying purification. The Palladium-Catalyzed Cross-Coupling Approach also offers excellent control over stereochemistry and is highly scalable, making it a strong contender for industrial production, provided the cost of the catalyst can be managed. The Wittig-Based Approach , while classic, may be less competitive due to challenges in stereocontrol and the generation of stoichiometric byproducts.

Compared to broad-spectrum insecticides, this compound offers the significant advantages of species-specificity and reduced environmental impact. While the initial synthesis cost may be higher, the long-term benefits of a targeted and sustainable pest management program can outweigh this initial investment. The development of more efficient catalytic systems and the use of bio-based starting materials could further drive down the cost of this compound synthesis in the future, making this valuable tool even more accessible for the protection of our stored products.

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A Comparative Guide to the Spectrometric Analysis of Megatomoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Megatomoic acid, systematically known as (3E,5Z)-tetradeca-3,5-dienoic acid, is a fascinating example of a conjugated linoleic acid (CLA) with potential biological significance.[1][2][3] As research into the diverse roles of fatty acids in signaling pathways and disease pathogenesis intensifies, the ability to accurately identify and differentiate between various fatty acid isomers is paramount. This guide provides a comprehensive comparison of the spectrometric data for this compound with two common fatty acids: linoleic acid (a non-conjugated dienoic fatty acid) and palmitic acid (a saturated fatty acid).

Spectrometric Data Comparison

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For fatty acids, ¹H and ¹³C NMR are crucial for determining the position and geometry of double bonds.

Predicted ¹H-NMR Spectral Data for this compound

The key distinguishing features in the ¹H-NMR spectrum of this compound are expected to be the signals from the olefinic protons of the conjugated diene system. Based on data from similar conjugated linoleic acids, we can predict the following chemical shifts:[4]

  • Olefinic Protons (C3-H, C4-H, C5-H, C6-H): These protons are expected to resonate in the downfield region of ~5.5 - 6.5 ppm . The coupling constants (J-values) between these protons would be critical in confirming the trans (E) and cis (Z) configuration of the double bonds.

  • Allylic Protons (C2-H₂, C7-H₂): The methylene protons adjacent to the conjugated system are expected to appear around 2.0 - 2.3 ppm .

  • Aliphatic Chain Protons: The remaining methylene protons of the alkyl chain will produce a complex multiplet around 1.2 - 1.4 ppm .

  • Terminal Methyl Protons (C14-H₃): A triplet at approximately 0.9 ppm is expected for the terminal methyl group.

  • Carboxylic Acid Proton (COOH): A broad singlet, typically above 10 ppm , which may not always be observed depending on the solvent and concentration.

Table 1: Comparative ¹H-NMR Chemical Shifts (Predicted vs. Experimental)

Proton Assignment This compound (Predicted, ppm) Linoleic Acid (Experimental, ppm) Palmitic Acid (Experimental, ppm)
Olefinic (C=C-H )5.5 - 6.55.3 - 5.4N/A
Allylic (=C-CH ₂)2.0 - 2.32.0 - 2.1N/A
Bis-allylic (=C-CH ₂-C=)N/A~2.77N/A
α-Methylene (-CH ₂-COOH)~2.2~2.3~2.3
β-Methylene (-CH ₂-CH₂-COOH)~1.6~1.6~1.6
Aliphatic Chain (-CH ₂-)n1.2 - 1.41.2 - 1.41.2 - 1.4
Terminal Methyl (-CH ₃)~0.9~0.9~0.9
Carboxylic Acid (-COOH )>10>10>10

Predicted ¹³C-NMR Spectral Data for this compound

The ¹³C-NMR spectrum provides complementary information, particularly regarding the carbon skeleton.

  • Carboxyl Carbon (C1): Expected around 179 ppm .

  • Olefinic Carbons (C3, C4, C5, C6): These carbons in the conjugated system will resonate between 120 - 140 ppm .

  • Aliphatic Chain Carbons: The sp³ hybridized carbons of the alkyl chain will appear in the range of 14 - 34 ppm .

Table 2: Comparative ¹³C-NMR Chemical Shifts (Predicted vs. Experimental)

Carbon Assignment This compound (Predicted, ppm) Linoleic Acid (Experimental, ppm) Palmitic Acid (Experimental, ppm)
Carboxyl (C OOH)~179~180~180
Olefinic (-C =C -)120 - 140128 - 130N/A
Aliphatic Chain (-C H₂-)n22 - 3422 - 3422 - 34
Terminal Methyl (-C H₃)~14~14~14
Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. The choice of ionization method, such as Electrospray Ionization (ESI) or Electron Ionization (EI), significantly influences the resulting mass spectrum.

Predicted Mass Spectrometric Data for this compound

The molecular weight of this compound is 224.34 g/mol .[1]

  • Electrospray Ionization (ESI-MS): This soft ionization technique is expected to produce a prominent pseudomolecular ion.

    • Negative Ion Mode: [M-H]⁻ at m/z 223.17

    • Positive Ion Mode: [M+H]⁺ at m/z 225.18 or sodium adduct [M+Na]⁺ at m/z 247.17.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the [M-H]⁻ ion would likely involve neutral losses of water (H₂O) and carbon dioxide (CO₂). The conjugated diene system may also lead to characteristic fragmentation patterns that can help in its identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI): For GC-MS analysis, fatty acids are typically derivatized to their more volatile methyl esters (FAMEs). The EI mass spectrum of this compound methyl ester would show a molecular ion peak (M⁺) at m/z 238, along with a series of fragment ions resulting from cleavages along the alkyl chain. The conjugated system would influence the fragmentation, potentially leading to resonance-stabilized fragment ions.

Table 3: Comparative Mass Spectrometry Data

Compound Molecular Weight ( g/mol ) Common ESI-MS Adducts (m/z) Key EI Fragmentation Features (as FAMEs)
This compound 224.34[M-H]⁻: 223.17, [M+H]⁺: 225.18, [M+Na]⁺: 247.17M⁺ at 238. Characteristic fragments influenced by the conjugated diene system.
Linoleic Acid 280.45[M-H]⁻: 279.2, [M+H]⁺: 281.2M⁺ at 294. Characteristic fragments from cleavage between double bonds.
Palmitic Acid 256.42[M-H]⁻: 255.2, [M+H]⁺: 257.2M⁺ at 270. Prominent McLafferty rearrangement ion at m/z 74.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the fatty acid sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (¹H-NMR):

    • Spectrometer: 400 MHz or higher field strength for better resolution.

    • Pulse Sequence: Standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • Instrument Parameters (¹³C-NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation:

    • Prepare a stock solution of the fatty acid in a suitable organic solvent (e.g., methanol, acetonitrile).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to improve ionization.

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions (ESI):

    • Ionization Mode: Negative or positive, depending on the desired adduct.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Flow: 8-12 L/min.

    • Drying Gas Temperature: 300-350 °C.

    • Scan Range: m/z 100-500.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • To a solution of the fatty acid in toluene, add a solution of 2% sulfuric acid in methanol.

    • Heat the mixture at 50°C for 2 hours.

    • After cooling, add water and hexane, and shake.

    • Collect the upper hexane layer containing the FAMEs.

  • GC Conditions:

    • Column: A polar capillary column (e.g., wax-type) is suitable for FAME analysis.

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 240 °C).

  • MS Conditions (EI):

    • Ionization Energy: 70 eV.

    • Ion Source Temperature: 230 °C.

    • Scan Range: m/z 40-500.

Visualizations

Experimental_Workflow_NMR cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_processing Data Processing dissolve Dissolve Fatty Acid in Deuterated Solvent add_tms Add TMS Internal Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer acquire_1h Acquire ¹H Spectrum transfer->acquire_1h acquire_13c Acquire ¹³C Spectrum transfer->acquire_13c process_data Process and Analyze Spectra acquire_1h->process_data acquire_13c->process_data

Caption: Workflow for NMR Spectroscopic Analysis of Fatty Acids.

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_processing Data Processing derivatize Derivatize to FAME extract Extract with Hexane derivatize->extract inject Inject into GC extract->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection ionize->detect analyze Analyze Mass Spectra and Chromatogram detect->analyze

Caption: Workflow for GC-MS Analysis of Fatty Acids.

Conclusion

This guide provides a framework for the spectrometric comparison of this compound with other common fatty acids. While experimental data for this compound remains elusive, the predictive data presented, based on sound spectrometric principles and comparison with related compounds, offers a valuable starting point for its characterization. The detailed experimental protocols and workflows provide a practical guide for researchers aiming to analyze these and other fatty acids in their own work. As research in this area continues, the availability of experimental data for novel fatty acids like this compound will undoubtedly contribute to a deeper understanding of their biological roles.

References

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  • AOCS. Conjugated Linoleic Acid (CLA). [Link]

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A Senior Application Scientist's Guide to Assessing the Environmental Impact of Diclofenac and Its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The widespread use of pharmaceuticals has led to their inevitable release into the environment, raising concerns about their potential ecological impact. Among these, the non-steroidal anti-inflammatory drug (NSAID) Diclofenac has garnered significant attention due to its environmental persistence and toxicity. This guide provides a comprehensive framework for assessing the environmental impact of Diclofenac, comparing it with common alternatives, and details the robust experimental protocols required for a thorough evaluation.

The Environmental Profile of Diclofenac: A Cause for Concern

Diclofenac is a widely consumed analgesic and anti-inflammatory drug.[1] A significant portion of the drug is excreted from the human body, either unchanged or as metabolites, entering wastewater systems.[2] Sewage treatment plants often fail to remove it completely, leading to its detection in freshwater and even coastal waters across the globe.[3]

The environmental concern is not merely its presence, but its potent biological activity. Diclofenac has been shown to cause renal lesions and gill alterations in fish, such as rainbow trout.[4] Most notably, it is catastrophically toxic to scavenging birds, particularly Gyps vultures.[3][5] In the Indian subcontinent, the veterinary use of Diclofenac led to a population collapse of over 95% in some vulture species, as the birds suffered fatal kidney failure after consuming carcasses of treated livestock.[5][6] This ecological disaster underscores the critical need for rigorous environmental risk assessment of pharmaceuticals.

Comparative Analysis: Diclofenac vs. Alternative NSAIDs

In drug development and clinical practice, selecting a compound with a more favorable environmental profile is becoming increasingly important. The following table compares Diclofenac with other widely used NSAIDs: Ibuprofen, Naproxen, and the COX-2 inhibitor Celecoxib.

Parameter Diclofenac Ibuprofen Naproxen Celecoxib
Aquatic Toxicity High. Toxic to fish and extremely toxic to vultures.[3][4] LOEC for fish reported as low as 1 µg/L.[7]Moderate. Can cause cytotoxic and genotoxic effects in aquatic organisms with prolonged exposure.[8][9] Toxic effects on fish, amphibians, and crustaceans have been noted.[10]Moderate. Can accumulate in fish bile.[11] Photodegradation products can be more toxic than the parent compound.[11][12]Low to Moderate. Considered toxic to aquatic life, but expected environmental concentrations are not anticipated to be toxic to organisms.[13][14]
Environmental Persistence High. Slowly degraded in the environment.[7] Removal efficiency in wastewater treatment is often low (20-50%).[3]Moderate. Exhibits persistence and potential for bioaccumulation.[1][8]Moderate. Can be slowly degraded in the environment, but is not readily biodegradable.[15]High. Degradation in aquatic and terrestrial environments is slow.[14]
Bioaccumulation Potential Low potential for bioaccumulation in aquatic organisms.[7]High lipophilic degree favors bioaccumulation.[8]Low potential for bioaccumulation in aquatic organisms.[15]Not specified, but persistence suggests a potential for bioaccumulation.
Key Environmental Impact Catastrophic decline of vulture populations in Asia.[6][16] Confirmed vulture deaths in Europe.[17]Widespread detection in aquatic environments, posing risks to various aquatic species.[1]Accumulation in fish tissues and formation of toxic byproducts.[11]Persistence in the environment.[14]

Expert Insight: While Diclofenac's dramatic impact on vultures is a clear indicator of its high environmental risk, it is crucial to recognize that alternatives are not entirely benign. Ibuprofen and Naproxen also pose significant risks to aquatic ecosystems.[8][11] Furthermore, the degradation products of some pharmaceuticals can be more toxic than the original compound, a factor that must be considered in any comprehensive assessment.[11]

A Framework for Environmental Risk Assessment

A thorough environmental risk assessment for a pharmaceutical compound involves a phased approach, typically guided by regulatory frameworks like those from the European Medicines Agency (EMA).[18] This process integrates data on physicochemical properties, environmental fate, and ecotoxicity.[19]

The following diagram illustrates a generalized workflow for this assessment.

cluster_0 Phase I: Exposure Assessment cluster_1 Phase II: Effect Assessment cluster_2 Risk Characterization a Calculate Predicted Environmental Concentration (PEC) b Tier A: Base Dataset - Biodegradability (OECD 301) - Aquatic Toxicity (Algae, Daphnia, Fish) a->b if PEC > Threshold c Tier B: Further Studies - Chronic Toxicity - Bioaccumulation (OECD 305) - Sediment/Soil Organism Toxicity b->c if Risk Indicated d Calculate PEC/PNEC Ratio (Predicted No-Effect Concentration) b->d c->d e Risk Mitigation & Management d->e

Caption: Generalized workflow for the Environmental Risk Assessment of pharmaceuticals.

Key Experimental Protocols: A Step-by-Step Guide

To ensure scientific integrity, standardized and validated test protocols, such as the OECD Guidelines for the Testing of Chemicals, are essential.[20] These protocols provide a framework for generating reliable and reproducible data.

Protocol 1: Assessing Ready Biodegradability (OECD 301B - CO2 Evolution Test)

This test provides insight into the persistence of a chemical in the environment. A substance is considered "readily biodegradable" if it is rapidly mineralized by microorganisms.

Objective: To determine the rate and extent of aerobic biodegradation of a test substance in an aqueous medium.

Methodology:

  • Preparation of Test System: A defined volume of mineral medium is inoculated with a small amount of activated sludge (a source of diverse microorganisms).

  • Addition of Test Substance: The test substance is added as the sole source of organic carbon. Control flasks (inoculum only) and reference flasks (with a readily biodegradable substance like sodium benzoate) are run in parallel.

  • Incubation: The flasks are incubated in the dark at a constant temperature (20-24°C) for 28 days. The system is aerated with CO2-free air.

  • Measurement: The CO2 produced from the biodegradation of the test substance is trapped in a barium hydroxide or sodium hydroxide solution and quantified by titration.[21][22]

  • Data Analysis: The percentage of biodegradation is calculated based on the amount of CO2 produced relative to the theoretical maximum (ThCO2).

  • Validation: The test is valid if the reference substance biodegrades by more than 60% within 14 days, and the CO2 evolution in the control is within specified limits.

Trustworthiness Check: The inclusion of a readily biodegradable reference standard serves as a positive control, validating the viability of the microbial inoculum. The "10-day window" criterion—where 60% biodegradation must be reached within 10 days of passing the 10% level—is a stringent measure to ensure the substance is not just slowly degrading but is readily utilized by microorganisms.[23][24]

Protocol 2: Assessing Acute Aquatic Toxicity in Fish (OECD 203 - Fish, Acute Toxicity Test)

This protocol is fundamental for determining the concentration of a substance that is lethal to fish over a short exposure period.

Objective: To determine the median lethal concentration (LC50) of a substance in a standard freshwater fish species (e.g., Zebrafish, Rainbow Trout).

Methodology:

  • Range-Finding Test: A preliminary test is conducted to determine the range of concentrations for the definitive test.

  • Test Setup: Groups of fish are exposed to a series of concentrations of the test substance in a flow-through or semi-static system for 96 hours. A control group is exposed to water only.

  • Observations: Mortality and any sublethal effects (e.g., abnormal behavior, discoloration) are recorded at 24, 48, 72, and 96 hours.

  • Water Quality: Parameters such as pH, dissolved oxygen, and temperature are monitored throughout the test to ensure they remain within acceptable limits.

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).

  • Validation: The test is considered valid if mortality in the control group does not exceed 10%.

Expert Insight: For "difficult substances" (e.g., poorly soluble or volatile compounds), specific guidance is available (OECD GD 23) to ensure accurate and reliable results.[25][26] This may involve using solvent carriers or specialized exposure systems. The Zebrafish Embryo Acute Toxicity Test (ZFET, OECD 236) is also gaining acceptance as a refinement and reduction alternative to using adult fish.[27]

The following diagram illustrates the pathway from pharmaceutical use to environmental impact, highlighting the critical points of assessment.

cluster_0 Source & Release cluster_1 Environmental Compartments cluster_2 Ecological Impact & Assessment A Human/Veterinary Use of Diclofenac B Excretion & Improper Disposal A->B C Wastewater Treatment Plant B->C D Surface Water (Rivers, Lakes) C->D Incomplete Removal E Groundwater & Soil C->E F Aquatic Organisms (Fish, Invertebrates) D->F Exposure H Ecotoxicity Testing (OECD Protocols) D->H Sampling for Assessment G Scavenging Birds (Vultures) F->G Bioaccumulation (via food chain) F->H Test Organisms

Caption: Pathway from Diclofenac use to environmental impact and assessment.

Conclusion: Towards Greener Drug Development

The case of Diclofenac serves as a powerful reminder of the potential for pharmaceuticals to have unintended and severe environmental consequences. A robust, data-driven assessment of a drug's environmental profile is no longer a peripheral activity but a core component of responsible drug development. By integrating standardized ecotoxicological and fate studies early in the development pipeline, researchers and scientists can compare candidates, identify potential liabilities, and select compounds with a more benign environmental footprint. This proactive approach is essential for safeguarding ecosystems and ensuring the long-term sustainability of pharmaceutical innovation.

References

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  • Prescrire International. (2023). Diclofenac: also harmful for the environment. Prescrire International, 32(254), 298. Retrieved from [Link]

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Safety Operating Guide

A-Z Guide to the Proper Disposal of Megatomoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Note on "Megatomoic Acid": Initial searches reveal that "this compound" is formally known as (3E,5Z)-tetradeca-3,5-dienoic acid, a long-chain fatty acid that functions as an insect attractant.[1][2] It is named after the insect from which it was isolated, Attagenus megatoma.[2] Unlike highly corrosive mineral acids, this long-chain fatty acid does not present the same immediate hazards. However, for the purposes of creating a comprehensive safety guide for a laboratory setting, this document will outline the proper disposal procedures for a hypothetical, hazardous substance with corrosive properties analogous to strong acids like formic acid, which is corrosive to metals and tissue.[3] The procedures detailed below are based on established safety protocols for such hazardous materials.

Hazard Assessment and Identification

Before handling any chemical, a thorough understanding of its risks is paramount. The hypothetical hazardous "this compound" is classified based on a risk profile similar to that of a strong, corrosive acid.

Key Hazards:

  • Corrosivity: Causes severe skin burns and eye damage upon contact.[4] Corrosive to metals.[3]

  • Acute Toxicity: Harmful if swallowed and toxic if inhaled.[4]

  • Flammability: Flammable liquid and vapor.[4]

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin Corrosion 1ACorrosionDanger H314: Causes severe skin burns and eye damage
Acute Toxicity (Inhalation) 3Skull and CrossbonesDanger H331: Toxic if inhaled
Acute Toxicity (Oral) 4Exclamation MarkWarning H302: Harmful if swallowed
Flammable Liquid 3FlameWarning H226: Flammable liquid and vapour

Personal Protective Equipment (PPE)

Appropriate PPE is non-negotiable. The level of protection must be sufficient to prevent any contact with the substance.

Area of ProtectionRequired PPEStandard/Specification
Eye/Face Chemical safety goggles and face shieldNIOSH (US) or EN 166 (EU) compliant
Hand Acid-resistant gloves (e.g., butyl rubber, neoprene)Follow manufacturer's specifications for breakthrough time
Body Flame-retardant, acid-resistant lab coat or apronWorn over long-sleeved clothing and long pants
Respiratory Use only in a certified chemical fume hoodIf fume hood is unavailable, a NIOSH-approved respirator with an appropriate acid gas cartridge is mandatory

Step-by-Step Disposal Protocol

This protocol is designed to neutralize and dispose of small quantities of this compound typically found in a research setting.

Core Principle: Never pour untreated acid down the drain. All acidic waste must be neutralized before disposal.

Step 1: Preparation
  • Work Area: Ensure the chemical fume hood is operational and the work area is clear of incompatible materials (e.g., bases, oxidizing agents, metals).

  • Gather Materials:

    • Primary and secondary waste containers.

    • Neutralizing agent (e.g., sodium bicarbonate, sodium carbonate).

    • pH indicator strips.

    • Stir rod.

    • Spill kit.

Step 2: Neutralization
  • Containment: Place a large, chemically resistant (e.g., polypropylene) beaker or container inside a secondary container (a larger bucket or tub) in the fume hood.

  • Dilution (Caution): Slowly add the waste this compound to a large volume of cold water in the beaker. Always add acid to water, never the other way around , to dissipate the exothermic reaction heat.

  • Neutralization: Slowly and carefully add the neutralizing agent (sodium bicarbonate) in small increments. The solution will fizz as carbon dioxide is released. Stir gently.

  • pH Monitoring: Continuously monitor the pH of the solution using indicator strips. Continue adding the neutralizing agent until the pH is between 6.0 and 8.0.

Step 3: Final Disposal
  • Aqueous Waste: Once neutralized, the resulting salt solution can typically be disposed of down the drain with copious amounts of water, pending local regulations. Always confirm with your institution's Environmental Health & Safety (EH&S) office.

  • Labeling: If the neutralized waste is to be collected, label the container clearly as "Neutralized this compound Waste" with the date and your name.

  • Contaminated Materials: Any contaminated items (gloves, paper towels, etc.) must be placed in a designated solid hazardous waste container.

DisposalWorkflow Assess Assess Hazards & Don PPE Prepare Prepare Fume Hood & Required Materials Assess->Prepare Dilute 1. Slowly Add Acid to Large Volume of Water Prepare->Dilute Neutralize 2. Add Sodium Bicarbonate Incrementally Dilute->Neutralize Check_pH 3. Monitor pH Neutralize->Check_pH Check_pH->Neutralize pH < 6.0 Dispose Dispose per Institutional Guidelines Check_pH->Dispose 6.0 ≤ pH ≤ 8.0 Collect Collect for EH&S Pickup Dispose->Collect

Sources

Navigating the Hazards of Megatomoic Acid: A Guide to Personal Protective Equipment and Safe Handling

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery and development, the synthesis and utilization of novel chemical entities are paramount. However, with great innovation comes the profound responsibility of ensuring the safety of the researchers who push the boundaries of science. This guide provides a comprehensive, experience-driven framework for the safe handling of Megatomoic Acid, a compound with a high hazard profile. Our objective is to build a culture of safety that extends beyond mere compliance, fostering a deep understanding of the "why" behind each procedural step.

Understanding the Threat: Hazard Analysis of this compound

This compound is a highly corrosive and reactive substance that poses significant health risks upon exposure. A thorough understanding of its properties is the foundation of a robust safety protocol.

  • Corrosivity: Direct contact can cause severe chemical burns to the skin and eyes, leading to irreversible tissue damage.

  • Toxicity: Inhalation of vapors or aerosols can result in acute respiratory distress and long-term pulmonary complications.

  • Reactivity: The acid reacts exothermically with bases, oxidizing agents, and certain metals, potentially leading to violent reactions or the release of toxic gases.

Given these intrinsic hazards, a multi-layered approach to personal protective equipment (PPE) is not just recommended; it is essential.

The Last Line of Defense: A Detailed Breakdown of Required PPE

The selection of appropriate PPE is a critical control measure. Each component is chosen to counteract a specific hazard posed by this compound.

Eye and Face Protection

Standard safety glasses are insufficient. The corrosive nature of this compound vapors and the potential for splashes demand a higher level of protection.

  • Recommendation: A full-face shield worn over chemical splash goggles is mandatory. This combination ensures that the entire face is protected from splashes and that the eyes are sealed from corrosive vapors.

  • Causality: Chemical splash goggles provide a seal around the eyes, preventing insidious vapor exposure that can cause severe irritation or burns. The face shield offers a broad barrier against direct splashes, which can occur during transfers or if a container is compromised.

Skin and Body Protection

Protecting the skin requires a barrier that is impermeable to this compound. Material compatibility is a key consideration.

  • Gloves: Not all laboratory gloves offer adequate protection.

    • Inner Glove: A nitrile glove provides a base layer of protection against incidental contact.

    • Outer Glove: A butyl rubber or Viton® glove is required for its high resistance to corrosive acids. Always consult the manufacturer's chemical resistance guide for specific breakthrough times.

    • Glove Change Protocol: Gloves should be changed immediately if contamination is suspected and, in all cases, should not be worn for more than two hours of continuous use.

  • Laboratory Coat/Apron: A standard cotton lab coat is not sufficient as it can absorb and retain corrosive liquids.

    • Recommendation: A chemically resistant apron made of rubber or neoprene should be worn over a flame-resistant lab coat. This provides a dual layer of protection against splashes and fire hazards.

  • Footwear: Open-toed shoes are strictly prohibited in any laboratory setting.

    • Recommendation: Enclosed, non-porous leather or rubber shoes are required to protect the feet from spills.

Respiratory Protection

The inhalation of this compound vapors can cause severe damage to the respiratory tract. All handling of this substance must be performed within a certified chemical fume hood. In the event of a significant spill or a failure of primary engineering controls, respiratory protection is critical.

  • Recommendation: A full-face respirator with an acid gas cartridge is necessary for emergency situations. Fit testing of respirators is a mandatory annual requirement to ensure a proper seal.

Table 1: PPE Requirements for Handling this compound

Body PartPrimary ProtectionSecondary/Emergency Protection
Eyes/Face Chemical Splash GogglesFull-Face Shield
Hands Butyl Rubber or Viton® GlovesNitrile Inner Glove
Body Chemically Resistant ApronFlame-Resistant Lab Coat
Feet Enclosed, Non-Porous ShoesN/A
Respiratory Chemical Fume HoodFull-Face Respirator with Acid Gas Cartridge

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined workflow minimizes the risk of exposure and ensures a controlled environment.

Preparation
  • Fume Hood Verification: Confirm that the chemical fume hood has a current certification and that the airflow is within the acceptable range (typically 80-120 feet per minute).

  • PPE Donning: Put on all required PPE in the correct order: inner gloves, lab coat, outer gloves, and face shield with goggles.

  • Spill Kit Accessibility: Ensure a spill kit specifically designed for acidic materials is within immediate reach. This kit should contain a neutralizing agent (such as sodium bicarbonate), absorbent pads, and waste disposal bags.

Handling and Use
  • Work Surface: All work with this compound must be conducted at least six inches inside the fume hood sash.

  • Container Inspection: Before use, visually inspect the container for any signs of damage or leakage.

  • Dispensing: When transferring the acid, do so slowly and carefully to avoid splashing. Use a bottle carrier for transporting larger quantities.

  • Dilution: Always add acid to water, never the other way around, to prevent a violent exothermic reaction.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Prep1 Verify Fume Hood Certification Prep2 Don All Required PPE Prep1->Prep2 Prep3 Confirm Spill Kit Accessibility Prep2->Prep3 Hand1 Work Inside Fume Hood Prep3->Hand1 Hand2 Inspect Acid Container Hand1->Hand2 Hand3 Dispense Acid Slowly Hand2->Hand3 Disp1 Segregate Waste Hand3->Disp1 Disp2 Label Waste Container Disp1->Disp2 Disp3 Arrange for Professional Disposal Disp2->Disp3

Caption: Workflow for the safe handling and disposal of this compound.

Disposal Plan: Managing Hazardous Waste

Improper disposal of this compound can have severe environmental consequences and is a violation of regulatory standards.

  • Waste Segregation: All waste contaminated with this compound, including empty containers, used gloves, and absorbent materials from spills, must be collected in a designated, properly labeled, and chemically resistant waste container.

  • Neutralization: Small amounts of residual acid may be neutralized with a weak base (e.g., sodium bicarbonate) under controlled conditions within a fume hood before disposal. This should only be performed by trained personnel.

  • Professional Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

Emergency Procedures: Preparing for the Unexpected

In the event of an exposure or spill, immediate and correct action is crucial to mitigating harm.

  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.

  • Eye Exposure: Flush the eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Spill: For small spills, use the acid spill kit to neutralize and absorb the material. For large spills, evacuate the area, and contact the EHS office or emergency response team immediately.

By adhering to these rigorous safety protocols, we can ensure that our pursuit of scientific advancement does not come at the cost of personal safety. This guide serves as a living document, to be reviewed and updated as new information becomes available, ensuring that our practices remain at the forefront of laboratory safety.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Eye and Face Protection. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Respirator Trusted-Source Information. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Respiratory Protection. Retrieved from [Link]

  • University of California, Los Angeles (UCLA) Chemistry and Biochemistry. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.